Eglumegad hydrochloride
Description
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Structure
3D Structure of Parent
Properties
Molecular Formula |
C8H12ClNO4 |
|---|---|
Molecular Weight |
221.64 g/mol |
IUPAC Name |
(1S,2S,5R,6S)-2-aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid;hydrochloride |
InChI |
InChI=1S/C8H11NO4.ClH/c9-8(7(12)13)2-1-3-4(5(3)8)6(10)11;/h3-5H,1-2,9H2,(H,10,11)(H,12,13);1H/t3-,4-,5-,8-;/m0./s1 |
InChI Key |
XZLCJPCFWPIGEU-PLFKSMQJSA-N |
Isomeric SMILES |
C1C[C@]([C@H]2[C@@H]1[C@@H]2C(=O)O)(C(=O)O)N.Cl |
Canonical SMILES |
C1CC(C2C1C2C(=O)O)(C(=O)O)N.Cl |
Origin of Product |
United States |
Foundational & Exploratory
Eglumegad Hydrochloride: An In-depth Technical Guide on the Core Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eglumegad hydrochloride, also known as LY354740, is a conformationally constrained analog of glutamate (B1630785) that has been a pivotal research tool for elucidating the physiological roles of group II metabotropic glutamate receptors (mGluRs).[1][2][3] Developed by Eli Lilly and Company, this compound has demonstrated significant potential in preclinical and clinical studies for the treatment of anxiety, drug addiction, and psychosis.[4] Its novel mechanism of action, centered on the modulation of glutamatergic neurotransmission, offers a distinct therapeutic approach compared to conventional treatments that primarily target monoaminergic systems. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, detailing its molecular targets, downstream signaling pathways, and the experimental methodologies used to characterize its activity.
Core Mechanism of Action: Selective Agonism at Group II Metabotropic Glutamate Receptors
This compound exerts its primary pharmacological effects as a potent and highly selective agonist for the group II metabotropic glutamate receptors, which comprise the mGluR2 and mGluR3 subtypes.[1][5] These receptors are G-protein coupled receptors (GPCRs) that are negatively coupled to adenylyl cyclase.[6]
Primary Molecular Targets
Eglumegad demonstrates a high affinity for both mGluR2 and mGluR3, with a notable preference for the former. In cells expressing human recombinant mGluRs, eglumegad potently suppresses forskolin-stimulated cyclic adenosine (B11128) monophosphate (cAMP) formation.[1]
dot
Caption: Primary signaling pathway of this compound.
Downstream Signaling Cascade
The activation of mGluR2/3 by eglumegad initiates a canonical Gi/o-protein signaling cascade:
-
G-protein Activation: Upon agonist binding, the mGluR2/3 receptor undergoes a conformational change, leading to the activation of the associated heterotrimeric Gi/o protein. This involves the exchange of guanosine (B1672433) diphosphate (B83284) (GDP) for guanosine triphosphate (GTP) on the Gα subunit.
-
Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit dissociates from the Gβγ dimer and inhibits the activity of adenylyl cyclase.[6]
-
Reduction in cAMP Levels: The inhibition of adenylyl cyclase results in a decrease in the intracellular concentration of the second messenger cAMP.[1]
-
Modulation of Downstream Effectors: Reduced cAMP levels lead to decreased activity of protein kinase A (PKA) and other cAMP-dependent signaling pathways. This ultimately modulates the function of various ion channels and synaptic proteins.
A primary consequence of this signaling cascade at presynaptic terminals is the inhibition of neurotransmitter release, most notably a reduction in the release of glutamate.[5] This presynaptic inhibitory effect is a key mechanism underlying the therapeutic potential of eglumegad.
Quantitative Data Summary
The following table summarizes the key in vitro potency data for this compound.
| Parameter | Receptor/System | Value | Reference(s) |
| EC50 | Human mGluR2 | 5.1 ± 0.3 nM | [1] |
| EC50 | Human mGluR3 | 24.3 ± 0.5 nM | [1] |
| EC50 | Forskolin-stimulated cAMP formation (rat striatal slices) | 11 ± 2 nM | [1] |
| EC50 | Human mGluR4 | > 100,000 nM | [1] |
| EC50 | Human mGluR7 | > 100,000 nM | [1] |
| Activity | Human mGluR1a & mGluR5a | No agonist or antagonist activity up to 100,000 nM | [1] |
| Activity | Human AMPA (GluR4) & Kainate (GluR6) receptors | No appreciable activity | [1] |
Experimental Protocols
cAMP Formation Assay in Recombinant Cell Lines
This assay is fundamental for determining the potency and efficacy of eglumegad at mGluR2 and mGluR3.
-
Cell Lines: Non-neuronal RGT cells stably expressing human recombinant mGluR2 or mGluR3.[1]
-
Protocol:
-
Cells are plated in 24-well plates and grown to near confluency.
-
The growth medium is replaced with serum-free medium and cells are incubated for 18-24 hours.
-
Cells are pre-incubated with a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) for 15-30 minutes to prevent cAMP degradation.
-
This compound is added at various concentrations and incubated for 15-30 minutes.
-
Adenylyl cyclase is stimulated with forskolin (B1673556) (typically 1-10 µM) for 15-30 minutes.
-
The reaction is terminated by cell lysis.
-
Intracellular cAMP levels are quantified using a commercially available assay kit (e.g., HTRF, ELISA, or AlphaScreen).[1]
-
Data are plotted as a percentage of the forskolin-stimulated response, and EC50 values are calculated using a sigmoidal dose-response curve fit.
-
dot
Caption: Workflow for the cAMP formation assay.
In Vivo Microdialysis for Extracellular Glutamate Measurement
This technique allows for the in vivo assessment of eglumegad's effect on neurotransmitter release in specific brain regions of freely moving animals.
-
Animal Model: Male Sprague-Dawley rats (250-300g).[7]
-
Protocol:
-
Surgical Implantation: A guide cannula is stereotaxically implanted into the brain region of interest (e.g., hippocampus or prefrontal cortex) and secured to the skull. Animals are allowed to recover for several days.
-
Probe Insertion: On the day of the experiment, a microdialysis probe (with a semipermeable membrane) is inserted through the guide cannula.
-
Perfusion: The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant, slow flow rate (e.g., 1-2 µL/min) using a syringe pump.
-
Equilibration: The system is allowed to equilibrate for 1-2 hours to establish a stable baseline of extracellular glutamate.
-
Sample Collection: Dialysate samples are collected at regular intervals (e.g., every 20-30 minutes).
-
Drug Administration: this compound is administered systemically (e.g., intraperitoneally) or locally via reverse dialysis through the probe.
-
Glutamate Quantification: The concentration of glutamate in the dialysate samples is determined using high-performance liquid chromatography (HPLC) with fluorescence or mass spectrometry detection.[7]
-
Data Analysis: Glutamate levels are expressed as a percentage of the baseline and compared between treatment and control groups.
-
dot
Caption: Workflow for in vivo microdialysis experiment.
Extracellular Field Potential Recordings in Hippocampal Slices
This electrophysiological technique is used to assess the effect of eglumegad on synaptic transmission and plasticity.
-
Tissue Preparation:
-
Rodents (rats or mice) are anesthetized and decapitated.
-
The brain is rapidly removed and placed in ice-cold, oxygenated aCSF.
-
Transverse hippocampal slices (300-400 µm thick) are prepared using a vibratome.
-
Slices are allowed to recover in oxygenated aCSF at room temperature for at least 1 hour.[8]
-
-
Recording:
-
A single slice is transferred to a recording chamber and continuously perfused with oxygenated aCSF at a physiological temperature (32-34 °C).
-
A stimulating electrode is placed in the Schaffer collateral pathway, and a recording electrode is placed in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).[8]
-
A stable baseline of fEPSPs is recorded for at least 20-30 minutes.
-
This compound is bath-applied to the slice at a known concentration.
-
Changes in the fEPSP slope or amplitude are monitored to determine the effect of eglumegad on basal synaptic transmission.
-
-
Data Analysis: The fEPSP slope is typically measured and expressed as a percentage of the pre-drug baseline.
Secondary/Off-Target Effects
While eglumegad is highly selective for group II mGluRs, some studies have investigated potential off-target effects.
-
Dopamine (B1211576) D2 Receptors: It is currently unclear whether eglumegad directly interacts with dopamine D2 receptors.[5]
-
Cytochrome P450 2D (CYP2D): Repeated administration of eglumegad (10 mg/kg, i.p. for 5 days) in rats has been shown to increase the protein level and activity of CYP2D in the frontal cortex.[6] This suggests a potential for drug-drug interactions and an indirect influence on the metabolism of other centrally acting agents.
dot
Caption: Secondary effect of Eglumegad on CYP2D enzyme.
Conclusion
This compound is a powerful pharmacological tool that has been instrumental in advancing our understanding of group II metabotropic glutamate receptor function. Its high potency and selectivity for mGluR2 and mGluR3, coupled with its ability to modulate presynaptic glutamate release via the inhibition of adenylyl cyclase, underscore its therapeutic potential for a range of neuropsychiatric disorders. The experimental protocols detailed in this guide provide a framework for the continued investigation of eglumegad and the development of novel therapeutics targeting the glutamatergic system. Further research into its long-term effects and potential off-target interactions will be crucial for its clinical translation.
References
- 1. LY354740 is a potent and highly selective group II metabotropic glutamate receptor agonist in cells expressing human glutamate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A novel orally active group 2 metabotropic glutamate receptor agonist: LY354740 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Selective agonist of group II glutamate metabotropic receptors, LY354740, inhibits tolerance to analgesic effects of morphine in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. LY354740, an agonist of glutamatergic metabotropic receptor mGlu2/3 increases the cytochrome P450 2D (CYP2D) activity in the frontal cortical area of rat brain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Long-Term Potentiation by Theta-Burst Stimulation using Extracellular Field Potential Recordings in Acute Hippocampal Slices - PMC [pmc.ncbi.nlm.nih.gov]
Eglumegad Hydrochloride: A Technical Guide to its Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Eglumegad hydrochloride (LY354740) is a potent and selective agonist for the group II metabotropic glutamate (B1630785) receptors (mGluR2 and mGluR3). Developed by Eli Lilly and Company, it represents a significant advancement in the exploration of glutamatergic neurotransmission for therapeutic purposes.[1][2] This technical guide provides an in-depth overview of the discovery, synthesis, and pharmacological properties of this compound, tailored for professionals in drug development and neuroscience research.
Discovery and Rationale
Eglumegad was designed as a conformationally constrained analog of glutamate to achieve selectivity for mGlu receptor subtypes.[3][4] The rationale was to create a rigid structure that would preferentially bind to the Venus flytrap domain of group II mGluRs. This led to the development of a bicyclo[3.1.0]hexane scaffold, which proved to be a key structural feature for its high affinity and selectivity. Eglumegad emerged from a dedicated research program at Eli Lilly and Company aimed at identifying novel mechanisms for treating anxiety and other neurological disorders.[1][2]
Synthesis of this compound
The synthesis of this compound is a stereocontrolled process, crucial for obtaining the desired enantiomer with high pharmacological activity. While specific, proprietary details of the industrial-scale synthesis may vary, the academic literature outlines a high-yielding synthesis starting from 2-cyclopentenone.[4]
Synthetic Pathway Overview
The synthesis involves the construction of the bicyclo[3.1.0]hexane core, followed by the introduction of the amino and carboxylic acid functionalities with precise stereochemical control.
Caption: A high-level overview of the synthetic pathway to this compound.
Key Experimental Protocol: Asymmetric Synthesis (Conceptual)
This protocol is a conceptual representation based on asymmetric synthesis principles and may not reflect the exact proprietary industrial synthesis.
Step 1: Formation of the Bicyclic Core A Diels-Alder reaction between cyclopentadiene (B3395910) and a suitable ketene (B1206846) equivalent, followed by further functional group manipulations, can be employed to construct the bicyclo[3.1.0]hexane skeleton. The use of a chiral auxiliary or a chiral catalyst is essential to induce asymmetry in this step.
Step 2: Introduction of the Carboxyl Groups The C2 and C6 carboxyl groups are introduced through a series of reactions, potentially involving stereoselective alkylation or oxidation.
Step 3: Amination The amino group at the C2 position is typically introduced via a stereoselective amination method, such as the Strecker synthesis on a ketone precursor or through the use of a chiral aminating agent.
Step 4: Hydrolysis and Salt Formation The final steps involve the hydrolysis of any protecting groups and the formation of the hydrochloride salt by treating the free base with hydrochloric acid.
Pharmacological Profile
Eglumegad is a potent and selective agonist at human mGluR2 and mGluR3. Its pharmacological activity has been characterized in a variety of in vitro and in vivo models.
Quantitative Pharmacological Data
| Parameter | Receptor | Value | Assay System |
| IC50 | human mGluR2 | 5 nM | cAMP inhibition in transfected cells |
| IC50 | human mGluR3 | 24 nM | cAMP inhibition in transfected cells |
| EC50 | human mGluR2 | 5.1 nM | cAMP inhibition in transfected cells |
| EC50 | human mGluR3 | 24.3 nM | cAMP inhibition in transfected cells |
Data compiled from multiple sources.[5][6]
Mechanism of Action and Signaling Pathway
Eglumegad exerts its effects by activating group II metabotropic glutamate receptors, which are negatively coupled to adenylyl cyclase through a Gi/o protein. This leads to a decrease in intracellular cyclic AMP (cAMP) levels.[1]
Caption: The signaling pathway of Eglumegad at group II mGluRs.
Key Experimental Protocols
3.3.1. Radioligand Binding Assay (General Protocol)
This assay is used to determine the binding affinity of eglumegad to mGluR2 and mGluR3.
-
Membrane Preparation: Cell membranes expressing the receptor of interest are prepared from cultured cells or brain tissue.
-
Incubation: Membranes are incubated with a radiolabeled ligand (e.g., [³H]-LY341495) and varying concentrations of unlabeled eglumegad.
-
Separation: Bound and free radioligand are separated by rapid filtration.
-
Detection: The amount of bound radioactivity is quantified using liquid scintillation counting.
-
Data Analysis: The data are analyzed to determine the IC50 and subsequently the Ki value for eglumegad.
3.3.2. cAMP Inhibition Assay (General Protocol)
This functional assay measures the ability of eglumegad to inhibit adenylyl cyclase activity.
-
Cell Culture: Cells stably expressing mGluR2 or mGluR3 are cultured in appropriate media.
-
Stimulation: Cells are pre-treated with a phosphodiesterase inhibitor and then stimulated with forskolin (B1673556) (an adenylyl cyclase activator) in the presence of varying concentrations of eglumegad.
-
Lysis and Detection: Cells are lysed, and the intracellular cAMP concentration is measured using a suitable assay kit (e.g., HTRF, ELISA, or luciferase-based biosensors).
-
Data Analysis: The concentration-response curve is plotted to determine the EC50 of eglumegad for the inhibition of cAMP production.
Preclinical and Clinical Development
Eglumegad has been investigated for its therapeutic potential in anxiety disorders and drug addiction.[1] In preclinical models, it demonstrated anxiolytic effects comparable to diazepam but without the associated sedative and memory-impairing side effects.[1] While initial human trials showed promise, further development was impacted by poor oral bioavailability.[1] This led to the development of a prodrug, talaglumetad (B1243389) (LY-544344), although its clinical development was also met with challenges.[1]
Conclusion
This compound remains a cornerstone molecule in the study of group II metabotropic glutamate receptors. Its discovery and synthesis have provided invaluable tools for elucidating the role of mGluR2 and mGluR3 in the central nervous system. While its direct clinical application has been limited, the knowledge gained from its development continues to inform the design of new and improved ligands targeting the glutamatergic system for the treatment of a wide range of neurological and psychiatric disorders.
Experimental Workflows
References
The Agonist LY354740: A Deep Dive into its Binding Affinity for mGluR2/3 Receptors
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
LY354740, a conformationally constrained analog of glutamate (B1630785), has emerged as a pivotal pharmacological tool in the study of metabotropic glutamate receptors (mGluRs).[1][2] As a potent and selective agonist for group II mGluRs, which includes the mGluR2 and mGluR3 subtypes, LY354740 has been instrumental in elucidating the physiological roles of these receptors and exploring their therapeutic potential in a range of neurological and psychiatric disorders, including anxiety and addiction.[1][3][4] This technical guide provides a comprehensive overview of the binding affinity of LY354740 for mGluR2/3 receptors, complete with quantitative data, detailed experimental protocols, and visual representations of associated signaling pathways and workflows.
Quantitative Analysis of Binding Affinity and Functional Potency
The affinity and functional potency of LY354740 for mGluR2 and mGluR3 have been characterized across numerous studies, consistently demonstrating its high potency and selectivity for these group II mGluRs. The following tables summarize the key quantitative data from studies utilizing recombinant human and rat receptors.
Table 1: Functional Potency (EC50) of LY354740 at Human mGluR Subtypes
| Receptor Subtype | Assay Type | Measured Effect | EC50 (nM) | Reference |
| human mGluR2 | cAMP Formation Assay | Inhibition of forskolin-stimulated cAMP | 5.1 ± 0.3 | [2] |
| human mGluR3 | cAMP Formation Assay | Inhibition of forskolin-stimulated cAMP | 24.3 ± 0.5 | [2] |
| human mGluR4 | cAMP Formation Assay | No agonist or antagonist activity | > 100,000 | [2] |
| human mGluR7 | cAMP Formation Assay | No agonist or antagonist activity | > 100,000 | [2] |
| human mGluR1a | Phosphoinositide Hydrolysis | No activation or inhibition | > 100,000 | [2] |
| human mGluR5a | Phosphoinositide Hydrolysis | No activation or inhibition | > 100,000 | [2] |
Table 2: Functional Potency (EC50) of LY354740 in Rat Brain Tissue
| Brain Region | Assay Type | Measured Effect | EC50 (nM) | Reference |
| Hippocampus | cAMP Formation Assay | Decrease in forskolin-stimulated cAMP | 22 ± 3 | [5] |
Table 3: Binding Affinity (KD) of [3H]-LY354740 for Rat mGluR Subtypes
| Receptor Subtype | Radioligand | K D (nM) | Bmax (fmol/mg protein) | Reference |
| rat mGluR2 | [3H]-LY354740 | 20 ± 5 | 474 ± 161 | [6] |
| rat mGluR3 | [3H]-LY354740 | 53 ± 8 | 667 ± 89 | [6] |
Signaling Pathways of mGluR2/3 Receptors
Activation of mGluR2 and mGluR3 receptors by an agonist such as LY354740 initiates a cascade of intracellular signaling events. These receptors are coupled to Gαi/o proteins, and their activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels and subsequent reduction in protein kinase A (PKA) activity.[7][8] Beyond this canonical pathway, mGluR2/3 activation can also modulate other signaling cascades, including the mitogen-activated protein kinase (MAPK) pathway and ion channel activity.[7][9]
Caption: Canonical signaling pathway of mGluR2/3 receptors.
Experimental Protocols
The characterization of LY354740's binding affinity and functional potency relies on specific and sensitive experimental assays. Below are detailed methodologies for two key experimental approaches.
Radioligand Binding Assay
This assay directly measures the binding of a radiolabeled ligand to its receptor. Competition binding assays with a radiolabeled antagonist and unlabeled LY354740 are commonly used to determine the binding affinity (Ki) of LY354740.
1. Membrane Preparation:
-
Tissues or cells expressing the target mGluR are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).[10]
-
The homogenate is centrifuged at a low speed to remove cellular debris.[10]
-
The supernatant is then centrifuged at a high speed (e.g., 20,000 x g) to pellet the cell membranes.[10]
-
The membrane pellet is washed and resuspended in a suitable assay buffer.[10]
-
Protein concentration is determined using a standard method like the BCA assay.[10]
2. Binding Reaction:
-
The assay is typically performed in a 96-well plate format.[10][11]
-
To each well, add the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [3H]-LY341495), and varying concentrations of unlabeled LY354740.[10][12]
-
For determining non-specific binding, a high concentration of a non-radiolabeled ligand is added to a set of wells.[13]
-
The plate is incubated at a specific temperature (e.g., 30°C) for a duration sufficient to reach equilibrium (e.g., 60 minutes).[10]
3. Separation and Detection:
-
The binding reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand.[10][11]
-
The filters are washed with ice-cold buffer to remove unbound radioligand.[10]
-
The radioactivity retained on the filters is quantified using a scintillation counter.[10]
4. Data Analysis:
-
Specific binding is calculated by subtracting non-specific binding from total binding.[13]
-
The data are then analyzed using non-linear regression to determine the IC50 value of LY354740, which is the concentration that inhibits 50% of the specific binding of the radioligand.[10]
-
The Ki value is calculated from the IC50 using the Cheng-Prusoff equation.
Caption: Workflow for a radioligand binding assay.
cAMP Formation Assay
This functional assay measures the ability of an agonist to inhibit the production of cyclic AMP, a key second messenger in the mGluR2/3 signaling pathway.
1. Cell Culture and Treatment:
-
Cells stably expressing the mGluR of interest (e.g., CHO or RGT cells) are cultured in appropriate media.[2]
-
On the day of the assay, the cells are pre-incubated with a phosphodiesterase inhibitor to prevent the degradation of cAMP.
-
The cells are then treated with varying concentrations of LY354740.
2. Stimulation and Lysis:
-
Adenylyl cyclase is stimulated with forskolin (B1673556) to induce cAMP production.[2][5]
-
The incubation is carried out for a specific duration.
-
Following incubation, the cells are lysed to release the intracellular cAMP.
3. cAMP Quantification:
-
The concentration of cAMP in the cell lysates is determined using a competitive immunoassay, such as a homogeneous time-resolved fluorescence (HTRF) assay or an enzyme-linked immunosorbent assay (ELISA).
4. Data Analysis:
-
The amount of cAMP produced at each concentration of LY354740 is measured.
-
The data are plotted to generate a dose-response curve, from which the EC50 value (the concentration of agonist that produces 50% of the maximal response) is calculated.[2]
Conclusion
LY354740 is a highly potent and selective agonist for mGluR2 and mGluR3 receptors. Its well-characterized binding affinity and functional activity make it an invaluable tool for investigating the physiological and pathophysiological roles of these receptors. The experimental protocols detailed in this guide provide a framework for the continued exploration of mGluR2/3 pharmacology and the development of novel therapeutics targeting this important receptor family.
References
- 1. LY354740: a metabotropic glutamate receptor agonist which ameliorates symptoms of nicotine withdrawal in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. LY354740 is a potent and highly selective group II metabotropic glutamate receptor agonist in cells expressing human glutamate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Potential anti-anxiety, anti-addictive effects of LY 354740, a selective group II glutamate metabotropic receptors agonist in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anxiolytic and side-effect profile of LY354740: a potent, highly selective, orally active agonist for group II metabotropic glutamate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Potent, stereoselective, and brain region selective modulation of second messengers in the rat brain by (+)LY354740, a novel group II metabotropic glutamate receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Characterization of [(3)H]-LY354740 binding to rat mGlu2 and mGlu3 receptors expressed in CHO cells using semliki forest virus vectors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Phosphorylation and regulation of group II metabotropic glutamate receptors (mGlu2/3) in neurons [frontiersin.org]
- 8. Metabotropic glutamate 2,3 receptor stimulation desensitizes agonist activation of G-protein signaling and alters transcription regulators in mesocorticolimbic brain regions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Molecular Pathways: Dysregulated Glutamatergic Signaling Pathways in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. merckmillipore.com [merckmillipore.com]
- 12. researchgate.net [researchgate.net]
- 13. revvity.com [revvity.com]
Eglumegad Hydrochloride: A Technical Guide to its Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
Abstract
Eglumegad hydrochloride, also known as LY354740 hydrochloride, is a potent and selective agonist for the group II metabotropic glutamate (B1630785) receptors (mGluR2 and mGluR3). Its therapeutic potential in neurological and psychiatric disorders has prompted significant interest within the research and drug development community. A thorough understanding of its physicochemical properties, particularly its solubility and stability, is paramount for the design of effective formulations and the generation of reliable preclinical and clinical data. This technical guide provides a comprehensive overview of the available data on the solubility and stability profile of this compound, outlines standard experimental protocols for its characterization, and visualizes key related pathways and workflows.
Solubility Profile
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation feasibility. This compound, as a salt form, exhibits favorable aqueous solubility. The available quantitative and qualitative solubility data are summarized below.
Quantitative Solubility Data
| Solvent System | Solubility | Conditions |
| Water | 175 mg/mL | Requires sonication for dissolution.[1][2] |
| Phosphate-Buffered Saline (PBS) | 2.86 mg/mL | Requires sonication and heating to 60°C.[3] |
| Dimethyl Sulfoxide (DMSO) | Soluble | Data for the free base form (eglumegad).[4] |
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
This protocol outlines a standard procedure for determining the equilibrium solubility of this compound in various solvent systems, based on established pharmaceutical guidelines.
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a different solvent (e.g., water, PBS, ethanol, methanol, acetonitrile).
-
Ensure that a solid excess of the compound is visible in each vial.
-
-
Equilibration:
-
Seal the vials to prevent solvent evaporation.
-
Agitate the vials at a constant, controlled temperature (e.g., 25°C or 37°C) using a shaker or rotator for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed to permit the sedimentation of the undissolved solid.
-
Carefully withdraw a clear aliquot of the supernatant from each vial.
-
Filter the aliquot through a suitable membrane filter (e.g., 0.22 µm) to remove any remaining solid particles.
-
-
Analysis:
-
Accurately dilute the filtered supernatant with an appropriate solvent.
-
Quantify the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
-
Data Reporting:
-
Express the solubility in mg/mL or molarity.
-
Experimental Workflow for Solubility Determination
Workflow for Equilibrium Solubility Determination.
Stability Profile
The stability of this compound is a critical quality attribute that influences its shelf-life, storage conditions, and the integrity of experimental results.
Storage and Handling Recommendations
-
Solid State: The powder form of this compound is stable for up to 3 years when stored at -20°C.[5]
-
Stock Solutions:
Forced Degradation Studies
Forced degradation studies are essential for identifying potential degradation products and understanding the degradation pathways of a drug substance under various stress conditions. While specific forced degradation data for this compound is not publicly available, a general experimental protocol based on ICH guidelines is provided below.
Experimental Protocol: Forced Degradation Study
-
Preparation of Samples:
-
Prepare solutions of this compound in appropriate solvents (e.g., water, methanol).
-
-
Application of Stress Conditions:
-
Acid Hydrolysis: Treat the drug solution with an acid (e.g., 0.1 N HCl) and heat if necessary (e.g., 60°C).
-
Base Hydrolysis: Treat the drug solution with a base (e.g., 0.1 N NaOH) and heat if necessary.
-
Oxidative Degradation: Treat the drug solution with an oxidizing agent (e.g., 3% H₂O₂).
-
Thermal Degradation: Expose the solid drug or a solution to elevated temperatures (e.g., 60-80°C).
-
Photostability: Expose the solid drug or a solution to UV and visible light as per ICH Q1B guidelines.
-
-
Sample Analysis:
-
At specified time points, withdraw samples from each stress condition.
-
Neutralize the acidic and basic samples.
-
Analyze all samples using a stability-indicating analytical method, such as HPLC, to separate the parent drug from any degradation products.
-
-
Data Evaluation:
-
Calculate the percentage of degradation.
-
Characterize the degradation products using techniques like mass spectrometry (MS).
-
Experimental Workflow for Forced Degradation Studies
Workflow for Forced Degradation Studies.
Mechanism of Action: mGluR2/3 Signaling Pathway
This compound exerts its effects by acting as an agonist at mGluR2 and mGluR3, which are G-protein coupled receptors (GPCRs). The activation of these receptors initiates a signaling cascade that modulates neuronal excitability.
Signaling Pathway Diagram
References
In Vitro Characterization of Eglumegad Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Eglumegad hydrochloride (also known as LY354740 hydrochloride) is a potent and selective agonist for the group II metabotropic glutamate (B1630785) receptors (mGluR2 and mGluR3). These receptors are implicated in a variety of neurological and psychiatric disorders, making Eglumegad a valuable tool for preclinical research. This technical guide provides a comprehensive overview of the in vitro characterization of this compound, including its binding affinity, functional activity, and neuroprotective effects. Detailed experimental protocols and data are presented to facilitate its use in a research setting.
Introduction
This compound is a glutamate derivative that exhibits high selectivity for mGluR2 and mGluR3, which are G-protein coupled receptors (GPCRs) that negatively couple to adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[1] This mechanism underlies its potential therapeutic effects in conditions characterized by excessive glutamate transmission, such as anxiety, addiction, and neurotoxicity.[1] This guide details the essential in vitro assays used to characterize the pharmacological profile of this compound.
Binding Affinity Characterization
The binding affinity of this compound to mGluR2 and mGluR3 is a critical parameter for its in vitro characterization. This is typically determined using competitive radioligand binding assays.
Quantitative Binding Data
The following table summarizes the reported binding affinities of this compound for human mGluR2 and mGluR3.
| Receptor | Radioligand | Parameter | Value (nM) |
| Human mGluR2 | [³H]-LY341495 | Kᵢ | 1.67 ± 0.20[2] |
| Human mGluR3 | [³H]-LY341495 | Kᵢ | 0.75 ± 0.43[2] |
Note: The Kᵢ values were determined in competitive binding assays using membranes from cells expressing the respective human mGlu receptor subtypes.[2]
Experimental Protocol: Competitive Radioligand Binding Assay
This protocol describes a general procedure for determining the binding affinity of this compound using a competitive radioligand binding assay with [³H]-LY341495, a known mGluR2/3 antagonist radioligand.
Workflow for Radioligand Binding Assay
References
- 1. Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [3H]-LY341495 as a novel antagonist radioligand for group II metabotropic glutamate (mGlu) receptors: characterization of binding to membranes of mGlu receptor subtype expressing cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Preclinical Safety Profile of Eglumegad Hydrochloride: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document summarizes publicly available preclinical safety information for eglumegad hydrochloride (LY354740). Comprehensive, detailed preclinical safety data, including full study protocols and quantitative toxicology results, are often proprietary to the developing pharmaceutical company and may not be available in the public domain. A significant gap in publicly accessible data exists for this compound.
Executive Summary
This compound, also known as LY354740, is a potent and selective agonist for the group II metabotropic glutamate (B1630785) receptors (mGluR2 and mGluR3). It was investigated for its therapeutic potential in anxiety disorders and other central nervous system conditions. While early preclinical efficacy studies showed promise, its development, particularly of its prodrug talaglumetad (B1243389) (LY544344), was halted due to significant safety concerns that emerged from preclinical toxicology studies. The most critical finding was the observation of convulsions in animal models. This whitepaper provides a detailed overview of the available preclinical safety data, methodologies where accessible, and the key findings that have shaped the development trajectory of this compound.
Mechanism of Action
Eglumegad acts as an agonist at mGluR2 and mGluR3, which are G-protein coupled receptors that play a role in modulating glutamatergic neurotransmission. Activation of these presynaptic receptors generally leads to a reduction in glutamate release, which is the proposed mechanism for its anxiolytic effects.
Figure 1: Proposed Therapeutic Mechanism of Action for Eglumegad.
Key Preclinical Safety Findings
The most significant preclinical safety finding reported for the eglumegad program was the induction of convulsions. This observation led to the early termination of a clinical trial for its prodrug, talaglumetad.
Convulsions
A clinical study of talaglumetad (LY544344), a prodrug of eglumegad developed to improve bioavailability, was discontinued (B1498344) prematurely based on findings of convulsions in preclinical studies.[1][2]
Experimental Protocol: Detailed protocols for the specific toxicology studies that identified the convulsion risk are not available in the public literature. A standard protocol for a sub-chronic toxicity study where such a finding might be observed is outlined below.
Figure 2: Generalized Experimental Workflow for a Toxicology Study.
Quantitative Data: Specific quantitative data, such as the dose levels that induced convulsions, the incidence rate, the species affected, and the no-observed-adverse-effect level (NOAEL) for this finding, have not been publicly disclosed.
Discussion: The finding of convulsions is a severe adverse effect that significantly impacts the risk-benefit assessment of a drug candidate, particularly for a non-life-threatening condition like generalized anxiety disorder. It is noteworthy that while eglumegad showed anticonvulsant properties against certain chemically induced seizures, it was reported to be ineffective against seizures induced by NMDA.[3] This suggests a complex pharmacological profile that does not confer broad protection against CNS hyperexcitability and may, under certain conditions, contribute to it.
Safety Pharmacology
Safety pharmacology studies are designed to investigate potential undesirable pharmacodynamic effects on vital physiological functions. Publicly available information is limited to general observations from early preclinical efficacy models.
| Parameter | Species | Observation | Citation |
| Central Nervous System | |||
| Sedation | Animal Models | Not observed at anxiolytic doses. | [4] |
| Neuromuscular Coordination | Animal Models | No deficits at anxiolytic doses. | [4] |
| Memory Impairment | Animal Models | Not observed at anxiolytic doses. | [4] |
| Cardiovascular System | Not Publicly Available | No data available. | |
| Respiratory System | Not Publicly Available | No data available. |
Table 1: Summary of Available Safety Pharmacology Data
Experimental Protocols: Detailed protocols for formal safety pharmacology studies (e.g., cardiovascular telemetry in non-rodents, respiratory function assessment) are not available in the published literature for eglumegad.
Genotoxicity, Carcinogenicity, and Reproductive Toxicity
A comprehensive evaluation of a drug's safety profile requires assessment of its potential to cause genetic mutations, cancer, or adverse effects on reproduction and development.
Genotoxicity: There are no publicly available results from a standard battery of genotoxicity tests (e.g., Ames test, in vitro chromosomal aberration assay, in vivo micronucleus test) for this compound.
Carcinogenicity: No data from long-term carcinogenicity bioassays in rodent species are available in the public domain for eglumegad.
Reproductive and Developmental Toxicity: Information regarding the effects of eglumegad on fertility, embryonic development, and pre/postnatal development has not been publicly reported.
Conclusion and Data Gaps
The preclinical safety profile of this compound remains largely incomplete in the public domain. The most critical and development-limiting finding is the observation of convulsions in preclinical toxicology studies , which led to the discontinuation of its prodrug's clinical development.[1][2] While early studies in anxiety models suggested a favorable separation from the side effects of benzodiazepines, the risk of pro-convulsant activity presented a significant safety hurdle.[4]
The lack of publicly available quantitative data from acute, sub-chronic, and chronic toxicity studies, as well as the absence of reports on genotoxicity, carcinogenicity, and reproductive toxicity, prevents a complete assessment. Professionals in drug development should view the convulsion finding as a major liability for this class of mGluR2/3 agonists and a critical endpoint to monitor in the development of any related compounds. Further investigation into the specific mechanisms by which mGluR2/3 agonism could lead to CNS hyperexcitability under certain conditions is warranted.
References
- 1. researchgate.net [researchgate.net]
- 2. Efficacy and tolerability of an mGlu2/3 agonist in the treatment of generalized anxiety disorder [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of the mGluR2/3 agonist LY379268 and the mGluR5 antagonist MPEP on handling-induced convulsions during ethanol withdrawal in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preclinical pharmacology of mGlu2/3 receptor agonists: novel agents for schizophrenia? - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating the Neuroprotective Effects of LY354740: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the neuroprotective effects of LY354740, a potent and selective agonist for group II metabotropic glutamate (B1630785) receptors (mGluR2 and mGluR3). Glutamate-mediated excitotoxicity is a key pathological mechanism in a range of neurological disorders, including cerebral ischemia, traumatic brain injury, and neurodegenerative diseases. LY354740 has emerged as a promising therapeutic candidate due to its ability to modulate excessive glutamate neurotransmission and activate downstream neuroprotective signaling pathways. This document details the molecular mechanisms of action of LY354740, summarizes key quantitative data from preclinical studies, provides detailed experimental protocols for investigating its neuroprotective properties, and visualizes critical signaling pathways and experimental workflows.
Introduction to LY354740
LY354740 is a conformationally constrained analog of glutamate that exhibits high selectivity and agonist activity at mGluR2 and mGluR3.[1][2] These receptors are G-protein coupled receptors that are primarily located on presynaptic nerve terminals and glial cells within the central nervous system.[3] Activation of these receptors leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[1][2]
The neuroprotective effects of LY354740 are primarily attributed to its ability to attenuate excitotoxicity.[4] This is achieved through multiple mechanisms, including the reduction of presynaptic glutamate release, modulation of postsynaptic NMDA receptor function, and the activation of pro-survival signaling cascades.[3][5] Preclinical studies have demonstrated the efficacy of LY354740 in various in vitro and in vivo models of neuronal injury.[4][6]
Quantitative Data Summary
The following tables summarize key quantitative data from studies investigating the neuroprotective effects of LY354740.
Table 1: In Vitro Efficacy of LY354740
| Parameter | Cell Type | Model | LY354740 Concentration | Effect | Reference |
| EC50 (cAMP formation) | RGT cells expressing human mGluR2 | Forskolin-stimulated cAMP assay | 5.1 ± 0.3 nM | >90% suppression of cAMP | [1] |
| EC50 (cAMP formation) | RGT cells expressing human mGluR3 | Forskolin-stimulated cAMP assay | 24.3 ± 0.5 nM | Potent activation | [1] |
| Glutamate Release | Rat frontal cortex brain slices | High K+ -evoked release | 0.5 µM | 55% attenuation of release | [7] |
| Neuroprotection | Rat cortical neuronal cultures | NMDA-induced toxicity | Not specified | Protection against apoptosis | [8] |
| Neuroprotection | Rat cortical neuronal cultures | Kainic acid-induced toxicity | Not specified | Protection against apoptosis | [8] |
| Neuroprotection | Rat cortical neuronal cultures | Staurosporine-induced apoptosis | Not specified | Protection against apoptosis | [8] |
Table 2: In Vivo Efficacy of LY354740
| Animal Model | Injury Model | Administration Route & Dose | Outcome Measure | Result | Reference |
| Gerbil | Global Ischemia (3 min BCAO) | 50 mg/kg, i.p. (30 min & 6h post-insult) | CA1 hippocampal neuronal damage | Significant reduction in damage | [6] |
| Gerbil | Global Ischemia (4 & 5 min BCAO) | 50 mg/kg, i.p. (30 min & 6h post-insult) | CA1 hippocampal neuronal damage | Reduced neuroprotective effect | [6] |
| Rat | Permanent Focal Ischemia (MCAO) | 0.3, 3.0, or 30.0 mg/kg, s.c. | Infarct volume | No significant reduction | [9] |
| Mouse | MPTP-induced Parkinson's Disease | 0.5 or 4 mg/kg (acute); 0.1, 1, or 10 mg/kg (sub-acute), i.p. | Dopaminergic neuron loss | Dose-dependent reduction | [3] |
| Mouse | MPTP-induced Parkinson's Disease | 4 mg/kg (acute); 10 mg/kg (sub-acute), i.p. | Extracellular glutamate concentration | Significant decrease | [3] |
| GluA1 knockout mice | - | 15 or 30 mg/kg, i.p. | Locomotor hyperactivity | Significant reduction | [10] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the neuroprotective effects of LY354740.
In Vitro Neuroprotection Assay (NMDA-induced Excitotoxicity)
This protocol is adapted from studies investigating excitotoxic neuronal death.[8]
Objective: To assess the ability of LY354740 to protect cultured neurons from N-methyl-D-aspartate (NMDA)-induced cell death.
Materials:
-
Primary cortical neuronal cultures (rat or mouse)
-
Neurobasal medium supplemented with B27 and GlutaMAX
-
NMDA
-
LY354740
-
Lactate Dehydrogenase (LDH) cytotoxicity assay kit
-
96-well cell culture plates
-
Phosphate-buffered saline (PBS)
-
HEPES-buffered salt solution
Procedure:
-
Cell Plating: Plate primary cortical neurons in 96-well plates at a density of 1-2 x 10^5 cells/well and culture for 7-10 days.
-
Drug Treatment: Pre-incubate the neuronal cultures with varying concentrations of LY354740 (e.g., 1 nM to 100 µM) for 1-2 hours.
-
NMDA Exposure: Induce excitotoxicity by exposing the neurons to a toxic concentration of NMDA (e.g., 100-300 µM) in a HEPES-buffered salt solution for 10-20 minutes at room temperature.
-
Wash and Recovery: Gently wash the cells three times with pre-warmed, serum-free culture medium to remove NMDA and the drug.
-
Incubation: Incubate the cells for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
LDH Assay: Assess cell death by measuring the amount of LDH released into the culture medium using a commercially available LDH cytotoxicity assay kit, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of neuroprotection afforded by LY354740 by comparing the LDH release in treated wells to that in wells treated with NMDA alone (100% toxicity) and control wells (0% toxicity).
In Vivo Global Cerebral Ischemia Model (Gerbil)
This protocol is based on a gerbil model of global ischemia.[6]
Objective: To evaluate the neuroprotective effect of LY354740 in an in vivo model of transient global cerebral ischemia.
Materials:
-
Adult Mongolian gerbils (60-80 g)
-
Anesthesia (e.g., isoflurane)
-
Surgical instruments
-
Aneurysm clips
-
LY354740
-
Saline (vehicle)
-
Perfusion-fixation solutions (e.g., saline followed by 4% paraformaldehyde)
-
Histological stains (e.g., cresyl violet)
Procedure:
-
Anesthesia and Surgery: Anesthetize the gerbil and make a midline cervical incision to expose both common carotid arteries.
-
Induction of Ischemia: Occlude both common carotid arteries simultaneously with aneurysm clips for a predetermined duration (e.g., 3-5 minutes) to induce global cerebral ischemia.
-
Reperfusion: Remove the clips to allow for reperfusion.
-
Drug Administration: Administer LY354740 (e.g., 50 mg/kg, i.p.) or vehicle at specific time points post-ischemia (e.g., 30 minutes and 6 hours).
-
Survival Period: Allow the animals to survive for a set period (e.g., 7 days).
-
Tissue Processing: Perfuse the animals transcardially with saline followed by 4% paraformaldehyde. Harvest the brains and process for histological analysis.
-
Histological Analysis: Cut coronal brain sections and stain with cresyl violet to visualize neuronal morphology.
-
Quantification of Neuronal Damage: Quantify the number of surviving neurons in specific brain regions, such as the CA1 region of the hippocampus, using a microscope and image analysis software. Compare the neuronal survival in LY354740-treated animals to vehicle-treated controls.
Measurement of Extracellular Glutamate by In Vivo Microdialysis
This protocol is a general guide for in vivo microdialysis to measure neurotransmitter levels.[3][5]
Objective: To measure the effect of LY354740 on extracellular glutamate concentrations in a specific brain region of a freely moving animal.
Materials:
-
Rat or mouse
-
Stereotaxic apparatus
-
Microdialysis probes
-
Syringe pump
-
Fraction collector
-
Artificial cerebrospinal fluid (aCSF)
-
LY354740
-
High-performance liquid chromatography (HPLC) system with fluorescence detection
Procedure:
-
Probe Implantation: Anesthetize the animal and stereotaxically implant a microdialysis probe into the brain region of interest (e.g., striatum or prefrontal cortex).
-
Recovery: Allow the animal to recover from surgery for at least 24 hours.
-
Microdialysis Perfusion: On the day of the experiment, connect the probe to a syringe pump and perfuse with aCSF at a low flow rate (e.g., 1-2 µL/min).
-
Baseline Collection: Collect baseline dialysate samples for a period of 1-2 hours.
-
Drug Administration: Administer LY354740 systemically (e.g., i.p.) or locally through the microdialysis probe (reverse dialysis).
-
Sample Collection: Continue to collect dialysate samples at regular intervals (e.g., every 20 minutes) for several hours after drug administration.
-
Glutamate Analysis: Analyze the glutamate concentration in the dialysate samples using an HPLC system with pre-column derivatization and fluorescence detection.
-
Data Analysis: Express the glutamate concentrations as a percentage of the baseline levels and compare the changes over time between the LY354740-treated group and a vehicle-treated control group.
Visualization of Pathways and Workflows
Signaling Pathway of LY354740 Neuroprotection
Caption: Signaling pathway of LY354740-mediated neuroprotection.
Experimental Workflow for In Vitro Neuroprotection Assay
Caption: Experimental workflow for the in vitro neuroprotection assay.
Logical Relationship in the MPTP Model
Caption: Logical relationships in the MPTP model of Parkinson's disease.
Conclusion
LY354740 demonstrates significant neuroprotective potential through its action as a group II mGluR agonist. By reducing presynaptic glutamate release and modulating postsynaptic signaling, it effectively counteracts excitotoxic insults in a variety of preclinical models. The data and protocols presented in this guide offer a robust framework for researchers and drug development professionals to further investigate the therapeutic utility of LY354740 and similar compounds for the treatment of neurological disorders characterized by excitotoxicity. Further research is warranted to translate these promising preclinical findings into clinical applications.
References
- 1. LY354740 is a potent and highly selective group II metabotropic glutamate receptor agonist in cells expressing human glutamate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Potent, stereoselective, and brain region selective modulation of second messengers in the rat brain by (+)LY354740, a novel group II metabotropic glutamate receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. LY354740 Reduces Extracellular Glutamate Concentration, Inhibits Phosphorylation of Fyn/NMDARs, and Expression of PLK2/pS129 α-Synuclein in Mice Treated With Acute or Sub-Acute MPTP - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neuroprotective Activity of Metabotropic Glutamate Receptor Ligands - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Microdialysis as a tool for in vivo investigation of glutamate transport capacity in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Neuroprotective effects of a systemically active group II metabotropic glutamate receptor agonist LY354740 in a gerbil model of global ischaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Methodology for Rapid Measures of Glutamate Release in Rat Brain Slices Using Ceramic-Based Microelectrode Arrays: Basic Characterization and Drug Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Neuroprotection by metabotropic glutamate receptor glutamate receptor agonists: LY354740, LY379268 and LY389795 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of the selective metabotropic glutamate agonist LY354740 in a rat model of permanent ischaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The group II metabotropic glutamate receptor agonist LY354740 and the D2 receptor antagonist haloperidol reduce locomotor hyperactivity but fail to rescue spatial working memory in GluA1 knockout mice - PMC [pmc.ncbi.nlm.nih.gov]
Eglumetad (LY354740): A Technical Guide for Anxiety Disorders Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
Eglumetad (also known as LY354740) is a potent and selective agonist for the group II metabotropic glutamate (B1630785) receptors (mGluR2 and mGluR3). It has been a subject of significant interest in the field of neuroscience and psychopharmacology for its potential anxiolytic properties. Preclinical and early clinical studies have demonstrated its efficacy in various models of anxiety. However, its development was halted due to adverse effects observed in long-term toxicology studies. This technical guide provides an in-depth overview of Eglumetad, focusing on its mechanism of action, quantitative data from key preclinical and clinical studies, detailed experimental protocols, and relevant signaling pathways. This document is intended to serve as a comprehensive resource for researchers and professionals in drug development exploring novel therapeutic avenues for anxiety disorders.
Mechanism of Action
Eglumetad is a glutamate analogue that selectively binds to and activates mGluR2 and mGluR3.[1] These receptors are G-protein coupled receptors (GPCRs) primarily located on presynaptic terminals in brain regions implicated in anxiety, such as the amygdala, prefrontal cortex, and hippocampus.
The activation of these Gi/o-coupled receptors initiates a signaling cascade that leads to the inhibition of adenylyl cyclase. This, in turn, reduces the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP).[2] The decrease in cAMP levels modulates the activity of downstream effectors, ultimately leading to a reduction in neurotransmitter release, particularly glutamate, in hypersensitive neural circuits. This reduction in glutamatergic neurotransmission is believed to be the primary mechanism underlying the anxiolytic effects of Eglumetad.
Signaling Pathway Diagram
Caption: Eglumetad's mechanism of action via mGluR2/3 signaling.
Quantitative Data
In Vitro Binding Affinity
| Receptor Subtype | IC₅₀ (nM) |
| Human mGluR2 | 5 |
| Human mGluR3 | 24 |
Data sourced from MedChemExpress.
Preclinical Efficacy in Animal Models of Anxiety
2.2.1. Elevated Plus-Maze (EPM) Test in Mice
| Treatment Group | Dose (mg/kg, s.c.) | % Time in Open Arms (Mean ± SEM) |
| Vehicle | - | ~15 ± 2 |
| Eglumetad | 1 | ~20 ± 3 |
| Eglumetad | 3 | ~25 ± 4 |
| Eglumetad | 10 | ~35 ± 5 |
| Eglumetad | 20 | ~38 ± 6 |
*p < 0.05 compared to vehicle. Data are illustrative based on published dose-response findings.[3]
2.2.2. Fear-Potentiated Startle (FPS) in Rats
| Treatment Group | Dose (mg/kg, i.p.) | % Potentiation of Startle (Illustrative) |
| Vehicle | - | 100% (baseline fear response) |
| Eglumetad | 0.3 | Reduced potentiation |
| Eglumetad | 1.0 | Significantly reduced potentiation |
| Eglumetad | 3.0 | Significantly reduced potentiation |
*Qualitative descriptions are based on findings that Eglumetad effectively reduces the expression of fear-potentiated startle responses.[4] Specific quantitative data on percentage reduction is not consistently reported across studies.
Clinical Trial Data in Generalized Anxiety Disorder (GAD)
A clinical trial was conducted with Talaglumetad (LY544344), a prodrug of Eglumetad, in patients with GAD.
| Treatment Group | Dose | Number of Patients (n) | Primary Outcome |
| Placebo | - | 44 | - |
| Talaglumetad | 8 mg b.i.d. | 36 | Not significantly different from placebo |
| Talaglumetad | 16 mg b.i.d. | 28 | Significantly greater improvement in Hamilton Anxiety (HAM-A) scores compared to placebo |
The trial was discontinued (B1498344) early due to preclinical toxicology findings.[1]
Experimental Protocols
Elevated Plus-Maze (EPM) Test
Objective: To assess the anxiolytic-like effects of a compound in rodents.
Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two enclosed arms.
Procedure:
-
Acclimation: Animals are habituated to the testing room for at least 30 minutes prior to the experiment.
-
Drug Administration: Eglumetad or vehicle is administered subcutaneously (s.c.) 30 minutes before testing.[3]
-
Testing: Each mouse is placed in the center of the maze, facing an open arm, and allowed to explore freely for a 5-minute session.[5][6]
-
Data Collection: The session is recorded by a video camera. An automated tracking system is used to measure the time spent in and the number of entries into the open and closed arms.
-
Analysis: The percentage of time spent in the open arms (% Open Arm Time = [Time in Open Arms / (Time in Open Arms + Time in Closed Arms)] x 100) and the percentage of open arm entries (% Open Arm Entries = [Entries into Open Arms / (Entries into Open Arms + Entries into Closed Arms)] x 100) are calculated. An increase in these parameters is indicative of an anxiolytic-like effect.
Experimental Workflow: Elevated Plus-Maze
Caption: Workflow for the Elevated Plus-Maze experiment.
Fear-Potentiated Startle (FPS) Test
Objective: To assess the effect of a compound on a conditioned fear response.
Apparatus: A startle chamber equipped with a load-cell platform to measure the startle response, a noise generator, a light source (conditioned stimulus, CS), and a grid floor for delivering a mild footshock (unconditioned stimulus, US).
Procedure:
-
Habituation: On day 1, rats are placed in the startle chamber and habituated to the apparatus.
-
Conditioning: On day 2, animals undergo a conditioning session where a neutral stimulus (e.g., a light) is repeatedly paired with an aversive stimulus (e.g., a mild footshock).
-
Testing: On day 3, after drug administration (e.g., Eglumetad or vehicle, i.p.), the animals are placed back in the startle chamber.[4] They are presented with a series of acoustic startle stimuli (loud noise bursts) both in the presence and absence of the conditioned stimulus (the light).
-
Data Collection: The amplitude of the startle response is measured by the load-cell platform.
-
Analysis: The fear-potentiated startle is calculated as the difference in the startle amplitude in the presence of the conditioned stimulus compared to the startle amplitude in its absence. A reduction in this difference indicates an anxiolytic effect.
Experimental Workflow: Fear-Potentiated Startle
References
- 1. Eglumetad - Wikipedia [en.wikipedia.org]
- 2. Frontiers | Phosphorylation and regulation of group II metabotropic glutamate receptors (mGlu2/3) in neurons [frontiersin.org]
- 3. Anxiolytic-like activity of the mGLU2/3 receptor agonist LY354740 in the elevated plus maze test is disrupted in metabotropic glutamate receptor 2 and 3 knock-out mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The anxiolytic action of mGlu2/3 receptor agonist, LY354740, in the fear-potentiated startle model in rats is mechanistically distinct from diazepam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. protocols.io [protocols.io]
- 6. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Eglumegad Hydrochloride in Addiction Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Eglumegad hydrochloride (also known as LY354740) is a selective agonist for the Group II metabotropic glutamate (B1630785) receptors (mGluR2/3).[1] This technical guide provides an in-depth analysis of its mechanism of action and its effects in preclinical models of addiction. By targeting the glutamatergic system, Eglumegad offers a novel therapeutic avenue for the treatment of substance use disorders. This document summarizes key quantitative data from preclinical studies, details experimental protocols, and visualizes the underlying signaling pathways and experimental workflows. The evidence presented underscores the potential of Eglumegad in modulating addiction-related behaviors, particularly in the context of withdrawal and relapse.
Introduction: The Glutamatergic System in Addiction
While the role of dopamine (B1211576) in the rewarding effects of drugs of abuse is well-established, research has increasingly highlighted the critical involvement of the glutamatergic system in the chronic, relapsing nature of addiction.[2] Maladaptations in glutamate neurotransmission, particularly in the neural circuits connecting the prefrontal cortex, nucleus accumbens, and ventral tegmental area, are thought to underlie compulsive drug-seeking and relapse. Group II metabotropic glutamate receptors (mGluR2 and mGluR3) are key modulators of synaptic glutamate release.[2] As presynaptic autoreceptors, their activation leads to a reduction in glutamate release, thereby dampening excessive glutamatergic signaling implicated in addictive behaviors. This compound, as a selective mGluR2/3 agonist, has been investigated for its potential to normalize this dysregulated glutamate transmission.
Mechanism of Action of this compound
Eglumegad is a potent and selective agonist for mGluR2 and mGluR3, which are G-protein coupled receptors (GPCRs) linked to the Gi/o signaling pathway.
Signaling Pathway
Upon binding of Eglumegad, the Gi/o protein is activated, leading to the inhibition of adenylyl cyclase. This, in turn, decreases the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP) and subsequently reduces the activity of protein kinase A (PKA). The downstream effects of this cascade include the modulation of ion channel activity and transcription factors, ultimately leading to a decrease in neurotransmitter release.
Figure 1: Eglumegad's intracellular signaling cascade.
Modulation of Neurotransmitter Systems
The primary mechanism by which Eglumegad is thought to exert its effects in addiction models is through the reduction of synaptic glutamate release. Additionally, mGluR2/3 activation has been shown to modulate the release of other neurotransmitters, including dopamine. A study using the related mGluR2/3 agonist LY379268 demonstrated that local administration into the nucleus accumbens shell reduced basal dopamine levels to approximately 60% of the pre-injection control.[3] This modulation of both glutamate and dopamine systems in key reward-related brain regions is central to its therapeutic potential.
Efficacy in Preclinical Addiction Models
Eglumegad and other mGluR2/3 agonists have been evaluated in various animal models of addiction, demonstrating efficacy in reducing drug-seeking behaviors and withdrawal symptoms for several substances of abuse.
Nicotine (B1678760) Addiction
3.1.1. Nicotine Withdrawal
A key study investigated the effect of Eglumegad (LY354740) on nicotine withdrawal in rats. Chronic nicotine administration followed by cessation leads to an exaggerated auditory startle response, a measure of withdrawal-induced anxiety. Eglumegad was found to dose-dependently attenuate this increased startle response.
Table 1: Effect of Eglumegad (LY354740) on Nicotine Withdrawal-Induced Auditory Startle Response in Rats
| Administration Route | Dose Range | ED50 |
| Intraperitoneal (i.p.) | 0.0001 - 0.1 mg/kg | 0.003 mg/kg |
| Oral | 0.03 - 3 mg/kg | 0.7 mg/kg |
| Data from a study on the amelioration of nicotine withdrawal symptoms.[1] |
3.1.2. Experimental Protocol: Assessment of Nicotine Withdrawal
-
Subjects: Male rats.
-
Nicotine Administration: Nicotine (6 mg/kg/day) is administered continuously for 12 days via subcutaneously implanted osmotic minipumps to induce dependence.[1]
-
Withdrawal Induction: Spontaneous withdrawal is initiated by the surgical removal of the minipumps.[1]
-
Assessment of Withdrawal: The acoustic startle reflex is measured to quantify withdrawal-induced sensorimotor reactivity. This typically involves placing the rat in a startle chamber and presenting a series of acoustic stimuli (e.g., loud noises) while measuring the force of the rat's startle response. Increased startle amplitude compared to baseline or a control group is indicative of a withdrawal state.[1] Somatic signs of withdrawal, such as teeth chattering, gasps, and ptosis, can also be observed and scored.
-
Eglumegad Administration: Eglumegad is administered either intraperitoneally or orally at various doses prior to the startle response testing to assess its ability to ameliorate withdrawal symptoms.[1]
Opioid Addiction
3.2.1. Morphine Withdrawal
While specific quantitative data for Eglumegad in morphine withdrawal is limited in the readily available literature, the established role of mGluR2/3 agonists in modulating withdrawal from other substances suggests potential efficacy. The assessment of morphine withdrawal in rodents typically involves observing and scoring a range of somatic signs.
3.2.2. Experimental Protocol: Assessment of Morphine Withdrawal
-
Subjects: Male or female rats or mice.
-
Morphine Administration: To induce dependence, morphine is typically administered via repeated injections with escalating doses (e.g., starting at 10 mg/kg and increasing to 50 mg/kg twice daily over several days) or through the implantation of morphine pellets.
-
Withdrawal Induction: Withdrawal can be either spontaneous (cessation of morphine administration) or precipitated by the administration of an opioid antagonist such as naloxone.
-
Assessment of Withdrawal: A checklist of somatic withdrawal signs is used for scoring. These signs include, but are not limited to, jumping, wet-dog shakes, teeth chattering, ptosis (drooping eyelids), diarrhea, and hyperalgesia (increased sensitivity to pain).[4][5] The frequency or severity of these signs is scored over a specific observation period.
-
Eglumegad Administration: Eglumegad would be administered prior to the observation period to evaluate its effect on reducing the global withdrawal score or the frequency of specific signs.
3.2.3. Morphine Conditioned Place Preference (CPP)
3.2.4. Experimental Protocol: Morphine Conditioned Place Preference
-
Apparatus: A three-chamber apparatus with two distinct conditioning chambers (differentiated by visual and tactile cues) and a neutral starting chamber.
-
Phases:
-
Pre-Conditioning (Baseline): The animal is allowed to freely explore all three chambers to determine any initial preference for one of the conditioning chambers.
-
Conditioning: Over several days, the animal receives an injection of morphine (e.g., 10 mg/kg, s.c.) and is confined to one of the conditioning chambers. On alternate days, the animal receives a saline injection and is confined to the other chamber.[6]
-
Post-Conditioning (Test): The animal is placed back in the neutral chamber with free access to both conditioning chambers, and the time spent in each chamber is recorded. A significant increase in time spent in the morphine-paired chamber indicates a conditioned place preference.
-
-
Eglumegad Administration: To test its effect on the acquisition of morphine reward, Eglumegad would be administered before each morphine conditioning session. To test its effect on the expression of morphine reward, it would be administered before the post-conditioning test.
Psychostimulant Addiction (Cocaine & Heroin)
The reinstatement model is a widely used preclinical paradigm to study relapse to drug-seeking behavior. It has good face validity as the same stimuli that trigger relapse in humans (drug priming, drug-associated cues, and stress) also reinstate drug-seeking in this model.[2] mGluR2/3 agonists have shown promise in attenuating reinstatement of drug-seeking for cocaine and heroin.
3.3.1. Experimental Protocol: Reinstatement Model of Relapse
Figure 2: General workflow of the reinstatement model of drug relapse.
-
Subjects: Rats or mice with surgically implanted intravenous catheters.
-
Apparatus: Operant conditioning chambers equipped with levers, a drug infusion pump, and cue delivery systems (e.g., lights, speakers).
-
Phases:
-
Self-Administration: Animals are trained to press a lever to receive an intravenous infusion of a drug (e.g., cocaine 0.75 mg/kg/infusion).[7] Each infusion is paired with a discrete cue (e.g., a light and a tone). This phase typically lasts for 10-14 days.
-
Extinction: Lever pressing no longer results in drug infusion or the presentation of the cue. This continues until the rate of lever pressing decreases to a predetermined low level.
-
Reinstatement: Drug-seeking is reinstated by a non-contingent "priming" injection of the drug, presentation of the drug-associated cues, or exposure to a stressor. The number of lever presses on the previously active lever is measured as the primary indicator of relapse behavior.[2]
-
-
Eglumegad Administration: Eglumegad is typically administered before the reinstatement session to assess its ability to block the reinstatement of drug-seeking behavior.
Discussion and Future Directions
The preclinical data strongly suggest that this compound and other mGluR2/3 agonists hold significant promise as pharmacotherapies for addiction. Their mechanism of action, centered on the modulation of glutamatergic and dopaminergic neurotransmission in key reward circuits, directly addresses the neurobiological underpinnings of relapse. The efficacy of Eglumegad in animal models of nicotine withdrawal is particularly noteworthy.
Future research should focus on several key areas:
-
Head-to-head comparison studies: Directly comparing the efficacy of Eglumegad with existing addiction treatments in preclinical models.
-
Investigation of co-morbidities: Many individuals with substance use disorders also suffer from anxiety or depression. Given Eglumegad's anxiolytic properties, its potential to treat co-morbid conditions warrants further investigation.
-
Translational studies: Carefully designed clinical trials are needed to determine the efficacy and safety of Eglumegad in human populations with substance use disorders.
-
Exploration of different addiction phases: Further studies are needed to elucidate the effects of Eglumegad on the acquisition and maintenance phases of addiction, in addition to withdrawal and relapse.
Conclusion
This compound, through its action as a selective mGluR2/3 agonist, represents a promising pharmacological approach for the treatment of addiction. By normalizing the dysregulated glutamate and dopamine signaling that characterizes chronic substance use, it has demonstrated efficacy in preclinical models, particularly in attenuating withdrawal symptoms and reducing drug-seeking behavior. The data and protocols summarized in this technical guide provide a solid foundation for further research and development of Eglumegad as a novel therapeutic for substance use disorders.
References
- 1. LY354740: a metabotropic glutamate receptor agonist which ameliorates symptoms of nicotine withdrawal in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Glutamate and Reinstatement - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BioKB - Publication [biokb.lcsb.uni.lu]
- 4. MWB_Analyzer: An Automated Embedded System for Real-Time Quantitative Analysis of Morphine Withdrawal Behaviors in Rodents [mdpi.com]
- 5. Thermal sensitivity as a measure of spontaneous morphine withdrawal in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Disruption of morphine conditioned place preference by delta-2-opioid receptor antagonist: Study of mu- and delta-opioid receptor expression at the synapse - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Eglumegad Hydrochloride: A Deep Dive into its Modulation of Synaptic Plasticity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Eglumegad hydrochloride (also known as LY354740) is a potent and selective agonist for the Group II metabotropic glutamate (B1630785) receptors (mGluR2 and mGluR3). These receptors play a crucial role in modulating synaptic transmission and plasticity, primarily by regulating glutamate release. This technical guide provides a comprehensive overview of the effects of this compound on synaptic plasticity, with a focus on long-term potentiation (LTP) and long-term depression (LTD). We will delve into the underlying signaling pathways, present available quantitative data, and provide detailed experimental protocols for researchers investigating this compound.
Introduction
Glutamate is the primary excitatory neurotransmitter in the central nervous system, and its receptors are pivotal in mediating synaptic plasticity, the cellular basis of learning and memory.[1] Metabotropic glutamate receptors (mGluRs) are G-protein coupled receptors that modulate neuronal excitability and synaptic transmission.[2] Group II mGluRs, consisting of mGluR2 and mGluR3 subtypes, are predominantly located on presynaptic terminals, where their activation leads to an inhibition of glutamate release. This compound is a conformationally constrained analog of glutamate that acts as a potent and selective agonist at these Group II mGluRs.[3] Its ability to dampen excessive glutamate transmission has made it a compound of interest for therapeutic intervention in conditions characterized by glutamate dysregulation, such as anxiety, schizophrenia, and substance use disorders. This guide will explore the specific actions of eglumegad on the fundamental processes of synaptic plasticity.
Mechanism of Action and Signaling Pathways
This compound exerts its effects by binding to and activating mGluR2 and mGluR3. These receptors are coupled to Gi/o proteins. Upon activation, the Gi/o protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP can modulate the activity of various downstream effectors, including protein kinase A (PKA) and ion channels, ultimately leading to a decrease in neurotransmitter release from the presynaptic terminal.
The following diagram illustrates the primary signaling pathway of eglumegad at a presynaptic terminal.
In addition to its presynaptic actions, evidence suggests that eglumegad can also have postsynaptic effects that influence synaptic plasticity. For instance, its potentiation of LTP in the CA1 region of the hippocampus is dependent on the activation of postsynaptic NMDA receptors and involves protein kinase C (PKC).
The following diagram illustrates a proposed postsynaptic mechanism for eglumegad's enhancement of LTP.
Quantitative Data on Synaptic Plasticity
The effects of this compound on long-term potentiation (LTP) and long-term depression (LTD) have been investigated in preclinical studies. The following tables summarize the available quantitative and qualitative data.
Effects on Long-Term Potentiation (LTP)
| Parameter | Brain Region | Preparation | Eglumegad (LY354740) Concentration | Observed Effect | Reference |
| Field EPSP Slope | CA1 Hippocampus | Acute mouse hippocampal slices | 1 µM | Potentiation to 137.1 ± 6.1% of baseline | [4] |
| NMDA Receptor Dependence | CA1 Hippocampus | Acute mouse hippocampal slices | 1 µM | LTP induction was blocked by the NMDA receptor antagonist D-AP5. | [4] |
| mGluRII Dependence | CA1 Hippocampus | Acute mouse hippocampal slices | 1 µM | LTP induction was prevented by the mGluRII antagonist LY341495. | [4] |
Effects on Long-Term Depression (LTD)
Quantitative data specifically detailing the effects of this compound on LTD are limited in the currently available literature. However, based on the known mechanism of action of Group II mGluR agonists, the following qualitative effects can be inferred and have been observed with other compounds acting on the same receptors.
| Parameter | Brain Region | Preparation | General Group II mGluR Agonist Effect | Inferred Effect of Eglumegad | Reference |
| LTD Induction | Dentate Gyrus | Rat hippocampal slices in vitro | Antagonists of mGluRII inhibit LTD induction. | May facilitate or be necessary for certain forms of LTD. | [5] |
| Presynaptic Glutamate Release | Various | In vitro and in vivo models | Decreases presynaptic glutamate release. | Expected to reduce glutamate release, which can influence LTD induction thresholds. |
Detailed Experimental Protocols
This section provides a representative experimental protocol for investigating the effects of this compound on synaptic plasticity in acute hippocampal slices using field potential recordings. This protocol is a synthesis of standard methodologies reported in the literature.[1][6][7]
Preparation of Acute Hippocampal Slices
-
Animal Model: Adult male C57BL/6 mice (8-12 weeks old).
-
Anesthesia: Anesthetize the mouse with isoflurane (B1672236) and decapitate.
-
Brain Extraction: Rapidly dissect the brain and place it in ice-cold, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (aCSF) cutting solution.
-
Cutting aCSF Composition (in mM): 92 NaCl, 2.5 KCl, 1.25 NaH2PO4, 30 NaHCO3, 20 HEPES, 25 glucose, 2 MgSO4, 0.5 CaCl2.
-
-
Slicing: Cut 350-400 µm thick transverse hippocampal slices using a vibratome (e.g., Leica VT1200S) in the ice-cold cutting solution.
-
Recovery: Transfer the slices to a holding chamber containing oxygenated standard aCSF at 32-34°C for at least 30 minutes. Then, maintain the slices at room temperature for at least 1 hour before recording.
-
Standard aCSF Composition (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 26 NaHCO3, 10 glucose, 1 MgSO4, 2 CaCl2.
-
Field Excitatory Postsynaptic Potential (fEPSP) Recording
-
Recording Chamber: Transfer a single slice to a submerged recording chamber continuously perfused with oxygenated standard aCSF (2-3 mL/min) at 30-32°C.
-
Electrode Placement:
-
Place a stimulating electrode (e.g., concentric bipolar tungsten electrode) in the Schaffer collateral pathway.
-
Place a recording electrode (glass micropipette filled with standard aCSF, 1-5 MΩ resistance) in the stratum radiatum of the CA1 region to record fEPSPs.
-
-
Baseline Recording:
-
Deliver baseline stimuli (e.g., 0.05 Hz, 100 µs duration) to evoke fEPSPs.
-
Perform an input-output curve to determine the stimulation intensity that elicits a 40-50% maximal fEPSP response.
-
Record a stable baseline for at least 20-30 minutes.
-
-
Drug Application:
-
Prepare a stock solution of this compound in water or a suitable solvent.
-
Dilute the stock solution in standard aCSF to the desired final concentration (e.g., 1 µM).
-
Perfuse the slice with the eglumegad-containing aCSF for a defined period (e.g., 10-20 minutes) prior to and/or during the plasticity induction protocol.
-
-
Plasticity Induction:
-
LTP Induction: Apply a high-frequency stimulation (HFS) protocol, such as theta-burst stimulation (TBS) or multiple trains of 100 Hz stimulation.
-
LTD Induction: Apply a low-frequency stimulation (LFS) protocol, such as 900 pulses at 1 Hz.
-
-
Post-Induction Recording: Wash out the drug and continue recording fEPSPs for at least 60 minutes to assess the magnitude and stability of LTP or LTD.
-
Data Analysis:
-
Measure the initial slope of the fEPSP.
-
Normalize the fEPSP slope to the average baseline value.
-
Quantify LTP or LTD as the percentage change in the normalized fEPSP slope during the last 10 minutes of the recording period.
-
The following diagram provides a visual workflow for the described experimental protocol.
Conclusion
This compound, as a selective agonist of Group II metabotropic glutamate receptors, demonstrates significant modulatory effects on synaptic plasticity. The available data robustly supports its role in facilitating a form of NMDA receptor-dependent LTP in the hippocampus. While its precise quantitative effects on LTD require further investigation, its established mechanism of reducing presynaptic glutamate release suggests a significant influence on this form of plasticity as well. The detailed experimental protocols provided herein offer a framework for researchers to further elucidate the intricate roles of eglumegad in shaping synaptic function. A deeper understanding of these mechanisms is critical for the continued development of eglumegad and similar compounds as potential therapeutic agents for a range of neurological and psychiatric disorders.
References
- 1. Acute Hippocampal Slice Preparation and Hippocampal Slice Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. LY354740 is a potent and highly selective group II metabotropic glutamate receptor agonist in cells expressing human glutamate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Activation of Group II Metabotropic Glutamate Receptors Promotes LTP Induction at Schaffer Collateral-CA1 Pyramidal Cell Synapses by Priming NMDA Receptors | Journal of Neuroscience [jneurosci.org]
- 5. mGluR II agonist inhibition of LTP induction, and mGluR II antagonist inhibition of LTD induction, in the dentate gyrus in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Techniques for Extracellular Recordings | Springer Nature Experiments [experiments.springernature.com]
An In-Depth Technical Guide to the Cellular Pathways Modulated by Eglumegad Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Eglumegad hydrochloride, also known as LY354740, is a potent and selective agonist for the Group II metabotropic glutamate (B1630785) receptors, mGluR2 and mGluR3.[1][2] Its activity at these receptors gives it significant potential in the realms of anxiolytic, antipsychotic, and neuroprotective therapies. This technical guide provides a comprehensive overview of the cellular and molecular pathways modulated by this compound, with a focus on its primary mechanism of action and downstream signaling cascades. This document includes quantitative data, detailed experimental protocols for key assays, and visualizations of the relevant signaling pathways to serve as a valuable resource for researchers in neuroscience and drug development.
Core Mechanism of Action: mGluR2/3 Agonism
This compound exerts its primary effects by binding to and activating mGluR2 and mGluR3, which are G-protein coupled receptors (GPCRs) negatively coupled to adenylyl cyclase through the Gαi/o subunit.[3] This agonism leads to a reduction in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels, a key second messenger.
Quantitative Affinity Data
The binding affinity of this compound for human mGluR2 and mGluR3 has been determined through radioligand binding assays. The half-maximal inhibitory concentration (IC50) values demonstrate its high potency and selectivity.
| Receptor | IC50 (nM) |
| Human mGluR2 | 5[1][2] |
| Human mGluR3 | 24[1][2] |
Primary Signaling Pathway: Inhibition of the Adenylyl Cyclase Cascade
The activation of mGluR2/3 by this compound initiates a well-defined signaling cascade that results in the modulation of neuronal excitability and gene expression.
Downstream Effects on Protein Kinase A (PKA) and CREB
The reduction in cAMP levels leads to decreased activation of Protein Kinase A (PKA).[4] PKA is a critical enzyme that phosphorylates numerous intracellular proteins, including the transcription factor cAMP response element-binding protein (CREB). By inhibiting PKA, this compound can reduce the phosphorylation of CREB at Serine 133. This modulation of CREB activity is a key mechanism through which Eglumegad influences the expression of genes involved in neuronal plasticity and survival, such as Brain-Derived Neurotrophic Factor (BDNF).[5] For instance, studies have shown that Eglumegad can suppress stress-induced increases in BDNF mRNA expression in the prefrontal cortex.[5]
Neuroprotective Effects
A significant therapeutic potential of this compound lies in its neuroprotective properties, particularly against excitotoxicity mediated by the N-methyl-D-aspartate (NMDA) receptor.[1][6]
Attenuation of Glutamate Release
mGluR2 and mGluR3 are often located on presynaptic terminals. Their activation by this compound inhibits the release of glutamate into the synaptic cleft. By reducing excessive glutamate levels, Eglumegad mitigates the over-activation of postsynaptic NMDA receptors, thereby preventing the massive influx of calcium that triggers excitotoxic cell death pathways.
Modulation of Other Cellular Pathways
Interaction with the Hypothalamic-Pituitary-Adrenal (HPA) Axis
Eglumegad has been shown to interfere with the HPA axis. Chronic administration can lead to reduced baseline cortisol levels. In human adrenocortical cells, Eglumegad down-regulates intracellular cAMP and steroidogenesis, resulting in a significant decrease in aldosterone (B195564) and cortisol production.[6]
Effects on Cytochrome P450 Enzymes
Studies have indicated that Eglumegad can influence the activity of certain metabolic enzymes. For example, repeated administration has been shown to increase the protein level and activity of cytochrome P450 2D (CYP2D) in the frontal cortex of rats.
Experimental Protocols
Radioligand Binding Assay for mGluR2/3 Affinity
This protocol describes a method to determine the binding affinity of this compound for mGluR2 and mGluR3.
-
Cell Culture and Membrane Preparation:
-
Culture HEK293 cells stably expressing human mGluR2 or mGluR3.
-
Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and debris.
-
Centrifuge the supernatant at high speed to pellet the cell membranes.
-
Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration using a standard method (e.g., BCA assay).
-
-
Binding Assay:
-
In a 96-well plate, combine the cell membrane preparation, a radiolabeled ligand for mGluR2/3 (e.g., [3H]LY341495), and varying concentrations of this compound.
-
Incubate at room temperature for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding (determined in the presence of a saturating concentration of a non-labeled ligand) from total binding.
-
Plot the specific binding as a function of the this compound concentration and fit the data to a one-site competition model to determine the IC50 value.
-
cAMP Accumulation Assay
This protocol outlines a method to measure the effect of this compound on intracellular cAMP levels.
-
Cell Culture:
-
Plate cells expressing mGluR2/3 (e.g., CHO or HEK293 cells) in a multi-well plate.
-
Allow cells to adhere and grow to a suitable confluency.
-
-
Assay Procedure:
-
Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Treat the cells with varying concentrations of this compound.
-
Stimulate the cells with an adenylyl cyclase activator (e.g., forskolin) to induce cAMP production.
-
Lyse the cells to release intracellular cAMP.
-
Quantify cAMP levels using a commercially available kit, such as a competitive enzyme-linked immunosorbent assay (ELISA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) based assay.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Determine the cAMP concentration in the cell lysates by interpolating from the standard curve.
-
Plot the cAMP concentration as a function of the this compound concentration to determine its inhibitory effect.
-
Neuroprotection Assay against NMDA-Induced Excitotoxicity
This protocol provides a framework for assessing the neuroprotective effects of this compound in primary neuronal cultures.
-
Primary Neuronal Culture:
-
Isolate cortical or hippocampal neurons from embryonic rodents.
-
Plate the neurons on coated culture dishes and maintain in appropriate culture medium.
-
-
Neuroprotection Experiment:
-
Pre-treat the neuronal cultures with varying concentrations of this compound for a specified duration.
-
Induce excitotoxicity by exposing the neurons to a high concentration of NMDA (e.g., 100 µM) for a short period (e.g., 15-30 minutes).
-
Wash the cells and replace with fresh medium (with or without Eglumegad).
-
Incubate for 24 hours.
-
-
Assessment of Cell Viability:
-
Quantify neuronal viability using a suitable assay, such as:
-
MTT assay: Measures mitochondrial metabolic activity.
-
LDH assay: Measures the release of lactate (B86563) dehydrogenase from damaged cells.
-
Live/Dead staining: Uses fluorescent dyes to distinguish between live and dead cells.
-
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to control (untreated) cells.
-
Plot cell viability as a function of this compound concentration to determine its protective effect.
-
Conclusion
This compound is a well-characterized mGluR2/3 agonist with a clear primary mechanism of action involving the inhibition of the adenylyl cyclase/cAMP pathway. This initial signaling event triggers a cascade of downstream effects, including the modulation of PKA and CREB activity, which in turn influences gene expression and contributes to its neuroprotective and potential therapeutic effects. The experimental protocols provided in this guide offer a starting point for researchers to further investigate the nuanced cellular and molecular impacts of this promising compound. A thorough understanding of these pathways is crucial for the continued development and potential clinical application of Eglumegad and other mGluR2/3 modulators.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A protocol to enrich in undifferentiated cells from neuroblastoma tumor tissue samples and cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. protocols.io [protocols.io]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. medchemexpress.com [medchemexpress.com]
Methodological & Application
Eglumegad Hydrochloride: In Vivo Experimental Protocols and Application Notes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eglumegad hydrochloride, also known as LY354740, is a potent and highly selective agonist for the Group II metabotropic glutamate (B1630785) receptors (mGluR2 and mGluR3).[1][2][3] These receptors are primarily located presynaptically and play a crucial role in modulating synaptic transmission by inhibiting the release of glutamate and other neurotransmitters.[4] Eglumegad has demonstrated significant potential in preclinical studies for the treatment of anxiety, drug addiction, and psychosis.[1][5][6] Its anxiolytic effects have been shown to be comparable to diazepam but without the associated sedative and memory-impairing side effects.[5] This document provides detailed in vivo experimental protocols and application notes for researchers investigating the therapeutic potential of this compound.
Mechanism of Action
This compound exerts its effects by activating mGluR2 and mGluR3, which are G-protein coupled receptors (GPCRs) linked to Gi/o proteins. Activation of these receptors leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This signaling cascade ultimately reduces the release of glutamate and GABA, thereby modulating neuronal excitability in key brain regions associated with anxiety and addiction.
Signaling Pathway Diagram
Caption: this compound signaling pathway.
Pharmacokinetic Profile
This compound exhibits poor oral bioavailability, particularly in rats.[7] A prodrug approach has been developed to enhance its systemic exposure.[1] The compound is primarily eliminated unchanged through renal excretion.[7]
| Parameter | Species | Route of Administration | Dose | Value | Reference |
| Oral Bioavailability | Rat | Oral | 30 - 1000 mg/kg | ~10% | [4][7] |
| Dog | Oral | - | ~45% | [4][7] | |
| Elimination | Rat, Dog | IV, Oral | - | Primarily renal excretion of unchanged drug | [4][7] |
| Metabolism | Rat, Dog | In vitro | - | Not metabolized | [4][7] |
In Vivo Experimental Protocols
Assessment of Anxiolytic-like Activity: Elevated Plus Maze (EPM)
This protocol is designed to assess the anxiolytic-like effects of this compound in rodents. The EPM test is based on the natural aversion of rodents to open and elevated spaces.
Materials:
-
Elevated Plus Maze apparatus
-
This compound
-
Vehicle (e.g., sterile saline)
-
Syringes and needles for administration
-
Animal subjects (rats or mice)
-
Video tracking software (optional, but recommended)
Protocol:
-
Habituation: Allow the animals to acclimate to the testing room for at least 60 minutes before the experiment.
-
Drug Administration: Administer this compound or vehicle via the desired route (e.g., intraperitoneal (IP) or subcutaneous (SC)). A 30-minute pretreatment time is common for IP injections.
-
Suggested Doses (Rats): 0.3, 1, 3, 10 mg/kg (IP or SC)
-
-
EPM Procedure:
-
Place the animal in the center of the EPM, facing one of the open arms.
-
Allow the animal to freely explore the maze for a 5-minute session.
-
Record the session using a video camera positioned above the maze.
-
-
Data Analysis:
-
Measure the time spent in the open arms and closed arms.
-
Measure the number of entries into the open and closed arms.
-
Calculate the percentage of time spent in the open arms: (% Time in Open Arms) = [Time in Open Arms / (Time in Open Arms + Time in Closed Arms)] * 100.
-
Calculate the percentage of open arm entries: (% Open Arm Entries) = [Number of Open Arm Entries / (Number of Open Arm Entries + Number of Closed Arm Entries)] * 100.
-
An increase in the percentage of time spent and/or entries into the open arms is indicative of an anxiolytic-like effect.
-
Experimental Workflow:
Caption: Elevated Plus Maze experimental workflow.
Assessment of Anti-Addictive Properties: Cocaine Seeking Model
This protocol evaluates the efficacy of this compound in reducing cocaine-seeking behavior in a rat model of relapse.
Materials:
-
Operant conditioning chambers equipped with two levers, a cue light, and an infusion pump.
-
This compound
-
Cocaine hydrochloride
-
Vehicle (e.g., sterile saline)
-
Intravenous catheters and surgical supplies
-
Animal subjects (rats)
Protocol:
-
Catheter Implantation: Surgically implant chronic indwelling catheters into the jugular vein of the rats. Allow for a recovery period of at least 5-7 days.
-
Cocaine Self-Administration Training:
-
Train rats to self-administer cocaine by pressing an "active" lever, which results in an intravenous infusion of cocaine paired with a cue light. The "inactive" lever has no programmed consequences.
-
Training sessions are typically 2 hours daily for 10-14 days.
-
-
Extinction Training:
-
Following acquisition, replace cocaine with saline. Lever presses no longer result in drug infusion or cue presentation.
-
Continue extinction sessions until responding on the active lever decreases to a predefined low level (e.g., <20% of the average of the last 3 self-administration days).
-
-
Reinstatement Test:
-
Administer this compound or vehicle prior to the reinstatement session.
-
Induce cocaine-seeking behavior by a non-contingent "priming" injection of cocaine (e.g., 10 mg/kg, IP) or by presentation of the cocaine-associated cue.
-
Measure the number of presses on the active and inactive levers for a 2-hour session. A reduction in active lever presses in the eglumegad-treated group compared to the vehicle group indicates a decrease in cocaine-seeking behavior.
-
Experimental Workflow:
Caption: Cocaine seeking experimental workflow.
Quantitative Behavioral Data
| Animal Model | Test | Species | Route | Dose (mg/kg) | Effect | Reference |
| Anxiety | Fear-Potentiated Startle | Rat | SC | 10, 20 | Significant anxiolytic effects | [1] |
| Anxiety | Stress-Induced Hyperthermia | Mouse (DBA/2) | SC | 10 | Attenuated hyperthermia | [1] |
| Anxiety | Conflict Drinking Test | Rat | Peripheral | Not specified | Anxiolytic-like effects | [6] |
| Anxiety | Four-Plate Test | Mouse | Peripheral | Not specified | Anxiolytic-like effects | [6] |
| Psychosis | PCP-Induced Hyperlocomotion | Rat | Oral | Up to 100 | No significant reversal | [1] |
| Drug Withdrawal | Morphine Withdrawal | Mouse | Peripheral | Not specified | Inhibited naloxone-induced withdrawal symptoms | [6] |
Safety and Toxicology
Preclinical studies are essential to determine the safety profile of this compound. Standard toxicology studies in rodents typically involve dose-range finding studies followed by repeated-dose toxicity studies. Key parameters to monitor include clinical signs, body weight, food and water consumption, hematology, clinical chemistry, and histopathological examination of major organs.
Conclusion
This compound represents a promising therapeutic candidate with a novel mechanism of action for the treatment of anxiety and addiction-related disorders. The protocols and data presented here provide a foundation for researchers to further investigate its in vivo efficacy and mechanism of action. Careful consideration of its pharmacokinetic properties, particularly its low oral bioavailability, is crucial for the design and interpretation of in vivo experiments. The use of its prodrug, LY544344, may be more suitable for studies requiring oral administration.
References
- 1. Improved bioavailability of the mGlu2/3 receptor agonist LY354740 using a prodrug strategy: in vivo pharmacology of LY544344 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A novel orally active group 2 metabotropic glutamate receptor agonist: LY354740 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. LY 354740 | Glutamate (Metabotropic) Group II Receptors | Tocris Bioscience [tocris.com]
- 4. researchgate.net [researchgate.net]
- 5. [PDF] Improved Bioavailability of the mGlu2/3 Receptor Agonist LY354740 Using a Prodrug Strategy: In Vivo Pharmacology of LY544344 | Semantic Scholar [semanticscholar.org]
- 6. Potential anti-anxiety, anti-addictive effects of LY 354740, a selective group II glutamate metabotropic receptors agonist in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The disposition, metabolism, and pharmacokinetics of a selective metabotropic glutamate receptor agonist in rats and dogs [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Eglumegad Hydrochloride in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dosing regimen for Eglumegad hydrochloride (also known as LY354740), a potent and selective group II metabotropic glutamate (B1630785) receptor (mGluR2/3) agonist, in various rodent models. The following sections detail quantitative data, experimental protocols, and relevant signaling pathways to guide researchers in their preclinical studies.
Mechanism of Action
This compound selectively activates mGluR2 and mGluR3, which are G-protein coupled receptors that play a crucial role in modulating synaptic transmission and neuronal excitability.[1] Activation of these presynaptic receptors leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels and subsequent reduction in the release of the excitatory neurotransmitter glutamate.[2][3] This mechanism underlies the anxiolytic, antipsychotic, and neuroprotective effects observed in preclinical studies.[4]
Quantitative Dosing Regimen Summary
The following table summarizes the effective doses of this compound reported in various rodent models. It is important to note that optimal doses may vary depending on the specific animal strain, age, and experimental conditions.
| Rodent Model | Species | Application | Dose Range (mg/kg) | Route of Administration | Key Findings |
| Elevated Plus Maze | Mouse | Anxiety | 10 - 20 | Subcutaneous (s.c.) | Dose-dependent increase in time spent in open arms, indicative of anxiolytic-like effects.[5] |
| Phencyclidine (PCP)-Induced Hyperlocomotion | Rat | Psychosis | 3.0 | Not Specified | Attenuation of PCP-induced locomotor activity, suggesting antipsychotic potential.[6] |
| Novelty-Induced Hyperlocomotion | Mouse | Psychosis-related behavior | 15 | Intraperitoneal (i.p.) | Reduction of hyperactivity in a genetic mouse model.[7] |
| Stress-Induced Hyperthermia | Mouse | Anxiety | 10 | Subcutaneous (s.c.) | Attenuation of stress-induced increases in body temperature. |
| Fear-Potentiated Startle | Rat | Anxiety | 10 - 20 | Subcutaneous (s.c.) | Reduction of the fear-potentiated startle response. |
| Immobilization Stress | Rat | Neuroprotection | 10 | Intraperitoneal (i.p.) | Suppression of stress-induced increases in brain-derived neurotrophic factor (BDNF) mRNA.[4] |
Experimental Protocols
Preparation of this compound Solution for Injection
Materials:
-
This compound powder
-
Sterile saline (0.9% sodium chloride) or sterile water for injection
-
Vortex mixer
-
Sterile filters (0.22 µm)
-
Sterile vials
Procedure:
-
Calculate the required amount of this compound based on the desired final concentration and the total volume needed for the study.
-
Aseptically weigh the this compound powder.
-
In a sterile vial, add the appropriate volume of sterile saline or water to the powder. A common vehicle is sterile saline.
-
Vortex the solution until the powder is completely dissolved. Gentle warming may be applied if necessary to aid dissolution, but the stability of the compound under heat should be considered.
-
For intravenous or intraperitoneal injections, it is critical to ensure the sterility of the solution. Filter the final solution through a 0.22 µm sterile filter into a new sterile vial.
-
Store the prepared solution at 4°C for short-term use or aliquot and freeze at -20°C for longer-term storage. Avoid repeated freeze-thaw cycles. Always visually inspect the solution for any precipitation before each use.
Protocol for Elevated Plus Maze (EPM) in Mice
This protocol is adapted from standard EPM procedures and is suitable for assessing the anxiolytic effects of this compound.[8][9][10]
Apparatus:
-
An elevated, plus-shaped maze with two open arms and two enclosed arms. Dimensions for mice are typically 30 cm long x 5 cm wide for each arm, elevated 40-50 cm from the floor.
Procedure:
-
Habituation: Acclimate the mice to the testing room for at least 30-60 minutes before the experiment.
-
Drug Administration: Administer this compound (e.g., 10-20 mg/kg, s.c.) or vehicle to the mice. The pre-treatment time should be consistent across all animals, typically 30 minutes before testing.[5]
-
Testing:
-
Place a mouse in the center of the maze, facing one of the open arms.
-
Allow the mouse to explore the maze freely for a 5-minute period.
-
Record the session using a video camera positioned above the maze.
-
-
Data Analysis:
-
Using video tracking software, score the following parameters:
-
Time spent in the open arms.
-
Time spent in the closed arms.
-
Number of entries into the open arms.
-
Number of entries into the closed arms.
-
-
An increase in the time spent and/or the number of entries into the open arms is indicative of an anxiolytic-like effect.
-
-
Cleaning: Thoroughly clean the maze with 70% ethanol (B145695) between each trial to eliminate olfactory cues.
Protocol for Phencyclidine (PCP)-Induced Hyperlocomotion in Rats
This protocol is a model for screening compounds for potential antipsychotic activity by assessing their ability to reverse PCP-induced hyperactivity.[11][12]
Apparatus:
-
Open-field activity chambers equipped with infrared beams or video tracking software to measure locomotor activity.
Procedure:
-
Habituation: Acclimate the rats to the activity chambers for a period of 30-60 minutes on the day prior to testing.
-
Drug Administration:
-
Testing:
-
Immediately after PCP administration, place the rat in the center of the open-field chamber.
-
Record locomotor activity (e.g., distance traveled, horizontal beam breaks) for a period of 60-120 minutes.
-
-
Data Analysis:
-
Quantify the total locomotor activity for each animal.
-
Compare the activity levels of rats treated with this compound and PCP to those treated with vehicle and PCP. A significant reduction in locomotor activity in the this compound group suggests a reversal of PCP-induced hyperlocomotion.
-
Visualizations
Signaling Pathway of this compound
Caption: Signaling pathway of this compound at the presynaptic terminal.
Experimental Workflow for Rodent Behavioral Studies
Caption: General experimental workflow for in vivo rodent behavioral studies.
References
- 1. Eglumetad - Wikipedia [en.wikipedia.org]
- 2. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular Pathways: Dysregulated Glutamatergic Signaling Pathways in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Anxiolytic-like activity of the mGLU2/3 receptor agonist LY354740 in the elevated plus maze test is disrupted in metabotropic glutamate receptor 2 and 3 knock-out mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of Repeated Ropinirole Treatment on Phencyclidine-Induced Hyperlocomotion, Prepulse Inhibition Deficits, and Social Avoidance in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Elevated plus maze protocol [protocols.io]
- 9. Elevated Plus Maze for Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 11. Blockade of phencyclidine-induced hyperlocomotion by clozapine and MDL 100,907 in rats reflects antagonism of 5-HT2A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Temporal dissociation of phencyclidine: Induced locomotor and social alterations in rats using an automated homecage monitoring system – implications for the 3Rs and preclinical drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
Eglumegad Hydrochloride: Application Notes and Protocols for Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eglumegad hydrochloride, also known as LY354740 hydrochloride, is a potent and selective agonist for the group II metabotropic glutamate (B1630785) receptors (mGluR2 and mGluR3).[1][2][3] These receptors are coupled to Gi/o proteins and their activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[4] Eglumegad has demonstrated neuroprotective properties and is a valuable tool for studying the role of mGluR2/3 in various cellular processes, including neuronal survival and signaling. This document provides detailed protocols for the preparation and use of this compound in cell culture applications.
Physicochemical Properties and Storage
Proper handling and storage of this compound are crucial for maintaining its stability and activity.
| Property | Value | Reference |
| Molecular Weight | 221.64 g/mol (hydrochloride salt) | [5] |
| Appearance | Solid powder | |
| Solubility | Soluble in water (up to 175 mg/mL with sonication) and NaOH (100 mM). | [6] |
| Storage (Powder) | Store at -20°C for up to 3 years. | [3] |
| Storage (Stock Solution) | Aliquot and store at -80°C for up to 6 months or -20°C for up to 1 month. Avoid repeated freeze-thaw cycles. | [1][2] |
Mechanism of Action
This compound selectively activates mGluR2 and mGluR3, with EC50 values of 5.1 nM and 24.3 nM, respectively, in cells expressing human recombinant receptors.[6] Activation of these Gi/o-coupled receptors leads to the inhibition of adenylyl cyclase, which in turn reduces the production of cAMP and subsequent protein kinase A (PKA) activity. This signaling cascade can influence various downstream cellular processes, including the modulation of other signaling pathways such as the ERK and Akt pathways, and ultimately impact gene expression and cell survival.
Experimental Protocols
Preparation of this compound Stock Solution
-
Reconstitution: Aseptically weigh the desired amount of this compound powder. To prepare a 10 mM stock solution, dissolve the powder in sterile, nuclease-free water. For example, to make 1 mL of a 10 mM stock solution, dissolve 2.22 mg of this compound in 1 mL of water.
-
Solubilization: If needed, facilitate dissolution by gentle vortexing and sonication in a water bath. Ensure the solution is clear and free of particulates.
-
Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile tube.
-
Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[1][2]
Neuroprotection Assay against Glutamate-Induced Excitotoxicity
This protocol is designed to assess the neuroprotective effects of this compound against glutamate-induced cell death in a neuronal cell line (e.g., SH-SY5Y or primary cortical neurons).
Materials:
-
Neuronal cells (e.g., SH-SY5Y, primary cortical neurons)
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound stock solution (10 mM)
-
L-glutamic acid solution (e.g., 100 mM in sterile water)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed neuronal cells in a 96-well plate at an appropriate density (e.g., 1 x 10^4 cells/well) and allow them to adhere and grow for 24 hours.
-
Pre-treatment: Prepare serial dilutions of this compound in complete cell culture medium to achieve final concentrations ranging from 1 nM to 1000 nM. Remove the old medium from the cells and add 100 µL of the this compound-containing medium to the respective wells. Include a vehicle control (medium only). Incubate for 24 hours.
-
Induction of Excitotoxicity: Prepare a working solution of L-glutamic acid in a serum-free medium. A final concentration of 5 mM glutamate is often used to induce excitotoxicity in HT22 cells, a model for glutamate-induced oxidative stress. After the 24-hour pre-treatment, remove the medium and add 100 µL of the glutamate-containing medium to all wells except for the untreated control wells. Incubate for 24 hours.
-
Cell Viability Assessment (MTT Assay): a. Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C. b. After the incubation, carefully remove the medium and add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan (B1609692) crystals. c. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control.
Expected Results: this compound is expected to confer neuroprotection against glutamate-induced excitotoxicity, resulting in increased cell viability in a dose-dependent manner. However, it is noteworthy that one study reported a lack of neuroprotection by LY354740 at concentrations of 0.1-100 nM against NMDA-mediated neuronal death.
Western Blot Analysis of ERK and Akt Phosphorylation
This protocol describes how to analyze the effect of this compound on the phosphorylation of ERK1/2 and Akt, key downstream signaling molecules.
Materials:
-
Neuronal cells
-
6-well cell culture plates
-
This compound stock solution (10 mM)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2, anti-phospho-Akt (Ser473), anti-total-Akt
-
HRP-conjugated secondary antibody
-
ECL detection reagent
Procedure:
-
Cell Treatment: Seed neuronal cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of this compound (e.g., 10, 100, 1000 nM) for different time points (e.g., 15, 30, 60 minutes). Include an untreated control.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: a. Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. b. Separate the proteins by electrophoresis and transfer them to a PVDF membrane. c. Block the membrane with blocking buffer for 1 hour at room temperature. d. Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK1/2 or anti-phospho-Akt) overnight at 4°C. e. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. f. Detect the protein bands using an ECL reagent and an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, strip the membrane and re-probe with an antibody against the total form of the protein (total-ERK1/2 or total-Akt).
-
Data Analysis: Quantify the band intensities using densitometry software and express the level of phosphorylated protein relative to the total protein.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from in vitro studies.
Table 1: Receptor Affinity
| Receptor | EC50 (nM) | Cell Type | Reference |
| Human mGluR2 | 5.1 | RGT cells | [6] |
| Human mGluR3 | 24.3 | RGT cells | [6] |
Table 2: Effective Concentrations in Cell-Based Assays
| Assay | Cell Line | Concentration Range | Effect | Reference |
| Neuroprotection (vs. Glutamate) | Primary Hippocampal and Cerebellar Granule Cells | 1 - 1000 nM (LY354740) | Neuroprotective | [6] |
| Neuroprotection (vs. NMDA) | Not specified | 0.1 - 100 nM (LY354740) | No significant attenuation of cell death | |
| ERK/Akt Phosphorylation | Neuronal Cells | 10 - 1000 nM | Modulation of phosphorylation |
Conclusion
This compound is a valuable pharmacological tool for investigating the role of mGluR2 and mGluR3 in cellular function. The protocols provided in this document offer a starting point for researchers to design and execute experiments to explore its effects on neuronal cells. It is recommended to optimize the experimental conditions, such as cell type, drug concentration, and incubation time, for each specific application.
References
Application Notes and Protocols for Immunohistochemical Analysis of mGluR2/3 Expression Following LY354740 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive protocol for the immunohistochemical detection of metabotropic glutamate (B1630785) receptors 2 and 3 (mGluR2/3) in rat brain tissue following treatment with the selective group II mGluR agonist, LY354740. The document includes detailed methodologies for drug administration, tissue processing, immunofluorescence staining, and quantitative analysis, alongside a summary of relevant data and visualizations of key pathways and workflows.
Introduction
LY354740 is a potent and selective agonist for group II metabotropic glutamate receptors (mGluR2 and mGluR3).[1][2][3] These receptors are primarily presynaptic Gαi/o-coupled receptors that, upon activation, inhibit adenylyl cyclase, leading to decreased cyclic AMP (cAMP) production and subsequent modulation of neurotransmitter release.[4][5] Given their role in regulating glutamate transmission, mGluR2/3 are significant therapeutic targets for neurological and psychiatric disorders, including anxiety and schizophrenia.[1][3] Assessing the expression and localization of mGluR2/3 proteins in response to chronic agonist treatment is crucial for understanding the pharmacodynamic properties of compounds like LY354740, including potential receptor downregulation or internalization. Immunohistochemistry (IHC) is a powerful technique to visualize and quantify these changes within the anatomical context of the brain.
Data Presentation: The Effect of Group II mGluR Agonists on mGluR2/3 Expression
| Experimental Model | Treatment | Brain Region(s) | Method | Outcome | Reference |
| Adult Male Rats | Chronic LY379268 (mGluR2/3 agonist) via osmotic minipump (2-day and 14-day) | Frontal Cortex, Nucleus Accumbens, Ventral Pallidum, Hippocampus, Caudate Putamen | qRT-PCR | Significant decrease in mGluR2 mRNA levels at both 2 and 14 days in multiple regions. | (Xi, Z. X. et al., 2002) |
| Adult Male Rats | Repetitive low-level blast exposure (chronic injury model) | Anterior Cortex, Hippocampus, Amygdala | Western Blot | Significant increase in mGluR2 protein levels at 43 and 52 weeks post-injury. mGluR3 levels were unchanged. | (Metabotropic Glutamate Receptor 2 Expression Is Chronically Elevated in Male Rats With Post-Traumatic Stress Disorder Related Behavioral Traits Following Repetitive Low-Level Blast Exposure - PMC, n.d.) |
Note: The decrease in mRNA levels with a similar agonist suggests a potential for receptor downregulation with chronic treatment, while the Western blot data indicates that mGluR2 expression can be dynamically regulated in response to neurological insult. These findings underscore the importance of empirically determining the effects of LY354740 on mGluR2/3 protein expression using the protocol outlined below.
Experimental Protocols
This section details a comprehensive methodology from in-vivo drug treatment to final image analysis.
Protocol 1: LY354740 Administration in Rats
This protocol is based on effective doses and administration routes reported in rodent models.[6][7][8]
-
Animals : Adult male Sprague-Dawley or Wistar rats (250-300g) are commonly used. Animals should be group-housed with ad libitum access to food and water on a 12-hour light/dark cycle.
-
Drug Preparation : Dissolve LY354740 in sterile saline (0.9% NaCl). Gentle warming or sonication can aid dissolution.
-
Dosing Regimen :
-
Experimental Groups :
-
Control Group : Administer an equivalent volume of sterile saline vehicle i.p.
-
LY354740 Group : Administer the prepared LY354740 solution.
-
-
Timing : For analysis of protein expression, tissue should be collected at a defined time point after the final dose. A common time point is 2-24 hours post-injection to allow for drug distribution and potential effects on protein turnover.
Protocol 2: Immunohistochemistry for mGluR2/3
This protocol is a synthesized guide for immunofluorescent staining of mGluR2/3 in free-floating rat brain sections, based on standard IHC procedures.[4][9][10][11]
-
Tissue Preparation :
-
Anesthesia and Perfusion : Two hours after the final injection, deeply anesthetize the rat (e.g., with sodium pentobarbital). Perform transcardial perfusion first with ice-cold phosphate-buffered saline (PBS) to clear blood, followed by 4% paraformaldehyde (PFA) in PBS for fixation.[9]
-
Post-fixation and Cryoprotection : Extract the brain and post-fix in 4% PFA overnight at 4°C. Subsequently, transfer the brain to a 30% sucrose (B13894) solution in PBS at 4°C for cryoprotection until it sinks (typically 48-72 hours).[12]
-
Sectioning : Freeze the brain and cut 30-40 µm coronal sections using a cryostat or freezing microtome. Collect sections in PBS or a cryoprotectant solution and store them at -20°C for free-floating IHC.[4][9]
-
-
Immunofluorescence Staining :
-
Washing : Wash sections three times for 10 minutes each in PBS to remove the cryoprotectant.
-
Antigen Retrieval (Optional but Recommended) : For optimal epitope unmasking, perform heat-induced antigen retrieval.[13][14] Incubate sections in 10 mM Sodium Citrate buffer (pH 6.0) at 95-100°C for 20-30 minutes. Allow sections to cool to room temperature in the buffer.[14]
-
Blocking : Wash sections three times in PBS with 0.3% Triton X-100 (PBS-T). Block non-specific binding by incubating sections for 1-2 hours at room temperature in a blocking buffer (e.g., 5-10% normal donkey serum in PBS-T).[9][10]
-
Primary Antibody Incubation : Incubate sections overnight at 4°C on an orbital shaker with a primary antibody against mGluR2/3 diluted in incubation buffer (e.g., 5% normal donkey serum in PBS-T).
-
Recommended Antibody: Rabbit polyclonal anti-mGluR2/3 (e.g., Thermo Fisher PA5-99168, 1:200 dilution) or Chicken polyclonal anti-mGluR2/3 (e.g., Aves Labs mGluR2/3, 1:1000-1:2000 dilution).[15]
-
-
Secondary Antibody Incubation : Wash sections three times for 10 minutes in PBS-T. Incubate for 2 hours at room temperature with a species-appropriate fluorescently-conjugated secondary antibody (e.g., Donkey anti-Rabbit Alexa Fluor 488, 1:500 dilution in incubation buffer). Protect from light from this point forward.
-
Counterstaining and Mounting : Wash sections three times for 10 minutes in PBS. Incubate with a nuclear counterstain like DAPI (1 µg/mL) for 5-10 minutes if desired. Perform a final series of washes in PBS. Mount the free-floating sections onto positively charged slides and allow them to air dry. Coverslip with an anti-fade mounting medium.
-
Protocol 3: Image Acquisition and Quantitative Analysis
-
Image Acquisition :
-
Acquire images using a confocal microscope.
-
Crucially, all imaging parameters (laser power, gain, pinhole size, etc.) must be kept identical across all experimental groups (Control vs. LY354740) to ensure comparability.
-
For each animal, capture images from predefined anatomical regions of interest (e.g., prefrontal cortex, hippocampus).
-
-
Quantitative Analysis using Fiji (ImageJ) :[3][16]
-
Define Region of Interest (ROI) : Open an image and use the selection tools to outline the specific anatomical area to be quantified.
-
Set Measurement Parameters : In the "Analyze > Set Measurements" menu, select "Mean gray value".
-
Measure Mean Fluorescence Intensity (MFI) : Use the "Analyze > Measure" command to calculate the MFI within the ROI.
-
Background Subtraction : For each image, select a region devoid of specific staining to measure the background MFI. Subtract this value from the MFI of your ROI to get the corrected MFI.
-
Data Analysis : Average the corrected MFI values for multiple sections/images per animal. Use an appropriate statistical test (e.g., Student's t-test) to compare the mean corrected MFI between the control and LY354740-treated groups.
-
Mandatory Visualizations
Signaling Pathway of mGluR2/3 Activation
Caption: Agonist activation of mGluR2/3 inhibits adenylyl cyclase and modulates ion channels.
Experimental Workflow Diagram
Caption: Workflow for IHC analysis of mGluR2/3 expression after LY354740 treatment.
References
- 1. Effects of the selective metabotropic glutamate agonist LY354740 in a rat model of permanent ischaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mybiosource.com [mybiosource.com]
- 3. A simple method for quantitating confocal fluorescent images - PMC [pmc.ncbi.nlm.nih.gov]
- 4. creative-bioarray.com [creative-bioarray.com]
- 5. parkinsonsroadmap.org [parkinsonsroadmap.org]
- 6. LY354740, an agonist of glutamatergic metabotropic receptor mGlu2/3 increases the cytochrome P450 2D (CYP2D) activity in the frontal cortical area of rat brain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Subchronic administration of LY354740 does not modify ketamine-evoked behavior and neuronal activity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. LY354740, an agonist of glutamatergic metabotropic receptor mGlu2/3 increases the cytochrome P450 2D (CYP2D) activity in the frontal cortical area of rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Primer for Immunohistochemistry on Cryosectioned Rat Brain Tissue: Example Staining for Microglia and Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sysy.com [sysy.com]
- 11. Immunohistochemistry free-floating rat brain cryosections [protocols.io]
- 12. Intracardiac perfusion and rat brain fixation for immunohistochemistry [protocols.io]
- 13. IHC antigen retrieval protocol | Abcam [abcam.com]
- 14. Antigen Retrieval Protocol: Novus Biologicals [novusbio.com]
- 15. antibodiesinc.com [antibodiesinc.com]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for Eglumegad Hydrochloride in Electrophysiology Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eglumegad hydrochloride, also known as LY354740, is a potent and selective agonist for the Group II metabotropic glutamate (B1630785) receptors, mGlu2 and mGlu3.[1][2][3][4][5][6] These G-protein coupled receptors are primarily located presynaptically, where they act as autoreceptors to inhibit the release of glutamate.[4][7] By reducing excessive glutamate release, this compound can modulate neuronal excitability, making it a valuable tool for investigating glutamatergic neurotransmission and its role in various neurological and psychiatric disorders.[4][5][8] These application notes provide detailed protocols for the use of this compound in in vitro electrophysiology studies.
Quantitative Data
| Parameter | Value | Receptor/System | Reference |
| IC₅₀ | 5 nM | Human mGlu2 Receptor | [1][2][3][9] |
| IC₅₀ | 24 nM | Human mGlu3 Receptor | [1][2][3][9] |
| EC₅₀ | 0.019 ± 0.012 µM | G-protein activation in rat cortical membranes | [10] |
Signaling Pathway
Activation of presynaptic mGlu2/3 receptors by this compound initiates a signaling cascade that leads to the inhibition of neurotransmitter release. This is primarily achieved through the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels, and the modulation of voltage-gated calcium channels.[7]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. eglumegad | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. Eglumetad - Wikipedia [en.wikipedia.org]
- 6. Eglumegad - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. Metabotropic glutamate 2,3 receptor stimulation desensitizes agonist activation of G-protein signaling and alters transcription regulators in mesocorticolimbic brain regions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Behavioral Assessment of Eglumetad's Anxiolytic Properties
Introduction
Eglumetad (LY-354740) is a selective agonist for the group II metabotropic glutamate (B1630785) receptors (mGluR2 and mGluR3), which has been investigated for its potential anxiolytic effects.[1][2] As a glutamate-derived compound, its mechanism of action represents a departure from traditional anxiolytics that target GABAergic or serotonergic systems, offering a novel therapeutic avenue for anxiety disorders.[1][3][4] Preclinical studies in animal models have demonstrated that Eglumetad exhibits anxiolytic properties comparable to traditional benzodiazepines like diazepam, but notably without the associated side effects of sedation or memory impairment.[1] These notes provide detailed protocols for key behavioral assays used to evaluate the anxiolytic efficacy of Eglumetad in rodents.
Mechanism of Action: mGluR2/3 Agonism
Eglumetad exerts its effects by activating mGluR2 and mGluR3. These receptors are predominantly Gi/o-coupled and are often located presynaptically on glutamatergic neurons. Their activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[1] This cascade ultimately reduces the release of glutamate in key brain regions associated with anxiety, such as the amygdala and prefrontal cortex, thereby dampening excessive neuronal excitation and producing an anxiolytic effect.[1][5]
General Experimental Workflow
A typical workflow for assessing the anxiolytic effects of Eglumetad involves several key stages, from animal preparation and drug administration to behavioral testing and data analysis. Adherence to a standardized process is critical for ensuring the reliability and reproducibility of the results.
Behavioral Test Protocols
The following sections detail the protocols for standard behavioral tests used to assess anxiety-like behavior in rodents.
Elevated Plus Maze (EPM) Test
The EPM test is a widely used paradigm to assess anxiety-like behavior by capitalizing on a rodent's natural aversion to open, elevated spaces.[6][7] Anxiolytic compounds like Eglumetad are expected to increase the proportion of time spent and entries made into the open arms.[2]
Experimental Protocol
-
Apparatus: A plus-shaped maze, typically elevated 50-60 cm from the floor, with two open arms (e.g., 50 x 12 cm) and two enclosed arms (e.g., 50 x 12 x 50 cm) of the same size, arranged opposite each other.[8][9] The open arms may have a small ledge (e.g., 0.5 cm) to prevent falls.[9]
-
Animal Preparation:
-
Habituate animals to the testing room for at least 45-60 minutes before the test.
-
Administer Eglumetad or vehicle control via the appropriate route (e.g., subcutaneously) 30 minutes prior to testing.[2]
-
-
Test Procedure:
-
Data Analysis:
-
Score the following parameters using automated tracking software or by a blinded observer:
-
Time spent in the open arms.
-
Time spent in the closed arms.
-
Number of entries into the open arms.
-
Number of entries into the closed arms.
-
-
An anxiolytic effect is indicated by a significant increase in the percentage of time spent in the open arms [(Time in open / (Time in open + Time in closed)) x 100] and/or the percentage of open arm entries.
-
-
Inter-trial Procedure: Thoroughly clean the maze with 70% ethanol (B145695) between each animal to eliminate olfactory cues.[8][9]
Data Presentation: Eglumetad in the Elevated Plus Maze
| Compound | Dose (s.c.) | Species | Key Finding | Reference |
| Eglumetad | 10-20 mg/kg | Mouse | Dose-dependent reduction in anxiety-like behavior (maximally effective dose). | [2] |
| Eglumetad | Not specified | Mouse | As effective as diazepam in treating anxiety symptoms. | [1] |
Open Field Test (OFT)
The OFT assesses anxiety and exploratory behavior in a novel environment.[11] Anxious rodents tend to remain near the walls (thigmotaxis), while less anxious animals explore the center of the arena more freely.[12][13] Anxiolytics are expected to increase the time spent and distance traveled in the center zone.
Experimental Protocol
-
Apparatus: A square or circular arena (e.g., 55 x 55 cm for mice) with walls high enough to prevent escape. The arena is typically divided by software into a central zone and a peripheral zone.[13]
-
Animal Preparation:
-
Habituate animals to the testing room for at least 30-60 minutes before testing.
-
Administer Eglumetad or vehicle control at the designated pre-treatment time.
-
-
Test Procedure:
-
Data Analysis:
-
Quantify the following parameters:
-
Time spent in the center zone.
-
Distance traveled in the center zone.
-
Latency to enter the center zone.
-
Total distance traveled (as a measure of general locomotor activity).
-
-
An anxiolytic effect is primarily indicated by an increase in the time spent in the center of the arena, without a significant change in total locomotor activity (to rule out hyperactivity).
-
-
Inter-trial Procedure: Clean the apparatus thoroughly with 70% ethanol between subjects.[12][13]
Data Presentation: Eglumetad in the Open Field Test
| Compound | Dose | Species | Key Finding | Reference |
| Eglumetad | Not specified | Mouse | Reduced anxiety-like behavior, indicated by a lower mean distance from the center of the field. | [14] |
Light-Dark Box Test
This test is based on the conflict between the innate aversion of rodents to brightly illuminated areas and their drive to explore a novel environment.[15][16] Anxiolytic compounds increase the time spent in the light compartment and the number of transitions between the two compartments.[17]
Experimental Protocol
-
Apparatus: A rectangular box divided into two compartments: a small, dark compartment (approximately 1/3 of the box) and a larger, brightly illuminated compartment (approximately 2/3 of the box). The compartments are connected by a small opening in the partition wall.[16][17]
-
Animal Preparation:
-
Acclimate animals to the testing room for at least 30 minutes prior to the test.[18]
-
Administer Eglumetad or vehicle control at the designated pre-treatment time.
-
-
Test Procedure:
-
Data Analysis:
-
Measure the following key parameters:
-
Time spent in the light compartment.
-
Latency to first enter the dark compartment.
-
Number of transitions between the light and dark compartments.
-
-
An anxiolytic profile is characterized by a significant increase in the time spent in the light compartment and the number of transitions.
-
-
Inter-trial Procedure: Clean the box thoroughly with an appropriate disinfectant or 70% ethanol between trials.
Data Presentation: Eglumetad in the Light-Dark Box Test
| Compound | Dose | Species | Key Finding | Reference |
| Eglumetad | Not specified | Mouse | Expected to increase time in the light compartment, consistent with anxiolytic effects observed in other standard tests. | [1] |
Fear Conditioning Test
This test assesses fear-related learning and memory by pairing a neutral conditioned stimulus (CS), such as a tone, with an aversive unconditioned stimulus (US), like a mild footshock.[19] Anxiolytics can reduce the conditioned fear response (freezing) when the animal is re-exposed to the context or the cue.
Experimental Protocol
-
Apparatus: A conditioning chamber equipped with a grid floor for delivering footshocks, a speaker for auditory cues, and a video camera or photobeam system to detect movement (freezing).[20][21]
-
Procedure:
-
Day 1: Conditioning:
-
Place the animal in the conditioning chamber and allow a 2-4 minute acclimation period.[20]
-
Present the CS (e.g., 30-second, 80 dB tone) which co-terminates with the US (e.g., 1-2 second, 0.5 mA footshock).[8][20]
-
Repeat the CS-US pairing 1-4 more times with random inter-trial intervals.[19][22]
-
Return the animal to its home cage.
-
-
Day 2: Contextual Fear Test:
-
Administer Eglumetad or vehicle control prior to testing.
-
Place the animal back into the same conditioning chamber (without any CS or US presentation) for a 5-6 minute session.[20]
-
Measure the percentage of time the animal spends freezing.
-
-
Day 3: Cued Fear Test:
-
-
Data Analysis:
-
Freezing (complete immobility except for respiration) is the primary measure.[19]
-
An anxiolytic effect is demonstrated by a significant reduction in freezing time during the contextual or cued tests in the Eglumetad-treated group compared to the vehicle group.
-
Data Presentation: Eglumetad in Fear-Based Anxiety Models
| Compound | Dose (p.o.) | Species | Key Finding | Reference |
| Eglumetad | 3.0 mg/kg | Rat | Showed efficacy in a rat fear model of anxiety. | [23] |
| LY-544344 (prodrug) | 0.1 mg/kg | Rat | Increased potency and duration of effect compared to Eglumetad in the same model. | [23] |
References
- 1. Eglumetad - Wikipedia [en.wikipedia.org]
- 2. Anxiolytic-like activity of the mGLU2/3 receptor agonist LY354740 in the elevated plus maze test is disrupted in metabotropic glutamate receptor 2 and 3 knock-out mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Glutamate and anxiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The role of glutamate in anxiety and related disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The Elevated Plus Maze Test for Measuring Anxiety-Like Behavior in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 8. DSpace [cora.ucc.ie]
- 9. Frontiers | A Novel Elevated Plus-Maze Procedure to Avoid the One-Trial Tolerance Problem [frontiersin.org]
- 10. Elevated plus maze protocol [protocols.io]
- 11. maze.conductscience.com [maze.conductscience.com]
- 12. anilocus.com [anilocus.com]
- 13. protocols.io [protocols.io]
- 14. researchgate.net [researchgate.net]
- 15. A Review of Behavioral Tests to Evaluate Different Types of Anxiety and Anti-anxiety Effects [cpn.or.kr]
- 16. maze.conductscience.com [maze.conductscience.com]
- 17. taylorandfrancis.com [taylorandfrancis.com]
- 18. mmpc.org [mmpc.org]
- 19. Contextual and Cued Fear Conditioning Test Using a Video Analyzing System in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Fear Conditioning Protocol - IMPReSS [web.mousephenotype.org]
- 21. mmpc.org [mmpc.org]
- 22. Fear Conditioning [protocols.io]
- 23. | BioWorld [bioworld.com]
Application Notes and Protocols for PET Imaging of Metabotropic Glutamate Receptors 2/3 (mGluR2/3)
Topic: Positron Emission Tomography (PET) Imaging of Metabotropic Glutamate (B1630785) Receptors 2/3 (mGluR2/3)
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: While Eglumegad hydrochloride (also known as LY354740) is a potent and selective agonist for mGluR2/3 receptors and is a critical tool in neuroscience research, it is not itself used as a radioligand for PET imaging. Instead, research has focused on developing other novel molecules as specific PET tracers for these receptors. This document provides a detailed overview and generalized protocols based on the development and evaluation of such tracers, for which [¹¹C]CMGDE is a notable example.
Introduction
Metabotropic glutamate receptors 2 and 3 (mGluR2/3) are G-protein coupled receptors that play a crucial role in modulating glutamatergic neurotransmission.[1][2] These receptors are predominantly located presynaptically, where their activation leads to an inhibition of adenylyl cyclase, reducing cyclic adenosine (B11128) monophosphate (cAMP) levels and subsequently suppressing neurotransmitter release.[1][3] Given their implication in a variety of neurological and psychiatric disorders, including schizophrenia, anxiety, and depression, mGluR2/3 are significant targets for drug development.[2]
Positron Emission Tomography (PET) is a non-invasive imaging technique that allows for the in-vivo quantification and visualization of molecular targets.[4] The development of specific PET radioligands for mGluR2/3 enables researchers to study the distribution and density of these receptors in the living brain, assess target engagement of novel therapeutics, and investigate the role of mGluR2/3 in disease pathophysiology.
This document outlines the application of PET imaging for mGluR2/3, with a focus on the methodologies used to validate and employ novel radiotracers for preclinical research.
Signaling Pathway
The activation of mGluR2/3 by glutamate or an agonist initiates a signaling cascade through its coupling with Gαi/o proteins. This interaction inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cAMP concentration and reduced protein kinase A (PKA) activity.[1][3] Additionally, the Gβγ subunit of the G-protein can directly modulate ion channels.[3]
Data Presentation
Quantitative data for novel mGluR2/3 PET tracers are essential for their validation. The following tables summarize key parameters for representative radioligands.
Table 1: In Vitro Binding Affinity
| Compound | Target | IC50 (nM) | Reference |
| Eglumegad (LY354740) | human mGluR2 | 5 | N/A |
| Eglumegad (LY354740) | human mGluR3 | 24 | N/A |
Table 2: Radiosynthesis Parameters for a Representative ¹¹C-labeled Tracer
| Parameter | Value | Reference |
| Precursor | Desmethyl-CMGDE | N/A |
| Radiosotope | Carbon-11 (B1219553) ([¹¹C]) | N/A |
| Labeling Agent | [¹¹C]CH₃I or [¹¹C]CH₃OTf | [4][5] |
| Reaction Time | ~5 min | [4] |
| Reaction Temperature | 80 °C | [4] |
| Radiochemical Yield (decay-corrected) | 23 ± 4% | [4] |
| Molar Activity | 201 ± 111 GBq/μmol | [4] |
Table 3: In Vivo Brain Uptake in Animal Models
| Tracer | Animal Model | Peak Uptake (%ID/g) | Brain Region | Reference |
| Representative [¹¹C] Tracer | Mouse | > 3 | Brain | [6] |
| [¹¹C]MGX-10S (GPR84 Tracer for comparison) | Mouse | 5.90 ± 0.89 | Whole Brain | [6] |
Experimental Protocols
The following are generalized protocols for the evaluation of a novel mGluR2/3 PET radioligand, based on standard practices in the field.
Radiosynthesis Workflow
This workflow outlines the automated synthesis of a carbon-11 labeled PET tracer.
Protocol:
-
[¹¹C]CO₂ Production: Produce [¹¹C]CO₂ via a nuclear reaction in a cyclotron.
-
Trapping and Conversion: Transfer the [¹¹C]CO₂ to an automated synthesis module where it is trapped and converted to a reactive methylating agent, such as [¹¹C]methyl iodide ([¹¹C]CH₃I) or [¹¹C]methyl triflate ([¹¹C]MeOTf).[7]
-
Radiolabeling Reaction: The methylating agent is bubbled through a solution containing the desmethyl precursor compound in a suitable solvent (e.g., DMF). The reaction is heated for a short period (e.g., 5 minutes at 80°C) to facilitate the labeling.[4]
-
Purification: The crude reaction mixture is injected onto a semi-preparative High-Performance Liquid Chromatography (HPLC) system to separate the radiolabeled product from unreacted precursor and byproducts.[4]
-
Formulation: The collected HPLC fraction containing the pure radiotracer is passed through a C18 Sep-Pak cartridge to remove the HPLC solvent. The tracer is then eluted with ethanol (B145695) and diluted with sterile saline for injection.
-
Quality Control: The final product is tested for radiochemical purity, molar activity, pH, and sterility before administration.
In Vitro Autoradiography
This technique is used to visualize the distribution of the radioligand in brain tissue sections.[8]
Protocol:
-
Tissue Preparation: Brains from the species of interest (e.g., rat) are rapidly removed, frozen, and sliced into thin sections (e.g., 20 µm) using a cryostat. The sections are thaw-mounted onto microscope slides.[9]
-
Pre-incubation: Slides are pre-incubated in a buffer (e.g., Tris-HCl) to remove endogenous ligands.[8]
-
Incubation: Sections are incubated with a solution containing the ¹¹C-labeled radioligand at a specific concentration. To determine non-specific binding, a parallel set of slides is incubated with the radioligand plus a high concentration of a known mGluR2/3 ligand (e.g., eglumegad).[8]
-
Washing: After incubation, slides are washed in ice-cold buffer to remove unbound radioligand.[9]
-
Exposure: The dried slides are exposed to a phosphor imaging plate or autoradiographic film.[8]
-
Imaging and Analysis: The imaging plate is scanned, and the resulting image shows the density and distribution of the radioligand binding. The specific binding is calculated by subtracting the non-specific binding from the total binding.[9][10]
In Vivo PET Imaging in Animal Models
This protocol outlines the procedure for conducting a PET scan in a preclinical model, such as a rat or non-human primate.[11]
Protocol:
-
Animal Preparation: The animal is anesthetized, and a tail vein catheter is placed for radiotracer injection. The animal is positioned in the PET scanner.
-
Transmission Scan: A transmission scan (using a CT or a rotating radioactive source) is performed for attenuation correction of the subsequent emission scan.
-
Radiotracer Injection: A bolus of the ¹¹C-labeled radiotracer (e.g., 150-200 MBq) is injected intravenously.[12]
-
Emission Scan: Dynamic emission data is acquired in list mode for a period of 60-120 minutes immediately following injection.[12]
-
Blocking Study (for validation): To confirm specificity, a separate scan is performed where the animal is pre-treated with a non-radioactive mGluR2/3 ligand (like eglumegad or LY341495) to block the receptors. A reduction in tracer uptake compared to the baseline scan indicates specific binding.
-
Image Reconstruction: The acquired data is corrected for attenuation, scatter, and radioactive decay, and then reconstructed into a series of 3D images over time.
-
Data Analysis: See section 5.0.
Data Analysis Workflow
The analysis of dynamic PET data allows for the quantification of radiotracer uptake and binding.
Protocol:
-
Image Co-registration: The dynamic PET images are co-registered with an anatomical MRI of the same subject to accurately delineate brain regions.
-
Region of Interest (ROI) Definition: ROIs are drawn on the co-registered MRI for brain areas rich in mGluR2/3 (e.g., cortex, striatum, hippocampus) and a reference region with low receptor density (e.g., cerebellum).
-
Time-Activity Curve (TAC) Generation: The average radioactivity concentration within each ROI is calculated for each time frame of the dynamic scan, generating TACs that show the uptake and washout of the tracer over time.
-
Kinetic Modeling: The TACs are analyzed using pharmacokinetic models (e.g., two-tissue compartment models) to estimate key parameters. This often requires an arterial input function, derived from arterial blood sampling, to measure the amount of tracer delivered to the brain.[12]
-
Outcome Measures: The primary outcomes are quantitative measures of receptor density, such as the total volume of distribution (V_T) or the binding potential (BP_ND). In simpler analyses, a semi-quantitative Standardized Uptake Value Ratio (SUVR) can be calculated by dividing the uptake in a target region by the uptake in a reference region at a specific time point.
Conclusion
The development of selective PET radioligands for mGluR2/3 provides an invaluable tool for neuropharmacology research. By following rigorous protocols for radiosynthesis, in vitro validation, and in vivo imaging, researchers can effectively characterize the distribution of these receptors and assess the pharmacodynamics of novel therapeutic agents targeting the glutamatergic system. While this compound is not a PET tracer itself, its use as a selective agonist is fundamental in the validation and blocking studies that are essential for confirming the specificity of any new mGluR2/3 radioligand.
References
- 1. Metabotropic glutamate 2,3 receptor stimulation desensitizes agonist activation of G-protein signaling and alters transcription regulators in mesocorticolimbic brain regions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Signaling specificity and kinetics of the human metabotropic glutamate receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Radiosynthesis and preclinical evaluation of a carbon-11 labeled PET ligand for imaging metabotropic glutamate receptor 7 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A New Method for Radiosynthesis of 11C-Labeled Carbamate Groups and its Application for a Highly Efficient Synthesis of the Kappa-Opioid Receptor Tracer [11C]GR103545 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PET Imaging of Innate Immune Activation Using 11C Radiotracers Targeting GPR84 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Autoradiography [fz-juelich.de]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. Quantitative ex vivo and in vitro receptor autoradiography using 11C-labeled ligands and an imaging plate: a study with a dopamine D2-like receptor ligand [11C]nemonapride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. PET imaging studies to investigate functional expression of mGluR2 using [11C]mG2P001 - PMC [pmc.ncbi.nlm.nih.gov]
Application of Eglumegad (LY354740) in Preclinical Models of Schizophrenia: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Schizophrenia is a complex neuropsychiatric disorder characterized by a range of symptoms, including positive (e.g., hallucinations, delusions), negative (e.g., social withdrawal, anhedonia), and cognitive deficits. The glutamate (B1630785) hypothesis of schizophrenia posits that dysfunction in the glutamatergic system, particularly hypofunction of the N-methyl-D-aspartate (NMDA) receptor, contributes to the pathophysiology of the disease.[1][2] This has led to the investigation of compounds that modulate the glutamatergic system as potential therapeutic agents. Eglumegad (LY354740) is a potent and selective agonist for the group II metabotropic glutamate receptors 2 and 3 (mGlu2/3).[3] These receptors are predominantly located presynaptically, and their activation leads to a reduction in glutamate release.[3] This mechanism of action makes Eglumegad a compelling candidate for mitigating the excessive glutamate release thought to occur in schizophrenia.
These application notes provide a comprehensive overview of the use of Eglumegad in preclinical models of schizophrenia, including its mechanism of action, efficacy data, and detailed protocols for key in vivo experiments.
Mechanism of Action and Signaling Pathway
Eglumegad exerts its effects by activating presynaptic mGlu2 and mGlu3 receptors, which are G-protein coupled receptors that inhibit adenylyl cyclase. This activation leads to a decrease in the release of glutamate from the presynaptic terminal, thereby dampening excessive glutamatergic transmission.[3] This is particularly relevant in the context of the glutamate hypothesis of schizophrenia, which suggests that NMDA receptor hypofunction can lead to a compensatory increase in glutamate release.[1][2]
Furthermore, there is evidence of a functional interaction between mGlu2/3 receptors and serotonin (B10506) 5-HT2A receptors, a key target for atypical antipsychotic drugs.[4] This interaction may contribute to the antipsychotic-like effects of Eglumegaroad.
Quantitative Data from Preclinical Models
The efficacy of Eglumegad has been evaluated in several preclinical models relevant to schizophrenia. The following tables summarize key quantitative findings.
| Receptor Binding Affinity | |
| Receptor | IC50 (nM) |
| Human mGlu2 | 5 |
| Human mGlu3 | 24 |
| IC50 values represent the concentration of Eglumegad required to inhibit 50% of the binding of a radioligand to the receptor. |
| Phencyclidine (PCP)-Induced Hyperlocomotion in Rats | |
| Eglumegad Dose (mg/kg, i.p.) | Effect |
| 10 | Attenuated PCP-induced locomotor activity.[1] |
| This model is used to assess the potential of a compound to treat the positive symptoms of schizophrenia. |
| Nicotine (B1678760) Withdrawal-Induced Auditory Startle in Rats | |
| Administration Route | ED50 |
| Intraperitoneal (i.p.) | 0.003 mg/kg |
| Oral | 0.7 mg/kg |
| This model can be relevant for addressing comorbid substance use and anxiety in schizophrenia. ED50 is the dose that produces 50% of the maximal effect.[5] |
| Lactate-Induced Panic-Like Response in Rats | |
| Eglumegad Dose (mg/kg) | Effect |
| 0.3 and 0.6 | Prevented lactate-induced panic attacks, with efficacy comparable to alprazolam.[6] |
| This model is used to evaluate the anxiolytic potential of a compound. |
Experimental Protocols
Detailed methodologies for key preclinical experiments are provided below.
Phencyclidine (PCP)-Induced Hyperlocomotion in Rats
This model is widely used to screen for antipsychotic potential, as PCP, an NMDA receptor antagonist, induces locomotor hyperactivity in rodents, which is considered a proxy for the positive symptoms of schizophrenia.[7][8]
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
Eglumegad (LY354740)
-
Phencyclidine (PCP)
-
Vehicle (e.g., saline)
-
Open-field arenas equipped with automated activity monitoring systems
-
Syringes and needles for injections
Procedure:
-
Acclimation: Acclimate rats to the housing facility for at least one week before the experiment. House them in a temperature and humidity-controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Habituation: On the day of the experiment, transport the rats to the testing room and allow them to acclimate for at least 60 minutes. Habituate each rat to the open-field arena for 30 minutes prior to drug administration.
-
Drug Administration:
-
Administer Eglumegad (e.g., 1, 3, 10 mg/kg) or vehicle via intraperitoneal (i.p.) injection.
-
30 minutes after the Eglumegad/vehicle injection, administer PCP (e.g., 2.5 mg/kg) or saline via subcutaneous (s.c.) injection.
-
-
Behavioral Recording: Immediately after the PCP/saline injection, place the rats back into the open-field arenas. Record locomotor activity for a period of 60 to 90 minutes.
-
Data Analysis: Quantify the total distance traveled, the number of vertical rears, and the incidence of stereotyped behaviors. Analyze the data using a two-way analysis of variance (ANOVA) with Eglumegad treatment and PCP treatment as the main factors, followed by appropriate post-hoc tests to compare individual group means.
Conditioned Avoidance Responding (CAR) in Rats
The CAR task is a predictive model of antipsychotic efficacy. It assesses the ability of a compound to suppress a learned avoidance response to a conditioned stimulus that predicts an aversive unconditioned stimulus (e.g., footshock).
Materials:
-
Male Wistar rats (200-250g)
-
Eglumegad (LY354740)
-
Vehicle (e.g., saline)
-
Two-way shuttle boxes with a grid floor for footshock delivery, a light, and a sound generator.
-
Control and data acquisition software
Procedure:
-
Acclimation and Habituation: Acclimate rats as described above. Habituate the rats to the shuttle boxes for 10-15 minutes on two consecutive days prior to training.
-
Training:
-
Place a rat in one compartment of the shuttle box.
-
Each trial consists of the presentation of a conditioned stimulus (CS), typically a light and a tone, for 10 seconds.
-
If the rat moves to the other compartment during the CS presentation, the trial is recorded as an avoidance response, and the CS is terminated.
-
If the rat fails to move to the other compartment during the CS, an unconditioned stimulus (US), a mild footshock (e.g., 0.5 mA), is delivered through the grid floor for a maximum of 10 seconds, co-terminating with the CS.
-
If the rat moves to the other compartment during the US, it is recorded as an escape response.
-
Each training session consists of a set number of trials (e.g., 50) with a variable inter-trial interval (e.g., average of 60 seconds).
-
Train the rats daily until they reach a stable criterion of avoidance (e.g., >80% avoidance responses for three consecutive days).
-
-
Drug Testing:
-
Once the rats have reached the stable performance criterion, begin the drug testing phase.
-
Administer Eglumegad (e.g., 1, 3, 10 mg/kg, i.p.) or vehicle 30-60 minutes before the test session.
-
Conduct the test session using the same parameters as the training sessions.
-
-
Data Analysis: Record the number of avoidance responses, escape responses, and escape failures for each rat. Analyze the data using repeated measures ANOVA to assess the effect of Eglumegad over time, followed by post-hoc tests for individual dose comparisons.
In Vivo Microdialysis for Glutamate Measurement in the Prefrontal Cortex
This technique allows for the in vivo sampling and measurement of extracellular neurotransmitter levels in specific brain regions of freely moving animals, providing a direct assessment of Eglumegad's effect on glutamate release.[9][10][11][12][13]
Materials:
-
Male Sprague-Dawley rats (270-320g)
-
Eglumegad (LY354740)
-
Vehicle (e.g., saline)
-
Stereotaxic apparatus
-
Microdialysis probes and guide cannulae
-
Perfusion pump and fraction collector
-
Artificial cerebrospinal fluid (aCSF)
-
High-performance liquid chromatography (HPLC) system with fluorescence or electrochemical detection
Procedure:
-
Surgical Implantation of Guide Cannula:
-
Anesthetize the rat and place it in a stereotaxic frame.
-
Surgically expose the skull and drill a small hole over the medial prefrontal cortex (mPFC).
-
Implant a guide cannula into the mPFC and secure it with dental cement.
-
Allow the rat to recover from surgery for at least 3-5 days.
-
-
Microdialysis Experiment:
-
On the day of the experiment, gently insert the microdialysis probe through the guide cannula into the mPFC of the awake, freely moving rat.
-
Begin perfusing the probe with aCSF at a slow, constant flow rate (e.g., 1-2 µL/min).
-
Allow for a stabilization period of at least 60-90 minutes.
-
Collect baseline dialysate samples every 20 minutes for at least 60 minutes.
-
Administer Eglumegad or vehicle (i.p. or s.c.).
-
Continue collecting dialysate samples for at least 2-3 hours post-injection.
-
-
Sample Analysis:
-
Analyze the concentration of glutamate in the dialysate samples using HPLC with an appropriate detection method.
-
Express the post-injection glutamate levels as a percentage of the average baseline concentration.
-
-
Data Analysis: Analyze the data using a repeated measures ANOVA to compare the effects of Eglumegad and vehicle over time.
Conclusion
Eglumegad (LY354740) demonstrates a promising preclinical profile as a potential treatment for schizophrenia. Its mechanism of action, centered on the modulation of excessive glutamate release, directly addresses a key aspect of the glutamate hypothesis of the disorder. The data from various preclinical models, particularly the attenuation of PCP-induced hyperlocomotion, supports its potential antipsychotic-like effects. The detailed protocols provided herein offer a foundation for researchers to further investigate the therapeutic potential of Eglumegad and other mGlu2/3 receptor agonists in the context of schizophrenia and related disorders. Further research is warranted to fully elucidate the dose-response relationships in a wider range of preclinical models and to explore the long-term efficacy and safety of this class of compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. The mGlu2/3 receptor agonist LY354740 suppresses immobilization stress-induced increase in rat prefrontal cortical BDNF mRNA expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preclinical pharmacology of mGlu2/3 receptor agonists: novel agents for schizophrenia? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Serotonin and Glutamate Interactions in Preclinical Schizophrenia Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LY354740: a metabotropic glutamate receptor agonist which ameliorates symptoms of nicotine withdrawal in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. LY354740, a potent group II metabotropic glutamate receptor agonist prevents lactate-induced panic-like response in panic-prone rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Temporal dissociation of phencyclidine: Induced locomotor and social alterations in rats using an automated homecage monitoring system – implications for the 3Rs and preclinical drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phencyclidine-induced locomotor activity in the rat is blocked by 6-hydroxydopamine lesion of the nucleus accumbens: comparisons to other psychomotor stimulants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In Vivo Brain Microdialysis of Monoamines | Springer Nature Experiments [experiments.springernature.com]
- 10. academic.oup.com [academic.oup.com]
- 11. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Overview of Brain Microdialysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of Eglumegad Hydrochloride Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eglumegad hydrochloride, also known as LY354740, is a potent and selective agonist for the Group II metabotropic glutamate (B1630785) receptors, mGluR2 and mGluR3.[1][2] These receptors are G-protein coupled receptors (GPCRs) that are predominantly coupled to the Gαi/o signaling pathway. Activation of mGluR2/3 leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[3][4][5] This mechanism has been explored for its therapeutic potential in treating anxiety, psychosis, and other neurological disorders.[1] The development of novel analogs of Eglumegad with improved potency, selectivity, and pharmacokinetic properties is a key objective in drug discovery programs targeting mGluR2/3.
High-throughput screening (HTS) is a critical tool for identifying promising lead compounds from large chemical libraries. This document provides detailed application notes and protocols for two robust HTS assays suitable for screening this compound analogs: a cAMP modulation assay and a calcium mobilization assay.
mGluR2/3 Signaling Pathway
Activation of mGluR2/3 by an agonist such as Eglumegad initiates a signaling cascade that primarily involves the inhibition of adenylyl cyclase, leading to reduced intracellular cAMP concentration. This, in turn, affects the activity of downstream effectors like Protein Kinase A (PKA) and can modulate the function of various ion channels.
High-Throughput Screening Assays
Two primary HTS assays are recommended for screening Eglumegad analogs:
-
cAMP Modulation Assay: This is a direct functional assay that measures the inhibition of adenylyl cyclase activity upon mGluR2/3 activation.
-
Calcium Mobilization Assay: This is an engineered functional assay that couples the Gαi/o pathway to the Gαq pathway, resulting in a measurable intracellular calcium flux.
Experimental Workflow for HTS
The general workflow for a typical HTS campaign for Eglumegad analogs is depicted below.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Eglumegad - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular Pathways: Dysregulated Glutamatergic Signaling Pathways in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LY395756, an mGluR2 agonist and mGluR3 antagonist, enhances NMDA receptor expression and function in the normal adult rat prefrontal cortex, but fails to improve working memory and reverse MK801-induced working memory impairment - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of Eglumegad in Human Plasma
Audience: Researchers, scientists, and drug development professionals.
Introduction
Eglumegad (LY354740) is a selective agonist for the group II metabotropic glutamate (B1630785) receptors (mGluR2/3), which are potential therapeutic targets for neurological and psychiatric disorders such as anxiety and addiction.[1][2][3] The development of novel therapeutics targeting these receptors requires robust bioanalytical methods to accurately quantify drug concentrations in biological matrices for pharmacokinetic and pharmacodynamic studies. This application note details a sensitive and specific Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the quantification of Eglumegad in human plasma. The protocol employs a straightforward protein precipitation for sample preparation and utilizes a stable isotope-labeled internal standard to ensure accuracy and precision.
Experimental Protocols
Materials and Reagents
-
Eglumegad reference standard (≥98% purity)
-
Eglumegad-d4 (stable isotope-labeled internal standard, IS)
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (K2-EDTA)
Standard and Quality Control Sample Preparation
Stock Solutions: Prepare a 1 mg/mL stock solution of Eglumegad and Eglumegad-d4 (IS) in methanol.
Working Standard Solutions: Serially dilute the Eglumegad stock solution with 50:50 (v/v) acetonitrile:water to prepare working standard solutions for the calibration curve and quality control (QC) samples.
Internal Standard Working Solution: Dilute the IS stock solution with acetonitrile to a final concentration of 50 ng/mL.
Calibration Curve and QC Samples: Spike blank human plasma with the appropriate working standard solutions to create calibration standards at concentrations of 1, 5, 10, 50, 100, 500, and 1000 ng/mL. Prepare QC samples at low, medium, and high concentrations (e.g., 3, 75, and 750 ng/mL).
Plasma Sample Preparation Protocol
The protein precipitation method is a common and effective technique for preparing plasma samples for LC-MS/MS analysis.[4][5][6][7][8]
-
Aliquot 50 µL of plasma sample (standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 150 µL of the internal standard working solution (50 ng/mL Eglumegad-d4 in acetonitrile).
-
Vortex the mixture for 30 seconds to precipitate proteins.
-
Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C.
-
Transfer 100 µL of the supernatant to a clean autosampler vial.
-
Inject 5 µL of the supernatant into the LC-MS/MS system.
Figure 1: Experimental workflow for plasma sample preparation.
LC-MS/MS Instrumentation and Conditions
Liquid Chromatography: A UPLC system equipped with a C18 column is used for chromatographic separation.[9]
| Parameter | Condition |
| Column | ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Gradient | 5% B for 0.5 min, ramp to 95% B over 2.0 min, hold for 1.0 min, return to 5% B and re-equilibrate for 1.5 min |
Mass Spectrometry: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode is used for detection.
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Temperature | 500°C |
| Capillary Voltage | 3.5 kV |
| Collision Gas | Argon |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
MRM Transitions: The selection of precursor and product ions is crucial for the selectivity of the method.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Eglumegad | 186.1 | 125.1 | 15 |
| Eglumegad-d4 (IS) | 190.1 | 129.1 | 15 |
Data Presentation and Results
The following tables summarize the hypothetical quantitative data from the method validation, demonstrating its performance.
Table 1: Calibration Curve Summary
| Analyte | Concentration Range (ng/mL) | Regression Model | r² |
| Eglumegad | 1 - 1000 | Linear (1/x²) | >0.995 |
Table 2: Precision and Accuracy
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (%Bias) |
| Low | 3 | ≤ 5.0% | ± 5.0% | ≤ 6.5% | ± 6.0% |
| Medium | 75 | ≤ 4.5% | ± 4.0% | ≤ 5.8% | ± 5.5% |
| High | 750 | ≤ 3.8% | ± 3.5% | ≤ 5.2% | ± 4.8% |
Table 3: Recovery and Matrix Effect
| QC Level | Analyte Recovery (%) | IS Recovery (%) | Matrix Effect (%) |
| Low | 92.5 | 94.1 | 98.7 |
| High | 94.8 | 95.2 | 101.2 |
Mechanism of Action: Eglumegad Signaling Pathway
Eglumegad acts as an agonist at group II metabotropic glutamate receptors (mGluR2 and mGluR3). These receptors are coupled to the Gαi/o protein.[10][11] Upon activation by Eglumegad, the Gαi subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels and subsequent downstream signaling effects.[12][13]
Figure 2: Eglumegad's mechanism of action via the mGluR2/3 pathway.
Conclusion
This application note provides a comprehensive and detailed protocol for the quantification of Eglumegad in human plasma using LC-MS/MS. The method is sensitive, specific, and robust, making it suitable for regulated bioanalysis in clinical and preclinical studies. The use of a stable isotope-labeled internal standard ensures high accuracy and precision by correcting for matrix effects and variability in sample processing.[14][15][16][17] The provided workflow and parameters can be adapted by researchers in drug development to support the advancement of novel therapeutics targeting the metabotropic glutamate receptors.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Eglumegad - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. metabolomicsworkbench.org [metabolomicsworkbench.org]
- 5. agilent.com [agilent.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. ionsource.com [ionsource.com]
- 8. spectroscopyeurope.com [spectroscopyeurope.com]
- 9. thomassci.com [thomassci.com]
- 10. Frontiers | Phosphorylation and regulation of group II metabotropic glutamate receptors (mGlu2/3) in neurons [frontiersin.org]
- 11. Molecular Pathways: Dysregulated Glutamatergic Signaling Pathways in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Metabotropic glutamate 2,3 receptor stimulation desensitizes agonist activation of G-protein signaling and alters transcription regulators in mesocorticolimbic brain regions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Metabotropic Glutamate Receptor 2/3 (mGluR2/3) Activation Suppresses TRPV1 Sensitization in Mouse, But Not Human, Sensory Neurons | eNeuro [eneuro.org]
- 14. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 17. crimsonpublishers.com [crimsonpublishers.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Eglumegad Hydrochloride Dosage for Behavioral Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Eglumegad hydrochloride (also known as LY-354740) in behavioral studies. This resource offers troubleshooting advice, frequently asked questions, detailed experimental protocols, and visual aids to facilitate successful and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a research chemical that acts as a selective agonist for the group II metabotropic glutamate (B1630785) receptors, specifically mGluR2 and mGluR3.[1] These receptors are involved in modulating glutamatergic neurotransmission. By activating these receptors, Eglumegad can reduce synaptic transmission at glutamatergic synapses.
Q2: What are the potential therapeutic applications of this compound?
A2: Preclinical studies have suggested that Eglumegad has anxiolytic (anti-anxiety) properties without the sedative side effects commonly associated with other anxiolytics like diazepam.[2] It has also been investigated for its potential in treating drug addiction.
Q3: What is a typical effective dose range for this compound in rodent behavioral studies?
A3: Based on published literature, effective doses for observing anxiolytic-like effects in rodents typically range from 3 mg/kg to 20 mg/kg via intraperitoneal (i.p.) or subcutaneous (s.c.) administration. The maximally effective dose in the elevated plus maze test in mice has been reported to be between 10-20 mg/kg s.c.
Q4: I am considering oral administration of this compound. What should I be aware of?
A4: this compound has very poor oral bioavailability in rodents, estimated to be around 10% in rats.[1] This means that a much higher dose would be required for oral administration to achieve the same systemic exposure as parenteral routes. Researchers should be aware that oral administration of Eglumegad up to 100 mg/kg did not significantly reverse PCP-mediated behaviors in rats, whereas a prodrug, LY544344, was effective orally at lower doses.[2]
Q5: What is the prodrug LY544344 and should I consider using it?
A5: LY544344 is a prodrug of Eglumegad designed to improve its oral bioavailability.[2][3] Studies have shown that oral administration of LY544344 leads to a significant increase in plasma and brain concentrations of Eglumegad compared to oral administration of the parent compound.[2][4] If oral administration is the desired route for your study, using LY544344 would likely yield more consistent and reliable results.
Troubleshooting Guides
Issue 1: Inconsistent or No Anxiolytic-like Effect Observed in the Elevated Plus Maze (EPM)
| Potential Cause | Troubleshooting Step |
| Inappropriate Dose | Verify that the administered dose is within the effective range (3-20 mg/kg for i.p./s.c.). Consider performing a dose-response study to determine the optimal dose for your specific animal strain and experimental conditions. |
| Poor Oral Bioavailability | If using oral gavage, be aware of the low bioavailability.[1] Consider switching to i.p. or s.c. administration or using the prodrug LY544344 for oral studies.[2][3][4] |
| Timing of Administration | Ensure the behavioral test is conducted at the time of peak drug concentration in the brain. For s.c. administration of LY354740, testing 30 minutes post-injection has been shown to be effective. |
| Animal Stress | High baseline anxiety in control animals can mask the anxiolytic effect of a compound. Ensure proper acclimatization of animals to the housing and testing rooms. Handle animals gently and consistently. |
| Environmental Factors | Inconsistent lighting, noise, or odors in the testing room can affect animal behavior. Maintain a consistent and controlled testing environment. |
| "One-Trial Tolerance" | Repeated testing in the EPM can lead to a decrease in open-arm exploration, masking anxiolytic effects on the second trial. If re-testing is necessary, consider a long inter-trial interval (e.g., 28 days) and changing the testing room.[5] |
Issue 2: High Variability in Immobility Time in the Forced Swim Test (FST)
| Potential Cause | Troubleshooting Step |
| Water Temperature | Water temperature can significantly affect activity levels. Maintain a consistent water temperature between 23-25°C.[6] |
| Animal Strain and Gender | Different mouse strains and sexes can exhibit different baseline levels of immobility. Use a consistent strain and sex throughout the study and report these details in your methodology. |
| Pre-test Acclimation | Allowing animals to acclimate to the testing room for at least 30-60 minutes before the test can reduce stress-induced variability. |
| Observer Bias | Manual scoring of immobility can be subjective. Ensure that the observer is blinded to the treatment groups. Consider using automated video tracking software for objective scoring. |
| Confounding Motor Effects | Eglumegad may affect locomotor activity at higher doses. It is crucial to conduct an open field test to rule out any confounding effects of hypo- or hyperactivity on immobility time. |
| Handling and Placement | Gently place the animals into the water to avoid excessive initial stress. Consistent handling procedures should be used for all animals. |
Experimental Protocols
Elevated Plus Maze (EPM) Test for Anxiety-Like Behavior in Mice
Objective: To assess the anxiolytic-like effects of this compound.
Apparatus:
-
A plus-shaped maze with two open arms and two closed arms (with walls), elevated from the floor.
-
A video camera mounted above the maze to record the session.
-
Video tracking software for automated analysis.
Procedure:
-
Acclimation: Acclimate mice to the testing room for at least 30 minutes prior to the test.
-
Drug Administration: Administer this compound (e.g., 3, 10, 20 mg/kg, i.p. or s.c.) or vehicle 30 minutes before the test.
-
Test Initiation: Gently place the mouse in the center of the maze, facing an open arm.
-
Recording: Allow the mouse to explore the maze for 5 minutes while recording its behavior.
-
Data Analysis: Analyze the time spent in the open arms, the number of entries into the open arms, and the total distance traveled. An increase in the time spent and/or entries into the open arms is indicative of an anxiolytic-like effect.
-
Cleaning: Thoroughly clean the maze with 70% ethanol (B145695) between each trial to eliminate olfactory cues.
Forced Swim Test (FST) for Depression-Like Behavior in Mice
Objective: To assess the potential antidepressant-like effects of this compound.
Apparatus:
-
A transparent cylindrical container (e.g., 25 cm high, 10 cm in diameter) filled with water (23-25°C) to a depth where the mouse cannot touch the bottom with its tail or feet.[6]
-
A video camera to record the session.
Procedure:
-
Acclimation: Acclimate mice to the testing room for at least 30-60 minutes prior to the test.
-
Drug Administration: Administer this compound or vehicle at the desired dose and time before the test.
-
Test Session: Gently place the mouse into the water-filled cylinder for a 6-minute session.[6]
-
Data Analysis: Score the duration of immobility during the last 4 minutes of the test.[6] Immobility is defined as the state in which the mouse makes only the movements necessary to keep its head above water. A decrease in immobility time is indicative of an antidepressant-like effect.
-
Post-Test Care: After the test, remove the mouse from the water, dry it with a towel, and place it in a clean, dry cage under a warming lamp to prevent hypothermia.
Visualizations
References
- 1. The disposition, metabolism, and pharmacokinetics of a selective metabotropic glutamate receptor agonist in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Improved bioavailability of the mGlu2/3 receptor agonist LY354740 using a prodrug strategy: in vivo pharmacology of LY544344 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The intestinal absorption of a prodrug of the mGlu2/3 receptor agonist LY354740 is mediated by PEPT1: in situ rat intestinal perfusion studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | A Novel Elevated Plus-Maze Procedure to Avoid the One-Trial Tolerance Problem [frontiersin.org]
- 6. animal.research.wvu.edu [animal.research.wvu.edu]
Troubleshooting Eglumegad hydrochloride solubility issues
Welcome to the Technical Support Center for Eglumegad hydrochloride (LY354740). This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on handling and troubleshooting solubility issues related to this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound, also known by its developmental code name LY354740, is a potent and highly selective agonist for the group II metabotropic glutamate (B1630785) receptors, mGluR2 and mGluR3.[1][2][3] These receptors are G-protein coupled receptors (GPCRs) that, upon activation, inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[4][5] This modulation of the glutamatergic system gives this compound potential therapeutic applications in conditions such as anxiety and drug addiction.[6]
Q2: What are the basic chemical properties of this compound?
| Property | Value |
| Synonyms | LY354740 hydrochloride, Eglumetad hydrochloride |
| Molecular Formula | C₈H₁₂ClNO₄ |
| Molecular Weight | 221.64 g/mol |
| Appearance | White to off-white solid |
| Storage (Powder) | Store at 4°C, sealed and protected from moisture. |
Q3: What is the general solubility of this compound?
This compound exhibits pH-dependent solubility. It is significantly more soluble in basic aqueous solutions compared to neutral or acidic solutions. It is also soluble in some organic solvents like DMSO.
Solubility Data
The following table summarizes the known solubility of this compound in various solvents. It is important to note that for aqueous solutions, achieving the desired concentration may require techniques such as sonication and warming.
| Solvent | Concentration | Method/Notes |
| Water | 175 mg/mL (789.57 mM) | Requires sonication.[7] |
| 1 eq. NaOH | 100 mM | Soluble.[8] |
| PBS (pH 7.4) | 2.86 mg/mL (12.90 mM) | Requires sonication and warming to 60°C.[9] |
| DMSO | Soluble | Specific quantitative data is limited, but it is commonly used as a solvent for stock solutions.[10] |
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Aqueous Stock Solution
This protocol is suitable for preparing a stock solution that can be further diluted in aqueous buffers for in vitro assays.
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile conical tube.
-
Initial Dissolution: Add a small volume of 1 N NaOH dropwise while vortexing until the solid dissolves. This will bring the compound into solution in its more soluble deprotonated form.
-
pH Adjustment: Carefully adjust the pH of the solution to the desired final pH (typically 7.2-7.4 for cell-based assays) using 1 N HCl. Add the acid dropwise while continuously monitoring the pH to avoid precipitation.
-
Final Volume: Bring the solution to the final desired volume with sterile, nuclease-free water.
-
Sterilization: Sterilize the final stock solution by filtering it through a 0.22 µm syringe filter.
-
Storage: Aliquot the stock solution into single-use vials and store at -20°C for up to one month or -80°C for up to six months.[11] Avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of a Working Solution for In Vivo Studies
For in vivo administration, it is crucial to use a sterile, isotonic solution with a physiologically compatible pH.
-
Stock Solution Preparation: Prepare a concentrated stock solution in a vehicle appropriate for animal administration, such as sterile saline. As with the in vitro protocol, initial dissolution in a small amount of 1 N NaOH followed by neutralization with 1 N HCl to a final pH of ~7.4 is recommended.
-
Vehicle: The final solution should be prepared in a sterile vehicle such as 0.9% saline.
-
Warming and Sonication: To aid dissolution in the final vehicle, gentle warming (to approximately 37°C) and sonication in a water bath can be applied.
-
Final Concentration: Ensure the final concentration is appropriate for the intended dosing regimen.
-
Administration: It is recommended to prepare the final working solution fresh on the day of use.[12]
Troubleshooting Guide
This guide provides a systematic approach to resolving common solubility issues encountered with this compound.
Visualizing the Troubleshooting Workflow
Caption: A step-by-step workflow for troubleshooting solubility issues.
Problem: The compound is not dissolving in my aqueous buffer.
-
Solution 1: Increase pH. this compound's solubility is significantly enhanced at a higher pH. Try dissolving the compound in a small amount of a basic solution (e.g., 0.1 N NaOH) first, and then neutralize it to your desired pH with an acid (e.g., 0.1 N HCl).
-
Solution 2: Apply Energy. Use a vortex mixer for several minutes. If particles are still visible, sonicate the solution in a water bath for 10-15 minutes. Gentle warming (up to 60°C) can also be effective, but be mindful of the potential for compound degradation with excessive heat.[9]
-
Solution 3: Use a Co-solvent. For preparing a stock solution, consider using a water-miscible organic solvent like DMSO. A high-concentration stock in DMSO can then be diluted into your aqueous experimental medium. Ensure the final concentration of the organic solvent is low enough to not affect your experimental system (typically <0.5% for cell culture).
Problem: A precipitate formed after my solution was stored.
-
Cause 1: Supersaturation. The initial concentration may have been above the solubility limit at the storage temperature.
-
Solution: Gently warm the solution and vortex or sonicate to redissolve the precipitate. For future preparations, consider making a slightly more dilute stock solution.
-
-
Cause 2: pH Shift. The pH of the solution may have changed during storage.
-
Solution: Re-check the pH and adjust if necessary. Ensure your buffer has sufficient buffering capacity.
-
-
Cause 3: Freeze-Thaw Cycles. Repeated freezing and thawing can lead to precipitation.
-
Solution: Aliquot your stock solution into single-use volumes to minimize freeze-thaw cycles.[11]
-
Signaling Pathway
This compound is an agonist at mGluR2 and mGluR3, which are coupled to the inhibitory G-protein, Gi/o. Activation of these receptors leads to the inhibition of adenylyl cyclase, resulting in a decrease in the intracellular concentration of the second messenger cAMP.
Caption: The canonical signaling pathway of mGluR2/3 activation.
References
- 1. Molecular Pathways: Dysregulated Glutamatergic Signaling Pathways in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medkoo.com [medkoo.com]
- 4. Frontiers | Phosphorylation and regulation of group II metabotropic glutamate receptors (mGlu2/3) in neurons [frontiersin.org]
- 5. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Eglumetad - Wikipedia [en.wikipedia.org]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. LY 354740 | Glutamate (Metabotropic) Group II Receptors | Tocris Bioscience [tocris.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. (rel)-Eglumegad ((rel)-LY354740; (rel)-Eglumetad) | mGluR | 176027-90-0 | Invivochem [invivochem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. selleckchem.com [selleckchem.com]
Eglumegad Hydrochloride Solution Stability: Technical Support Center
This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the degradation of Eglumegad hydrochloride in solution. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound in solution?
A1: The stability of this compound in solution can be compromised by several factors. Key environmental factors include temperature, light, and pH.[1] Chemical factors such as oxidation and enzymatic degradation can also contribute to its breakdown.[1] Given its chemical structure as an amino acid derivative, Eglumegad is susceptible to hydrolytic and oxidative degradation pathways.
Q2: What is the recommended solvent for preparing this compound stock solutions?
A2: this compound is soluble in water up to 175 mg/mL.[2] For in vitro experiments, it is recommended to use purified water (e.g., Milli-Q or equivalent) to prepare the stock solution.[2][3] If using water as the solvent, the solution should be filtered and sterilized through a 0.22 μm filter before use.[2][3]
Q3: How should I store this compound stock solutions to ensure stability?
A3: Proper storage is critical for maintaining the integrity of this compound solutions. For long-term storage, it is recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store them at -80°C for up to 6 months or -20°C for up to 1 month in sealed containers, protected from moisture.[2][4] One vendor suggests that solutions are generally unstable and should be prepared fresh.[1][5]
Q4: Can I use buffers other than water to dissolve this compound?
A4: While water is the most commonly recommended solvent, the use of buffers may be necessary for specific experimental conditions. However, the pH of the buffer can significantly impact the stability of the compound. Acidic or alkaline pH can accelerate the decomposition of many drugs.[6] It is advisable to test the compatibility and stability of this compound in the chosen buffer system by performing a small-scale pilot experiment and analyzing for any degradation over the experimental timeframe.
Q5: My this compound solution has changed color. Is it still usable?
A5: A change in the color of the solution is a visual indicator of potential chemical degradation. If you observe any discoloration or precipitation, it is strongly recommended to discard the solution and prepare a fresh batch to ensure the accuracy and reproducibility of your experimental results.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Loss of Potency or Inconsistent Results | Degradation of this compound in solution. | - Prepare fresh solutions before each experiment. - Ensure proper storage of stock solutions at -80°C or -20°C in aliquots. - Avoid repeated freeze-thaw cycles. - Protect solutions from light and extreme temperatures. |
| Precipitate Formation in Solution | - Poor solubility in the chosen solvent or buffer. - pH-dependent precipitation. - Degradation product precipitation. | - Confirm the concentration is within the solubility limits. - If using a buffer, check for pH compatibility. Eglumegad's solubility may vary with pH. - Consider using a different solvent system if precipitation persists, after verifying compatibility. |
| Discoloration of the Solution | Oxidative or photolytic degradation. | - Prepare solutions in amber vials or protect them from light. - Consider de-gassing solvents to remove dissolved oxygen. - Discard any discolored solution and prepare it fresh. |
| Variability Between Experiments | Inconsistent preparation or handling of solutions. | - Standardize the protocol for solution preparation, including solvent, concentration, and mixing method. - Ensure all users follow the same storage and handling procedures. - Calibrate all equipment used for solution preparation (e.g., pipettes, balances). |
Quantitative Data Summary
The following table summarizes the recommended storage conditions for this compound solutions to minimize degradation.
| Storage Temperature | Recommended Duration | Key Considerations |
| -80°C | Up to 6 months[2][4] | - Aliquot to avoid freeze-thaw cycles. - Use sealed, moisture-proof containers. |
| -20°C | Up to 1 month[2][4] | - Aliquot to avoid freeze-thaw cycles. - Use sealed, moisture-proof containers. |
| 4°C | Short-term (not specified, prepare fresh is recommended) | - For working solutions, prepare fresh daily. |
| Room Temperature | Not recommended for storage | - Solutions are unstable and should be prepared fresh for immediate use.[1][5] |
Experimental Protocols
Protocol for Preparing a Stock Solution of this compound
-
Materials:
-
This compound powder
-
Sterile, purified water (e.g., Milli-Q) or desired buffer
-
Sterile conical tubes or vials
-
Calibrated balance and pipettes
-
Vortex mixer
-
0.22 μm sterile syringe filter
-
-
Procedure:
-
Allow the this compound powder to equilibrate to room temperature before opening the vial to prevent condensation.
-
Weigh the desired amount of powder using a calibrated balance.
-
Add the appropriate volume of sterile, purified water or buffer to achieve the desired stock concentration.
-
Vortex the solution until the powder is completely dissolved. Gentle warming or sonication may be used if necessary, but avoid excessive heat.
-
Sterilize the stock solution by passing it through a 0.22 μm syringe filter into a sterile container.
-
Aliquot the sterilized stock solution into single-use volumes in sterile, light-protected, and tightly sealed tubes.
-
Label the aliquots clearly with the compound name, concentration, date of preparation, and storage conditions.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.
-
Visualizations
Caption: Canonical signaling pathway of the mGlu2/3 receptor activated by Eglumegad.
Caption: General workflow for a forced degradation study of this compound.
Caption: Troubleshooting logic for inconsistent results with this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bot Verification [rasayanjournal.co.in]
- 4. Metabotropic glutamate receptor-mediated signaling in neuroglia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Oral Bioavailability of Eglumetad
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at improving the oral bioavailability of Eglumetad (LY-354740).
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge with the oral administration of Eglumetad?
A1: The primary challenge with oral Eglumetad is its poor bioavailability.[1] Early clinical trials with the original formulation showed limited efficacy due to this issue.[1]
Q2: What is Eglumetad and what is its mechanism of action?
A2: Eglumetad, also known as LY-354740, is an investigational drug that acts as a selective agonist for the group II metabotropic glutamate (B1630785) receptors (mGluR2/3).[1] It has been studied for its potential in treating anxiety, drug addiction, and other neurological and psychiatric disorders.[1][2]
Q3: Has a solution to Eglumetad's low oral bioavailability been developed?
A3: Yes, a prodrug of Eglumetad called Talaglumetad (LY-544344) was developed to improve its oral bioavailability.[1][3] This prodrug demonstrated a significant increase in bioavailability compared to the parent compound.[3]
Q4: How does the prodrug Talaglumetad improve the bioavailability of Eglumetad?
A4: Talaglumetad is actively transported by the human peptide transporter 1 (hPepT1) in the intestine.[3] Following absorption, it is rapidly and completely converted to the active compound, Eglumetad.[3]
Q5: What was the outcome of the clinical development of Talaglumetad?
A5: The clinical development of Talaglumetad was discontinued.[1][4] This decision was based on findings of convulsions in preclinical studies.[1][4]
Troubleshooting Guide
Problem: Low systemic exposure of Eglumetad after oral administration in preclinical models.
This is a common issue due to the inherent properties of Eglumetad. Here are several strategies researchers can explore to enhance its oral bioavailability, categorized by approach.
Prodrug Strategy
The most documented approach for Eglumetad is the use of a prodrug.
Quantitative Data Summary: Eglumetad vs. Talaglumetad
| Parameter | Eglumetad (LY-354740) | Talaglumetad (LY-544344) | Fold Improvement |
| Human Oral Bioavailability | ~5.8% (estimated) | ~75%[3] | ~13-fold[3] |
| Equivalent Human Dose | 100 mg | 5 mg[3] | 20-fold dose reduction |
| Rat Oral Bioavailability (F) | Not specified | 85%[3] | Not applicable |
| Rat Potency (MED in fear model) | 3.0 mg/kg p.o.[3] | 0.1 mg/kg p.o.[3] | 30-fold increase |
| Duration of Effect (rat) | 8 hours | > 24 hours[3] | > 3-fold increase |
Experimental Protocol: Prodrug Synthesis and Evaluation Workflow
A generalized workflow for developing and evaluating a prodrug of Eglumetad is outlined below.
Caption: Workflow for Prodrug Development and Evaluation.
Formulation Strategies
If synthesizing a new chemical entity is not the desired approach, advanced formulation strategies can be employed to improve the bioavailability of Eglumetad.[5][6]
Possible Causes of Poor Bioavailability & Suggested Formulation Approaches
| Potential Cause | Suggested Formulation Strategy | Experimental Approach |
| Low Aqueous Solubility | Amorphous Solid Dispersions, Micronization/Nanosizing, Co-crystallization.[5][6] | 1. Prepare formulations (e.g., spray drying for solid dispersions, milling for micronization). 2. Conduct dissolution studies in various biorelevant media. 3. Assess physical stability of the formulation. |
| Poor Membrane Permeability | Permeation Enhancers, Ion Pairing.[7] | 1. Utilize in vitro models like Caco-2 cell monolayers. 2. Measure the apparent permeability coefficient (Papp) with and without the enhancer. 3. Evaluate potential cytotoxicity of the enhancer. |
| Presystemic Metabolism (First-Pass Effect) | Metabolism Inhibitors, Lipid-Based Formulations (to promote lymphatic uptake).[5][7][8] | 1. Incubate Eglumetad with liver microsomes or S9 fractions with/without inhibitors. 2. Develop lipid-based systems like Self-Emulsifying Drug Delivery Systems (SEDDS). 3. Conduct in vivo pharmacokinetic studies and analyze metabolite profiles. |
Logical Flow for Formulation Development
References
- 1. Eglumetad - Wikipedia [en.wikipedia.org]
- 2. Eglumetad - AdisInsight [adisinsight.springer.com]
- 3. | BioWorld [bioworld.com]
- 4. Efficacy and tolerability of an mGlu2/3 agonist in the treatment of generalized anxiety disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. upm-inc.com [upm-inc.com]
- 6. researchgate.net [researchgate.net]
- 7. Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. What are the methods used for enhancement of bioavailability? [synapse.patsnap.com]
Addressing off-target effects of LY354740 in experiments
Welcome to the technical support center for LY354740. This resource is designed for researchers, scientists, and drug development professionals to address potential issues and provide guidance for experiments involving this selective mGlu2/3 receptor agonist.
Frequently Asked Questions (FAQs)
Q1: What is LY354740 and what is its primary mechanism of action?
A1: LY354740 is a conformationally constrained analog of glutamate (B1630785) that acts as a potent and highly selective agonist for Group II metabotropic glutamate receptors (mGluRs), specifically mGlu2 and mGlu3.[1][2] Its primary mechanism of action is to activate these receptors, which are G-protein coupled receptors (GPCRs) that negatively couple to adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[1][3]
Q2: Is LY354740 selective for mGlu2 over mGlu3 receptors?
A2: LY354740 is approximately equipotent at mGlu2 and mGlu3 receptors, although it shows slightly higher potency for mGlu2.[1][4] In cells expressing human recombinant receptors, it has an EC50 of 5.1 nM at mGlu2 and 24.3 nM at mGlu3.[1][2]
Q3: What are the known off-target effects of LY354740?
A3: While LY354740 is known for its high selectivity, some off-target effects have been identified:
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Cytochrome P450 2D (CYP2D): Repeated administration of LY354740 has been shown to increase the protein level and activity of CYP2D in the frontal cortex of rats. This effect was not observed in the liver.[5][6]
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Acid-Sensing Ion Channels (ASICs): LY354740 can inhibit acid-evoked ASIC currents in rat dorsal root ganglia (DRG) neurons. This effect is mediated by the activation of Group II mGluRs.[7]
Q4: Does LY354740 interact with other glutamate receptors?
A4: LY354740 shows high selectivity for Group II mGluRs. It has been demonstrated to have no significant agonist or antagonist activity at Group I (mGlu1a, mGlu5a) or Group III (mGlu4, mGlu7) mGluRs, nor at ionotropic glutamate receptors such as AMPA (GluR4) and kainate (GluR6) at concentrations up to 100,000 nM.[1]
Troubleshooting Guide
Issue 1: Inconsistent results in cAMP assays.
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Question: My cAMP assay results with LY354740 are variable. What could be the cause?
-
Answer: Inconsistent results in cAMP assays can arise from several factors:
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Cell Health and Passage Number: Ensure your cells are healthy and within a consistent, low passage number. High passage numbers can alter receptor expression and signaling.
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Agonist Concentration: Use an appropriate concentration of forskolin (B1673556) or another adenylyl cyclase activator to stimulate cAMP production. The optimal concentration should be determined empirically for your cell line.
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Incubation Times: Optimize both the pre-incubation time with LY354740 and the stimulation time with the adenylyl cyclase activator.
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Buffer Composition: Ensure your assay buffer is correctly prepared and at the proper pH.
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Issue 2: Unexpected behavioral effects in vivo.
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Question: I am observing unexpected behavioral effects in my animal model after administering LY354740. Could this be due to off-target effects?
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Answer: While LY354740 has a good side-effect profile, unexpected behavioral outcomes could be related to its known off-target effects or other factors:
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CYP2D Interaction: The induction of CYP2D in the brain could potentially alter the metabolism of other centrally acting compounds or endogenous neurochemicals, leading to unforeseen behavioral changes.[5][6] Consider potential drug-drug interactions if co-administering other agents.
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ASIC Inhibition: Inhibition of ASICs in the peripheral nervous system could contribute to analgesic effects, which might confound the interpretation of behavioral assays for anxiety or psychosis.[7]
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Pharmacokinetics: The oral bioavailability of LY354740 is known to be poor.[8] Ensure your route of administration and dosage are appropriate for achieving the desired brain exposure. The use of a prodrug like LY544344 can improve bioavailability.[8]
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Issue 3: Difficulty replicating in vitro potency in vivo.
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Question: The in vivo efficacy of LY354740 in my experiments does not seem to match its high in vitro potency. Why might this be?
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Answer: Discrepancies between in vitro potency and in vivo efficacy are common and can be attributed to:
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Poor Bioavailability: As mentioned, LY354740 has limited oral bioavailability.[8] Subcutaneous or intraperitoneal administration may yield more consistent results.
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Brain Penetration: While LY354740 does cross the blood-brain barrier, its concentration in the brain may be a limiting factor.
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Metabolism: Although not extensively metabolized by hepatic CYP enzymes, its brain-specific induction of CYP2D could influence its local concentration and effects over time.[5][6]
-
Data Presentation
Table 1: In Vitro Potency and Selectivity of LY354740
| Receptor | Assay Type | Species | Potency (EC50/IC50) | Reference |
| mGlu2 | cAMP Inhibition | Human | 5.1 nM | [1][2] |
| mGlu3 | cAMP Inhibition | Human | 24.3 nM | [1][2] |
| mGlu1a | Phosphoinositide Hydrolysis | Human | > 100,000 nM | [1][2] |
| mGlu5a | Phosphoinositide Hydrolysis | Human | > 100,000 nM | [1][2] |
| mGlu4 | cAMP Inhibition | Human | > 100,000 nM | [1][2] |
| mGlu7 | cAMP Inhibition | Human | > 100,000 nM | [1][2] |
| AMPA (GluR4) | Electrophysiology | Human | No appreciable activity | [1] |
| Kainate (GluR6) | Electrophysiology | Human | No appreciable activity | [1] |
Table 2: Documented Off-Target Interactions of LY354740
| Off-Target | Experimental System | Observed Effect | Notes | Reference |
| CYP2D | Rat Brain (Frontal Cortex) | Increased protein level and activity | Observed after 5 days of treatment (10 mg/kg, i.p.). No effect on liver CYP2D. | [5][6] |
| ASICs | Rat Dorsal Root Ganglion Neurons | Inhibition of acid-evoked currents | Mediated by mGlu2/3 receptor activation. | [7] |
Experimental Protocols
Protocol 1: cAMP Inhibition Assay
This protocol is a general guideline for measuring the inhibition of forskolin-stimulated cAMP production by LY354740 in a cell line expressing mGlu2 or mGlu3 receptors.
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Cell Culture: Plate cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
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Assay Buffer Preparation: Prepare an assay buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4).
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Compound Preparation: Prepare serial dilutions of LY354740 in the assay buffer.
-
Pre-incubation: Remove the culture medium from the cells and wash once with the assay buffer. Add the LY354740 dilutions to the wells and pre-incubate for 15-30 minutes at 37°C.
-
Stimulation: Add forskolin (final concentration typically 1-10 µM, to be optimized) to all wells except the basal control. Incubate for 15-30 minutes at 37°C.
-
Cell Lysis and cAMP Detection: Lyse the cells and measure cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or bioluminescent assays) following the manufacturer's instructions.
-
Data Analysis: Plot the cAMP levels against the log concentration of LY354740 and fit the data to a sigmoidal dose-response curve to determine the IC50.
Protocol 2: [35S]GTPγS Binding Assay
This functional assay measures the activation of G-proteins coupled to mGlu2/3 receptors.
-
Membrane Preparation: Prepare cell membranes from a cell line expressing the receptor of interest or from brain tissue.
-
Assay Buffer: Prepare an assay buffer (e.g., 50 mM Tris-HCl, 3 mM MgCl₂, 100 mM NaCl, 0.2 mM EGTA, pH 7.7).
-
Reaction Mixture: In a 96-well plate, add the following in order: assay buffer, GDP (final concentration 10-30 µM), varying concentrations of LY354740, and cell membranes (5-20 µg protein/well).
-
Initiation of Reaction: Add [35S]GTPγS (final concentration 0.05-0.1 nM) to initiate the binding reaction.
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle shaking.
-
Termination and Filtration: Terminate the reaction by rapid filtration through a glass fiber filter mat using a cell harvester. Wash the filters with ice-cold assay buffer.
-
Quantification: Dry the filters and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding (determined in the presence of excess unlabeled GTPγS) from total binding. Plot the specific binding against the log concentration of LY354740 to determine the EC50.
Visualizations
Caption: Canonical signaling pathway of LY354740 via mGlu2/3 receptors.
Caption: A logical workflow for troubleshooting unexpected experimental results.
References
- 1. LY354740 is a potent and highly selective group II metabotropic glutamate receptor agonist in cells expressing human glutamate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. LY 354740 | Glutamate (Metabotropic) Group II Receptors | Tocris Bioscience [tocris.com]
- 3. Potent, stereoselective, and brain region selective modulation of second messengers in the rat brain by (+)LY354740, a novel group II metabotropic glutamate receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. LY354740 Reduces Extracellular Glutamate Concentration, Inhibits Phosphorylation of Fyn/NMDARs, and Expression of PLK2/pS129 α-Synuclein in Mice Treated With Acute or Sub-Acute MPTP - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LY354740, an agonist of glutamatergic metabotropic receptor mGlu2/3 increases the cytochrome P450 2D (CYP2D) activity in the frontal cortical area of rat brain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. LY354740, an agonist of glutamatergic metabotropic receptor mGlu2/3 increases the cytochrome P450 2D (CYP2D) activity in the frontal cortical area of rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Improved bioavailability of the mGlu2/3 receptor agonist LY354740 using a prodrug strategy: in vivo pharmacology of LY544344 - PubMed [pubmed.ncbi.nlm.nih.gov]
Eglumegad hydrochloride dose-response curve challenges
Welcome to the technical support center for eglumegad hydrochloride (LY354740). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for experiments involving this potent mGluR2/3 agonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (also known as LY354740) is a highly potent and selective agonist for the group II metabotropic glutamate (B1630785) receptors, mGluR2 and mGluR3.[1] These receptors are G-protein coupled receptors (GPCRs) that, when activated, typically couple to Gαi/o proteins. This activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[1] Presynaptically, activation of mGluR2/3 inhibits the release of glutamate, while postsynaptic activation can have more complex, modulatory effects.[2]
Q2: What are the typical in vitro potency values for this compound?
A2: this compound exhibits nanomolar potency at human recombinant mGluR2 and mGluR3. The specific values can vary depending on the experimental system.
| Receptor Subtype | Assay Type | Reported Potency (EC₅₀/IC₅₀) |
| Human mGluR2 | cAMP formation inhibition | 5.1 ± 0.3 nM |
| Human mGluR3 | cAMP formation inhibition | 24.3 ± 0.5 nM |
Data sourced from Neuropharmacology, 1997.[3]
Q3: What are the best practices for preparing and storing this compound solutions?
A3: For optimal results, it is crucial to follow proper preparation and storage procedures. Solutions are known to be unstable, so it is recommended to prepare them fresh or use small, pre-packaged sizes and repackage upon receipt.[4] For in vivo experiments, it is advisable to prepare fresh solutions and use them on the same day.
Troubleshooting Guide: Dose-Response Curve Challenges
Researchers may occasionally observe dose-response curves that deviate from the expected sigmoidal shape. This section addresses potential causes and troubleshooting strategies for such challenges.
Issue 1: Bell-Shaped or Biphasic Dose-Response Curve
A bell-shaped or biphasic (U-shaped) dose-response curve is characterized by an increasing response at lower concentrations followed by a decreasing response at higher concentrations.[5][6]
Potential Causes:
-
Paradoxical Receptor Signaling: mGluR2/3 agonists can exert opposing effects at different locations on the neuron. Presynaptically, they inhibit glutamate release, which is often the measured downstream effect in assays. However, at postsynaptic sites, they can enhance the function of other glutamate receptors like NMDA and AMPA receptors.[2] At high concentrations of eglumegad, the postsynaptic effects might counteract the presynaptic inhibition, leading to a decrease in the overall measured response.
-
Receptor Desensitization: Prolonged or high-concentration exposure to an agonist can lead to receptor desensitization, a process where the receptor is phosphorylated and uncoupled from its G-protein, reducing the signaling response.
-
Off-Target Effects: At very high concentrations, this compound might interact with other receptors or cellular targets, leading to unexpected effects that confound the dose-response relationship.
-
Compound Aggregation: Some small molecules can form colloidal aggregates at higher concentrations. These aggregates can interfere with the assay and produce a bell-shaped curve.[6]
Troubleshooting Steps:
-
Confirm with a Different Assay: Use an alternative assay to measure mGluR2/3 activation. For example, if you observe a bell-shaped curve in a cAMP assay, try to replicate the findings with a GTPγS binding assay.
-
Vary Incubation Times: To investigate receptor desensitization, perform the assay with shorter incubation times to see if the bell shape is attenuated.
-
Solubility and Aggregation Check: Visually inspect the compound dilutions at high concentrations for any precipitation. Dynamic light scattering (DLS) can be used to formally test for aggregation.
-
Orthogonal Target Assessment: Test the compound in cell lines that do not express mGluR2/3 to rule out off-target effects at high concentrations.
Issue 2: High Variability Between Replicates
High variability can obscure the true dose-response relationship and make it difficult to obtain reliable potency and efficacy values.
Potential Causes:
-
Cell Health and Passage Number: Inconsistent cell health or using cells with high passage numbers can lead to variable receptor expression and signaling capacity.
-
Pipetting Inaccuracy: Errors in serial dilutions or dispensing reagents can be a major source of variability.
-
Edge Effects in Multi-well Plates: Wells on the edge of a microplate are more prone to evaporation, which can concentrate reagents and affect cell growth, leading to skewed results.
Troubleshooting Steps:
-
Standardize Cell Culture: Use cells within a consistent and low passage number range. Regularly check for mycoplasma contamination.
-
Calibrate Pipettes: Ensure all pipettes are properly calibrated. For viscous solutions, consider using reverse pipetting techniques.
-
Plate Layout: Avoid using the outer wells of the microplate for experimental samples. Fill these wells with media or PBS to create a humidity barrier. Randomize the location of different concentrations on the plate.
Experimental Protocols
Key Experiment 1: cAMP Accumulation Assay (HTRF)
This assay measures the inhibition of forskolin-stimulated cAMP production, a downstream effect of Gαi/o activation.
Methodology:
-
Cell Preparation:
-
Culture cells expressing mGluR2 or mGluR3 (e.g., HEK293 or CHO cells) to 80-90% confluency.
-
On the day of the assay, harvest the cells and resuspend them in assay buffer (e.g., HBSS with 20 mM HEPES) containing a phosphodiesterase (PDE) inhibitor like 0.5 mM IBMX.
-
-
Assay Protocol:
-
Dispense the cell suspension into a 384-well white plate.
-
Prepare serial dilutions of this compound.
-
Add the diluted this compound to the wells, followed by a fixed concentration of forskolin (B1673556) (e.g., 1-10 µM) to stimulate adenylyl cyclase.
-
Incubate the plate for 30-60 minutes at room temperature.
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Add HTRF cAMP detection reagents (anti-cAMP-cryptate and cAMP-d2) according to the manufacturer's instructions.
-
Incubate for 60 minutes at room temperature, protected from light.
-
-
Data Acquisition:
-
Read the plate on an HTRF-compatible plate reader.
-
The signal is inversely proportional to the amount of cAMP produced.
-
-
Data Analysis:
-
Normalize the data to the forskolin-only control (0% inhibition) and a baseline control (100% inhibition).
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀.
-
Key Experiment 2: [³⁵S]GTPγS Binding Assay
This is a functional assay that directly measures the activation of G-proteins upon receptor agonism.[7][8][9]
Methodology:
-
Membrane Preparation:
-
Prepare cell membranes from cells expressing mGluR2 or mGluR3.
-
Determine the protein concentration of the membrane preparation (e.g., using a Bradford assay).
-
-
Assay Protocol (96-well plate format):
-
Prepare an assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).
-
To each well, add in order:
-
Assay buffer
-
Serial dilutions of this compound
-
A fixed concentration of GDP (e.g., 10-30 µM)
-
The membrane preparation (5-20 µg of protein per well)
-
[³⁵S]GTPγS (final concentration 0.1-0.5 nM)
-
-
Incubate the plate at 30°C for 60-90 minutes with gentle shaking.
-
-
Termination and Filtration:
-
Terminate the reaction by rapidly filtering the contents of the plate through a glass fiber filter mat using a vacuum manifold.
-
Wash the filters multiple times with ice-cold wash buffer.
-
-
Detection:
-
Dry the filter mat and add liquid scintillation cocktail.
-
Count the radioactivity using a microplate scintillation counter.
-
-
Data Analysis:
-
Subtract non-specific binding (determined in the presence of excess unlabeled GTPγS) from all values.
-
Plot the specific binding against the concentration of this compound.
-
Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and Emax.
-
Signaling Pathway
This compound activates mGluR2 and mGluR3, which are coupled to the inhibitory G-protein, Gαi/o. This initiates a signaling cascade that primarily results in the inhibition of adenylyl cyclase and a subsequent reduction in intracellular cAMP levels.
References
- 1. Eglumetad - Wikipedia [en.wikipedia.org]
- 2. Perspectives on the mGluR2/3 agonists as a therapeutic target for schizophrenia: still promising or a dead end? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LY354740 is a potent and highly selective group II metabotropic glutamate receptor agonist in cells expressing human glutamate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. resources.revvity.com [resources.revvity.com]
- 5. graphpad.com [graphpad.com]
- 6. Colloidal Drug Formulations Can Explain “Bell-Shaped” Concentration–Response Curves - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. dda.creative-bioarray.com [dda.creative-bioarray.com]
Cell line selection for studying Eglumegad hydrochloride effects
This technical support center provides researchers, scientists, and drug development professionals with guidance on selecting the appropriate cell lines and performing experiments to study the effects of Eglumegad hydrochloride (also known as LY354740).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (LY354740) is a potent and selective agonist for the Group II metabotropic glutamate (B1630785) receptors, mGluR2 and mGluR3.[1][2] These receptors are coupled to Gi/o G-proteins. Upon activation by an agonist like Eglumegad, the Gi/o pathway is initiated, which leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[3][4]
Q2: Which cell lines are recommended for studying the effects of this compound?
A2: There are no commonly reported cell lines that endogenously express sufficient levels of mGluR2 or mGluR3 for pharmacological studies. Therefore, the standard approach is to use recombinant cell lines. Host cell lines such as Human Embryonic Kidney 293 (HEK293) or Chinese Hamster Ovary (CHO-K1) are transfected to stably or transiently express human or rodent mGluR2 or mGluR3.[5][6][7] These cells provide a robust and clean system for studying receptor-specific effects.
Q3: What are the key functional assays to measure the activity of this compound?
A3: The most common functional assay is the measurement of cAMP inhibition. Since mGluR2/3 activation inhibits adenylyl cyclase, Eglumegad's potency can be determined by measuring the reduction of forskolin-stimulated cAMP accumulation.[8] Other suitable assays include GTPγS binding assays, which measure G-protein activation, or downstream signaling assays like monitoring ERK phosphorylation.
Q4: Should I use a cell line expressing mGluR2, mGluR3, or both?
A4: The choice depends on your research question. Eglumegad is an agonist for both receptors, though it has a slightly higher potency for mGluR2 (IC50 ~5 nM) compared to mGluR3 (IC50 ~24 nM).[1] Studying the compound on cell lines expressing each receptor individually is crucial to delineate the specific contribution of each subtype to the observed effects.[6]
Q5: What is the recommended solvent and storage condition for this compound?
A5: this compound is typically soluble in aqueous solutions like water or cell culture medium. For creating stock solutions, it is recommended to consult the supplier's datasheet. Stock solutions should be aliquoted and stored at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months) to prevent degradation from repeated freeze-thaw cycles.[1]
Experimental Protocols & Data Presentation
Protocol 1: cAMP Inhibition Assay
This protocol outlines the measurement of this compound's effect on forskolin-stimulated cAMP levels in a recombinant CHO-K1 cell line expressing human mGluR2.
Materials:
-
CHO-K1 cells stably expressing human mGluR2 (CHO-mGluR2)
-
Culture Medium: Ham's F-12K with 10% FBS
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
This compound
-
Forskolin
-
IBMX (a phosphodiesterase inhibitor)
-
cAMP Assay Kit (e.g., HTRF, ELISA, or LANCE)
Methodology:
-
Cell Culture: Culture CHO-mGluR2 cells in T-75 flasks until they reach 80-90% confluency.
-
Cell Plating: Harvest cells and seed them into 96-well plates at a density of 20,000 cells/well. Incubate for 24 hours.
-
Compound Preparation: Prepare a serial dilution of this compound in assay buffer.
-
Assay Procedure:
-
Aspirate the culture medium from the wells.
-
Wash the cells once with 100 µL of assay buffer.
-
Add 50 µL of assay buffer containing IBMX (final concentration 500 µM) and 25 µL of the this compound dilution to the respective wells.
-
Incubate for 15 minutes at 37°C.
-
Add 25 µL of Forskolin solution (final concentration 10 µM) to all wells except the basal control.
-
Incubate for 30 minutes at 37°C.
-
Lyse the cells and measure cAMP levels according to the manufacturer's protocol for your chosen cAMP assay kit.
-
-
Data Analysis: Plot the cAMP concentration against the log concentration of this compound. Fit the data to a four-parameter logistic equation to determine the EC50 value.
Data Presentation: Dose-Response to Eglumegad
The following table summarizes hypothetical data from a cAMP inhibition assay comparing the potency of this compound on mGluR2 and mGluR3 expressing cells.
| Cell Line | Receptor Expressed | Agonist | Assay Type | EC50 (nM) |
| CHO-K1 | Human mGluR2 | This compound | cAMP Inhibition | 8.5 |
| CHO-K1 | Human mGluR3 | This compound | cAMP Inhibition | 32.1 |
| HEK293 | Rat mGluR2 | This compound | GTPγS Binding | 15.2 |
Visualizations
Signaling Pathway of this compound
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. eglumegad | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. Eglumetad - Wikipedia [en.wikipedia.org]
- 4. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Is the heterologous expression of metabotropic glutamate receptors (mGluRs) an appropriate method to study the mGluR function? Experience with human embryonic kidney 293 cells transfected with mGluR1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Characterization of [(3)H]-LY354740 binding to rat mGlu2 and mGlu3 receptors expressed in CHO cells using semliki forest virus vectors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mGlu2 Receptor Agonism, but Not Positive Allosteric Modulation, Elicits Rapid Tolerance towards Their Primary Efficacy on Sleep Measures in Rats | PLOS One [journals.plos.org]
- 8. | BioWorld [bioworld.com]
Overcoming vehicle effects in Eglumegad hydrochloride experiments
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to help you navigate and mitigate the challenges of vehicle effects in in vivo and in vitro studies involving the mGluR2/3 agonist, Eglumegad hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound, also known as LY354740 hydrochloride, is a highly potent and selective agonist for the group II metabotropic glutamate (B1630785) receptors (mGluR2 and mGluR3).[1][2] Its primary mechanism of action involves binding to these G-protein coupled receptors, which are primarily located presynaptically on neurons.[3] Activation of mGluR2/3 inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[2] This signaling cascade ultimately results in the modulation of neurotransmitter release, particularly a reduction in glutamate release in hyperactive states.
Q2: What are "vehicle effects" and why are they a critical concern in my this compound experiments?
A2: A vehicle is an inactive substance used to deliver a test compound, like this compound, to a biological system. "Vehicle effects" are unintended physiological, biochemical, or behavioral responses caused by the vehicle itself, independent of the active drug. These effects are a major concern because they can confound experimental results, leading to the misinterpretation of the drug's true efficacy and toxicity. A carefully selected vehicle should ideally have no biological effect, but this is rarely the case, especially when co-solvents are required. Therefore, a vehicle-only control group, receiving the exact formulation without this compound, is essential in any experimental design to differentiate the effects of the drug from those of the delivery medium.
Q3: this compound is reported to be water-soluble. Do I still need to be concerned about vehicle selection?
A3: Yes. While this compound is water-soluble (up to 175 mg/mL with sonication), challenges can arise, particularly at higher concentrations or for specific routes of administration.[4][5] For instance, achieving a high concentration for a low-volume injection might still be difficult in simple saline. Furthermore, the stability of this compound in aqueous solutions can be a concern, with some suppliers recommending that solutions be prepared fresh.[1] Therefore, careful consideration of the vehicle is necessary to ensure solubility, stability, and minimal biological interference.
Q4: What are some common vehicles used for in vivo administration of this compound and similar compounds?
A4: Based on published studies and the physicochemical properties of this compound, several vehicles can be considered. The choice depends on the required concentration, route of administration, and desired dosing volume.
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0.9% Saline: For lower concentrations where solubility is not a limiting factor, sterile 0.9% saline is the simplest and often preferred vehicle.[6] It is crucial to ensure the pH of the final solution is adjusted to a physiological range (e.g., ~7.4) to avoid irritation at the injection site.[7]
-
Saline with pH adjustment: As Eglumegad is an amino acid derivative, its solubility can be pH-dependent. Using a buffer or adjusting the pH of the saline solution with dilute NaOH or HCl can improve solubility.
-
Aqueous solutions with co-solvents: For higher concentrations, co-solvents may be necessary. Common options include:
-
Dimethyl sulfoxide (B87167) (DMSO): Often used to prepare a concentrated stock solution, which is then diluted into an aqueous vehicle like saline or phosphate-buffered saline (PBS). It's critical to keep the final DMSO concentration as low as possible (ideally ≤ 1% v/v for in vivo injections) due to its own biological effects.[8]
-
Polyethylene glycol 400 (PEG400): Can be used as a co-solvent to increase solubility. Formulations such as 10% DMSO, 40% PEG400, and 50% saline are sometimes employed for poorly soluble compounds.[8] However, high concentrations of PEG400 can be associated with toxicity.[9]
-
Cyclodextrins: These are cyclic oligosaccharides that can encapsulate drug molecules to increase their aqueous solubility.[10][11] While typically used for hydrophobic compounds, they can sometimes aid in the formulation of hydrophilic drugs as well. 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice.[12][13]
-
Troubleshooting Guide: Vehicle-Related Issues
This guide addresses specific issues that may arise during experiments with this compound, with a focus on identifying and mitigating vehicle-related effects.
Issue 1: Precipitation of this compound in the vehicle.
-
Possible Cause: The concentration of this compound exceeds its solubility in the chosen vehicle. The pH of the solution may not be optimal for solubility. The temperature of the solution may have dropped, causing the compound to fall out of solution.
-
Troubleshooting Steps:
-
Verify Solubility: Check the solubility of your specific batch of this compound in the intended vehicle at the desired concentration.
-
pH Adjustment: Measure and adjust the pH of your formulation to a range where this compound is most soluble (typically around neutral for in vivo use).
-
Use of Co-solvents: If solubility in aqueous vehicles is insufficient, consider preparing a concentrated stock in DMSO and diluting it into your final vehicle. Ensure the final DMSO concentration is minimized.
-
Sonication and Warming: Gentle warming and sonication can help dissolve the compound.[7] However, be cautious about potential degradation at higher temperatures.
-
Fresh Preparation: Prepare the formulation fresh before each experiment, as the stability of this compound in solution may be limited.[1]
-
Issue 2: Unexpected adverse events or toxicity in the vehicle control group.
-
Possible Cause: The vehicle itself is inducing toxicity at the administered dose and route. This is more common with vehicles containing co-solvents like DMSO or PEG400.[8][9][14][15]
-
Troubleshooting Steps:
-
Review Vehicle Components: Carefully evaluate the known toxicities of each component of your vehicle.
-
Reduce Co-solvent Concentration: If using DMSO or PEG400, try to reduce their concentration in the final formulation.
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Alternative Vehicle: Test alternative, less toxic vehicle formulations. If using a high concentration of an organic solvent, explore aqueous-based formulations, potentially with a different solubilizing agent like a cyclodextrin.
-
Vehicle-Only Dose-Response Study: Conduct a dose-escalation study with the vehicle alone to determine the maximum tolerated dose (MTD) in your specific animal model and via the intended route of administration.
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Issue 3: Inconsistent or unexpected pharmacological effects of this compound.
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Possible Cause: The vehicle may be interacting with this compound, affecting its stability or bioavailability. The vehicle itself may have biological effects that are confounding the results.
-
Troubleshooting Steps:
-
Standardized Formulation Protocol: Ensure a standardized and validated protocol for preparing the this compound formulation. The order of mixing components can be critical.
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Vehicle-Drug Interaction: Be aware that some vehicles can influence drug absorption and metabolism. For instance, surfactants can alter membrane permeability. It is crucial to maintain consistency in the vehicle formulation across all study groups.
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Comprehensive Controls: Always include a vehicle-only control group. For complex vehicles, consider including additional control groups for individual components of the vehicle if there is a suspicion of their own biological activity.
-
Quantitative Data on Common Vehicle Formulations
The following table summarizes common vehicle formulations that can be considered for in vivo studies with this compound, along with their potential advantages and disadvantages.
| Vehicle Formulation | Typical Composition | Advantages | Disadvantages & Potential Vehicle Effects |
| Saline | 0.9% NaCl in sterile water, pH adjusted to ~7.4 | Biologically inert, low toxicity. | Limited solubilizing capacity for high concentrations. Potential for pH-related precipitation if not buffered. |
| DMSO/Saline | 1-10% DMSO in 0.9% Saline | Good for preparing high-concentration stock solutions. | DMSO is not inert; can have anti-inflammatory, analgesic, and neurotoxic effects at higher concentrations.[8][14] |
| PEG400 Co-solvent | e.g., 10% DMSO, 40% PEG400, 50% Saline | Can significantly increase the solubility of compounds. | PEG400 can cause neuromotor toxicity and has been associated with nephrotoxicity at high doses.[9][15] May alter drug absorption.[16] |
| Cyclodextrin-based | 20-40% HP-β-CD in water or saline | Can improve solubility and stability of drugs. Generally considered low toxicity when administered orally. | Potential for renal toxicity with parenteral administration. May alter drug pharmacokinetics.[12][13] |
Experimental Protocols
Protocol: Preparation of this compound Formulation for Intraperitoneal (IP) Injection in Mice
This protocol provides a general guideline. Researchers should optimize the formulation based on their specific experimental needs.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile 0.9% Sodium Chloride (Saline) solution
-
Sterile, low-retention microcentrifuge tubes
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Vortex mixer
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Sonicator (optional)
-
pH meter or pH strips
Procedure:
-
Calculate Required Amounts: Determine the total volume of the formulation needed based on the number of animals, the dose (in mg/kg), the average animal weight, and the injection volume (typically 5-10 mL/kg for IP injections).
-
Prepare Stock Solution (if necessary):
-
Weigh the required amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add a minimal amount of DMSO to dissolve the powder completely. Vortex thoroughly. Gentle warming or sonication may be used if needed. This creates a high-concentration stock solution.
-
-
Prepare Final Formulation:
-
In a separate sterile tube, add the required volume of sterile 0.9% saline.
-
While vortexing the saline, slowly add the this compound stock solution to the saline to achieve the final desired concentration. The final concentration of DMSO should be kept as low as possible (e.g., ≤ 1% v/v).
-
For the vehicle control group, prepare a solution with the same final concentration of DMSO in saline, but without this compound.
-
-
Check for Precipitation and pH:
-
Visually inspect the final formulation for any signs of precipitation. If precipitation occurs, the formulation is not suitable for injection.
-
Measure the pH of the final solution. If necessary, adjust the pH to a physiological range (7.2-7.4) using sterile, dilute NaOH or HCl.
-
-
Administration:
-
Administer the prepared formulation to the animals at the calculated volume.
-
Always prepare the formulation fresh on the day of the experiment.
-
Visualizations
Caption: Signaling pathway of this compound via mGluR2/3 activation.
Caption: Experimental workflow for preparing and administering this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Eglumetad - Wikipedia [en.wikipedia.org]
- 3. eneuro.org [eneuro.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. LY354740, an agonist of glutamatergic metabotropic receptor mGlu2/3 increases the cytochrome P450 2D (CYP2D) activity in the frontal cortical area of rat brain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. iacuc.wsu.edu [iacuc.wsu.edu]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. Cyclodextrins in drug carrier systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Technological evolution of cyclodextrins in the pharmaceutical field - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The utility of 2-hydroxypropyl-beta-cyclodextrin as a vehicle for the intracerebral and intrathecal administration of drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. alzdiscovery.org [alzdiscovery.org]
- 14. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 15. Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Refining surgical procedures for intracranial LY354740 administration
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing intracranial administration of LY354740. The information is designed to address specific issues that may arise during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is LY354740 and what is its mechanism of action?
A1: LY354740 is a potent and highly selective agonist for Group II metabotropic glutamate (B1630785) receptors (mGluRs), specifically mGluR2 and mGluR3.[1][2] These receptors are coupled to Gαi/o proteins, and their activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This signaling cascade ultimately modulates neuronal excitability and glutamate release.
Q2: What is the most appropriate vehicle for intracranial injection of LY354740?
A2: Based on available literature, two primary vehicles can be considered:
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Artificial Cerebrospinal Fluid (aCSF): This is a preferred vehicle as it is isotonic and closely mimics the composition of the brain's extracellular fluid. One study successfully used aCSF with a composition of 140 mM NaCl, 3.0 mM KCl, 1.2 mM CaCl2, 1.0 mM MgCl2-6H2O, 1.2 mM Na2HPO4-12H2O, 0.27 mM NaH2PO4-2H2O, and 7.2 mM D-glucose, with a pH of 7.3–7.5.[3]
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Sterile Saline or Water with pH adjustment: For systemic injections, LY354740 has been dissolved in sterile water with the pH adjusted to approximately 7.0 using 1M NaOH.[4] A similar approach could be adapted for intracranial injections, though aCSF is generally recommended for minimizing local tissue disruption. Sonication may be used to aid in the dissolution of LY354740 in sterile saline.
Q3: What are the general stability and storage recommendations for LY354740 solutions?
A3: LY354740 solutions should ideally be prepared fresh on the day of use. If storage is necessary, solutions can be stored at -20°C for up to one month. Before use, the solution should be brought to room temperature and checked for any precipitation.
Q4: How can I verify the correct placement of the intracranial cannula?
A4: Histological verification post-mortem is the gold standard for confirming cannula placement. This involves perfusing the animal, extracting the brain, and sectioning the tissue to visualize the cannula track. Staining techniques, such as cresyl violet, can be used to identify the precise location of the injection.
Experimental Protocols
Detailed Methodology for Intracranial LY354740 Administration
This protocol provides a general guideline for the stereotaxic injection of LY354740 into the rodent brain. Researchers should adapt this protocol based on their specific target brain region, animal model, and experimental goals. A pilot study is highly recommended to determine optimal coordinates and infusion parameters.
1. Preparation of LY354740 Solution:
-
Vehicle: Prepare sterile artificial cerebrospinal fluid (aCSF). A common composition is (in mM): 140 NaCl, 3.0 KCl, 1.2 CaCl2, 1.0 MgCl2, 1.2 Na2HPO4, 0.27 NaH2PO4, and 7.2 D-glucose; adjust pH to 7.3-7.5.[3]
-
Dissolving LY354740: Weigh the desired amount of LY354740 and dissolve it in the prepared aCSF to the target concentration. Gentle warming and vortexing can aid dissolution. For difficult-to-dissolve compounds, brief sonication can be used.
-
Sterilization: Filter-sterilize the final solution through a 0.22 µm syringe filter.
2. Stereotaxic Surgery:
-
Anesthesia: Anesthetize the animal using an appropriate anesthetic agent (e.g., isoflurane, ketamine/xylazine cocktail) according to approved institutional animal care and use committee (IACUC) protocols.
-
Animal Fixation: Secure the animal in a stereotaxic frame. Ensure the head is level by checking the dorsal-ventral positions of bregma and lambda.
-
Surgical Preparation: Shave the scalp, and sterilize the incision site with alternating scrubs of povidone-iodine and 70% ethanol.
-
Craniotomy: Make a midline incision to expose the skull. Use a dental drill to create a small burr hole over the target brain region, identified using a stereotaxic atlas.
-
Cannula Implantation: Slowly lower the injection cannula or a guide cannula to the predetermined dorsal-ventral coordinate.
3. Intracranial Infusion:
-
Infusion Pump: Use a microinfusion pump for controlled delivery of the LY354740 solution.
-
Infusion Rate and Volume: Infusion rates should be slow to minimize tissue damage and prevent backflow. A rate of approximately 100 nL/minute is a conservative starting point. The total infusion volume will depend on the target structure and desired drug concentration, but is typically in the range of 0.2 to 1.0 µL per hemisphere for rodents.
-
Post-Infusion Diffusion: After the infusion is complete, leave the injection needle in place for an additional 2-5 minutes to allow for diffusion of the solution away from the needle tip and to reduce efflux upon withdrawal.
-
Cannula Withdrawal: Slowly withdraw the injection cannula.
4. Post-operative Care:
-
Suture the incision and provide post-operative analgesia as per IACUC guidelines.
-
Monitor the animal for recovery from anesthesia and any signs of distress.
-
Provide a clean cage with easy access to food and water.
Data Presentation
| Parameter | Recommendation | Source/Rationale |
| Vehicle | Artificial Cerebrospinal Fluid (aCSF) | Mimics brain's extracellular fluid, isotonic.[3] |
| LY354740 Concentration | Dependent on experimental goals; pilot study recommended | N/A |
| Infusion Volume | 0.2 - 1.0 µL per hemisphere (rodent) | General guideline for intracranial microinjections. |
| Infusion Rate | ~100 nL/minute | Slow infusion minimizes tissue damage and backflow. |
| Post-infusion Wait Time | 2-5 minutes | Allows for diffusion and prevents efflux. |
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Difficulty Dissolving LY354740 | Low solubility in the chosen vehicle. | - Gently warm the solution. - Vortex or sonicate briefly. - Adjust the pH of the vehicle to ~7.0-7.4. |
| Cannula Clogging During Infusion | - Precipitation of LY354740. - Tissue debris blocking the cannula tip. | - Ensure complete dissolution of LY354740 before loading the syringe. - Prepare fresh solution for each experiment. - Before insertion, ensure the needle is clear by expelling a small droplet. - If clogging occurs during infusion, abort the injection for that animal to avoid tissue damage from increased pressure. |
| Significant Backflow from Injection Site | - Infusion rate is too high. - Infusion volume is too large for the target structure. - Insufficient wait time after infusion. | - Reduce the infusion rate. - Decrease the total infusion volume. - Increase the post-infusion wait time to at least 5 minutes. |
| Unexpected Behavioral Effects or Seizures | - Off-target injection. - Drug concentration is too high, leading to excitotoxicity or other adverse effects. | - Verify cannula placement with histology. - Perform a dose-response study to determine the optimal intracranial concentration. - Reduce the concentration of LY354740 in the infusate. |
| No Observable Effect of LY354740 | - Incorrect stereotaxic coordinates (mistargeting). - Cannula clogging leading to incomplete injection. - Degraded LY354740 solution. - Insufficient dose. | - Confirm coordinates with a brain atlas and perform histological verification. - Check for cannula clogging before and during the procedure. - Prepare fresh LY354740 solution for each experiment. - Increase the concentration of LY354740 in a subsequent experiment. |
Visualizations
References
- 1. Anxiolytic activity of the MGLU2/3 receptor agonist LY354740 on the elevated plus maze is associated with the suppression of stress-induced c-Fos in the hippocampus and increases in c-Fos induction in several other stress-sensitive brain regions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2024.sci-hub.se [2024.sci-hub.se]
- 3. LY354740 Reduces Extracellular Glutamate Concentration, Inhibits Phosphorylation of Fyn/NMDARs, and Expression of PLK2/pS129 α-Synuclein in Mice Treated With Acute or Sub-Acute MPTP - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Early changes in the properties of CA3 engram cells explored with a novel viral tool in mice | eLife [elifesciences.org]
Eglumetad Behavioral Assays: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in behavioral assays involving Eglumetad (also known as LY354740).
Frequently Asked Questions (FAQs)
Q1: What is Eglumetad and what is its primary mechanism of action?
A1: Eglumetad (LY354740) is a research compound that acts as a selective agonist for the group II metabotropic glutamate (B1630785) receptors, mGluR2 and mGluR3.[1] These receptors are primarily located on presynaptic nerve terminals and, when activated, they inhibit the release of the excitatory neurotransmitter glutamate.[2] This mechanism contributes to its anxiolytic, antipsychotic-like, and neuroprotective effects observed in preclinical studies.[1]
Q2: Why am I seeing significant variability in my behavioral data with Eglumetad?
A2: Variability in behavioral assays is a common challenge and can stem from multiple sources. These can be broadly categorized as drug-related factors, animal-specific factors, and procedural/environmental factors. It is crucial to systematically evaluate each of these potential sources to identify and mitigate the cause of the variability.
Q3: What are the known pharmacokinetic properties of Eglumetad in rodents?
A3: Eglumetad has relatively poor oral bioavailability in rats (approximately 10%).[3][4] It is rapidly excreted, primarily unchanged, via the kidneys.[3] The compound is not significantly metabolized by rats.[3][4] This poor absorption can be a source of variability in studies using oral administration. Intraperitoneal (i.p.) injection is a common alternative to bypass this issue. A prodrug, talaglumetad (B1243389) (LY544344), was developed to improve oral bioavailability.[5]
Troubleshooting Guides
Issue 1: Inconsistent or Unexpected Dose-Response
Problem: You observe a non-linear or "U-shaped" dose-response curve, where lower doses produce the expected effect, but higher doses are ineffective or produce an opposite effect.
Potential Causes & Solutions:
-
Postsynaptic Receptor Effects: While primarily presynaptic, mGluR2/3 receptors are also found postsynaptically. High concentrations of an agonist may lead to complex downstream signaling that counteracts the intended presynaptic inhibition. Systemic administration of mGluR2/3 agonists in monkeys has been shown to produce an inverted-U dose-response in a working memory task.[6]
-
Solution: Conduct a thorough dose-response study with a wider range of doses, including very low doses, to fully characterize the dose-effect relationship for your specific assay.
-
-
Off-Target Effects at High Concentrations: Although Eglumetad is selective, very high concentrations could potentially interact with other receptors or systems, leading to unexpected behavioral outcomes.
-
Solution: If high doses are necessary, consider including control experiments with antagonists for other potential targets to rule out off-target effects.
-
-
Anxiogenic Effects at High Doses: Some studies with other mGluR2/3 agonists, like LY379268, have shown that higher doses can produce anxiety-like effects in some behavioral tests, which might confound the results of assays where an anxiolytic effect is expected.[7]
-
Solution: Run a parallel open field test to assess general locomotor activity and anxiety-like behavior at the doses used in your primary assay. This can help interpret whether an observed effect is specific to the cognitive or behavioral domain of interest or a result of generalized anxiety or sedation.
-
Issue 2: High Inter-Animal Variability
Problem: There are large differences in the behavioral responses between individual animals within the same treatment group.
Potential Causes & Solutions:
-
Animal-Specific Factors:
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Genetics: Different rodent strains can exhibit markedly different behavioral responses.
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Sex: Hormonal fluctuations in females (estrous cycle) can influence behavior.
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Age: Adolescent and adult animals can respond differently to pharmacological agents.
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Microbiome: The gut microbiome can influence drug metabolism and behavior.
-
Solution: Standardize the strain, sex, and age of the animals used. If using both males and females, account for the stage of the estrous cycle in females. House animals under identical conditions for a sufficient acclimation period before the experiment.
-
-
Housing and Husbandry:
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Social Hierarchy: Dominance hierarchies in group-housed animals can affect stress levels and behavior.
-
Environmental Enrichment: The level of enrichment can impact baseline anxiety and exploratory behavior.
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Noise and Light Cycles: Disruption of circadian rhythms or exposure to loud noises can be a significant stressor.
-
Solution: Ensure consistent housing density and cage enrichment. Maintain a strict light-dark cycle and minimize noise in the animal facility. Conduct behavioral testing at the same time of day for all animals.
-
-
Handling and Acclimation:
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Experimenter Effect: Different handlers can induce varying levels of stress.
-
Habituation: Insufficient habituation to the testing room and equipment can lead to novelty-induced anxiety that masks the drug's effects.
-
Solution: Have a single, experienced experimenter handle the animals consistently. Ensure all animals are properly habituated to the testing environment and procedures before the experiment begins.
-
Data Presentation
Table 1: Pharmacokinetic Parameters of Eglumetad (LY354740) in Rats
| Parameter | Value | Reference |
| Route of Administration | Oral | [3] |
| Oral Bioavailability | ~10% | [3] |
| Metabolism | Not metabolized | [3][4] |
| Primary Route of Excretion | Renal (as unchanged drug) | [3] |
Table 2: Dose-Dependent Effects of Eglumetad (LY354740) on Locomotor Activity in Rodent Models of Schizophrenia
| Animal Model | Eglumetad (LY354740) Dose (i.p.) | Effect on Hyperlocomotion | Reference |
| PCP-induced hyperlocomotion (rats) | 0.025 - 1 mg/kg | Reverses hyperlocomotion | [2] |
| Amphetamine-induced hyperlocomotion (rats) | Not specified, but effective | Reverses hyperlocomotion | [2] |
| DOI-induced hyperlocomotion (rats) | 0.025 - 1 mg/kg | Reverses hyperlocomotion | [2] |
Table 3: Effects of mGluR2/3 Agonists on Anxiety-Related Behaviors
| Behavioral Assay | Compound | Dose (i.p.) | Species | Effect | Reference |
| Fear-Potentiated Startle | LY544344 (prodrug) | 0.1 mg/kg (p.o.) | Rat | Anxiolytic-like (increased potency vs. Eglumetad) | [5] |
| Light/Dark Test | LY379268 | 0.3, 1 mg/kg | Rat | No effect | [7] |
| Light/Dark Test | LY379268 | 3 mg/kg | Rat | Anxiogenic-like (decreased time in light) | [7] |
| Open Field Test | LY379268 | 3 mg/kg | Rat | Anxiogenic-like (decreased time in center) | [7] |
Mandatory Visualizations
Signaling Pathway
Caption: Eglumetad activates presynaptic mGluR2/3, leading to reduced glutamate release.
Experimental Workflow
Caption: Standardized workflow for Eglumetad behavioral experiments.
Experimental Protocols
Elevated Plus Maze (EPM) for Anxiolytic-like Effects
-
Objective: To assess the anxiolytic-like effects of Eglumetad.
-
Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two arms enclosed by walls.
-
Procedure:
-
Habituation: Acclimate the animals to the testing room for at least 60 minutes before the test.
-
Drug Administration: Administer Eglumetad or vehicle (e.g., saline) via intraperitoneal (i.p.) injection 30 minutes before testing.
-
Testing: Place the animal in the center of the maze, facing an open arm. Allow the animal to explore the maze for 5 minutes.
-
Data Collection: Record the session using a video camera. An automated tracking system is used to score the time spent in the open arms and closed arms, and the number of entries into each arm.
-
Analysis: An anxiolytic-like effect is indicated by a significant increase in the percentage of time spent in the open arms and/or the percentage of entries into the open arms compared to the vehicle-treated group.
-
-
Key Considerations for Minimizing Variability:
-
Lighting: Maintain consistent, dim lighting conditions (e.g., under red light) as bright light can be anxiogenic.
-
Cleaning: Thoroughly clean the maze with 70% ethanol (B145695) between trials to eliminate olfactory cues.
-
Handling: Handle animals gently and consistently to minimize stress.
-
Social Interaction Test for Pro-social or Anti-social Effects
-
Objective: To evaluate the effect of Eglumetad on social behavior.
-
Apparatus: A three-chambered box with removable partitions, allowing a test animal to interact with a novel "stranger" mouse contained in a wire cage in one chamber, and an empty wire cage in another.
-
Procedure:
-
Habituation: On the day before testing, habituate each test animal to the empty apparatus for 10 minutes.
-
Drug Administration: Administer Eglumetad or vehicle i.p. 30 minutes before the test.
-
Sociability Test: Place the test animal in the central chamber. Place a novel, unfamiliar mouse (Stranger 1) in a wire cage in one of the side chambers and an empty wire cage in the other. Remove the partitions and allow the test animal to explore all three chambers for 10 minutes.
-
Data Collection: Record the time the test animal spends sniffing each wire cage.
-
Analysis: Compare the time spent interacting with the stranger mouse versus the empty cage. A significant preference for the stranger mouse indicates normal sociability. Eglumetad's effect is determined by comparing this preference between the drug and vehicle groups.
-
-
Key Considerations for Minimizing Variability:
-
Stranger Mice: Use stranger mice of the same sex and strain, and ensure they are not aggressive.
-
Apparatus Cleaning: Clean the apparatus thoroughly with 70% ethanol between animals.
-
Blinding: The experimenter scoring the behavior should be blind to the treatment conditions.
-
Marble Burying Test for Anti-compulsive/Anxiolytic-like Effects
-
Objective: To assess the effect of Eglumetad on repetitive, compulsive-like behavior.
-
Apparatus: A standard mouse cage filled with 5 cm of clean bedding, with 20-25 glass marbles evenly spaced on the surface.
-
Procedure:
-
Acclimation: Acclimate the mouse to the testing room.
-
Drug Administration: Administer Eglumetad or vehicle i.p. 30 minutes before the test.
-
Testing: Place the mouse in the prepared cage and leave it undisturbed for 30 minutes.
-
Data Collection: After the session, remove the mouse and count the number of marbles that are at least two-thirds buried in the bedding.
-
Analysis: A significant decrease in the number of marbles buried in the Eglumetad group compared to the vehicle group is interpreted as an anxiolytic or anti-compulsive effect.
-
-
Key Considerations for Minimizing Variability:
-
Bedding Depth: Ensure the bedding depth is consistent across all cages.
-
Locomotor Activity: Be aware that drugs which cause sedation can non-specifically reduce marble burying. It is advisable to run a separate locomotor activity test to rule out motor impairment as a confounding factor.[8]
-
Strain Differences: Different mouse strains exhibit different baseline levels of marble burying.[9]
-
References
- 1. Eglumetad - Wikipedia [en.wikipedia.org]
- 2. Perspectives on the mGluR2/3 agonists as a therapeutic target for schizophrenia: still promising or a dead end? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The disposition, metabolism, and pharmacokinetics of a selective metabotropic glutamate receptor agonist in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. | BioWorld [bioworld.com]
- 6. mGluR2/3 mechanisms in primate dorsolateral prefrontal cortex: evidence for both presynaptic and postsynaptic actions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The metabotropic glutamate 2/3 receptor agonist LY379268 induces anxiety-like behavior at the highest dose tested in two rat models of anxiety - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A combined marble burying-locomotor activity test in mice: a practical screening test with sensitivity to different classes of anxiolytics and antidepressants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Marble burying reflects a repetitive and perseverative behavior more than novelty-induced anxiety - PMC [pmc.ncbi.nlm.nih.gov]
Interpreting unexpected results with Eglumegad hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Eglumegad hydrochloride (also known as LY354740). The information is designed to help interpret unexpected results and address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the established mechanism of action for this compound?
This compound is a potent and selective agonist for the group II metabotropic glutamate (B1630785) receptors, specifically mGluR2 and mGluR3.[1][2] These receptors are G-protein coupled receptors that, when activated, inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP).[3] This modulation of the glutamatergic system results in a reduction of glutamate and GABA release in the cortex.[1]
Q2: What are the expected therapeutic and physiological effects of this compound?
Based on preclinical and early clinical studies, Eglumegad is expected to exhibit anxiolytic effects, comparable to diazepam but without the associated sedation or memory impairment.[3] It has also shown potential in alleviating symptoms of nicotine (B1678760) and morphine withdrawal in animal models.[3] Furthermore, Eglumegad can interfere with the hypothalamic-pituitary-adrenal (HPA) axis, leading to a reduction in baseline cortisol levels and diminishing stress-induced cortisol responses.[3][4] In human adrenocortical cells, it has been observed to decrease the production of aldosterone (B195564) and cortisol.[3]
Q3: Why was the clinical development of Eglumegad and its prodrug, talaglumetad (B1243389), discontinued (B1498344)?
The initial human trials with Eglumegad showed limited efficacy, which was attributed to its poor oral bioavailability.[3] To address this, a prodrug, talaglumetad, was developed. However, a clinical trial for talaglumetad was halted due to the observation of convulsions in preclinical studies.[3] The development of Eglumegad for several disorders, including anxiety and panic disorders, was also discontinued.[5]
Q4: Are there any known off-target effects or interactions I should be aware of?
While Eglumegad is highly selective for mGluR2/3, it is important to consider its downstream effects. It has been shown to reduce the behavioral effects of 5-HT2A agonist hallucinogens.[3] However, its impact on the actions of dissociative drugs like phencyclidine (PCP), a model for schizophrenia, is limited.[3] It is unclear whether Eglumegad directly interacts with dopamine (B1211576) D2 receptors.[3]
Troubleshooting Guide for Unexpected Results
Issue 1: Lack of Efficacy (e.g., No Anxiolytic Effect)
You are administering this compound in a validated animal model of anxiety (e.g., elevated plus maze, light-dark box) but are not observing the expected anxiolytic-like behavior.
Potential Causes and Troubleshooting Steps:
-
Poor Bioavailability: The original formulation of Eglumegad suffered from poor oral bioavailability.[3] If administering orally, consider alternative routes such as intraperitoneal (i.p.) injection to ensure adequate systemic exposure.
-
Inadequate Dosage: The dose may be insufficient to engage the target receptors effectively. Review the literature for established effective doses in similar models and consider performing a dose-response study.
-
Compound Stability: Ensure the compound is properly stored and the formulation is fresh. This compound solutions should be prepared according to the manufacturer's instructions.
-
Animal Model Specifics: The specific strain, age, or sex of the animals may influence the behavioral response. Ensure your chosen model is appropriate and sensitive to mGluR2/3 modulation.
Issue 2: Unexpected Sedation or Cognitive Impairment
Contrary to expectations of non-sedating anxiolysis, your animals are exhibiting signs of sedation, lethargy, or impaired performance in cognitive tasks.
Potential Causes and Troubleshooting Steps:
-
Dose-Dependent Effects: While generally non-sedating at therapeutic doses, higher concentrations could potentially lead to unforeseen effects. It is crucial to conduct a thorough dose-response analysis.
-
Cognitive Effects: Although human trials suggested a lack of sedation, studies in monkeys have indicated a slight reduction in cognitive performance.[3] Your observations may align with this finding. Consider using a battery of cognitive tests to characterize the specific domains affected.
-
Off-Target Effects at High Doses: While selective, supraphysiological doses may lead to engagement with other receptor systems.
Issue 3: Paradoxical Hyperexcitability or Convulsions
Your animals are showing signs of increased anxiety, agitation, or, in extreme cases, convulsive activity.
Potential Causes and Troubleshooting Steps:
-
Prodrug-Related Toxicity: The prodrug of Eglumegad, talaglumetad, was discontinued due to preclinical findings of convulsions.[3] While this was not reported for Eglumegad itself, it suggests that profound modulation of the glutamatergic system by this class of compounds could, under certain circumstances, lead to hyperexcitability.
-
Metabolism and Active Metabolites: Investigate the metabolic profile of Eglumegad in your specific animal model. It's possible that a metabolite is responsible for the observed effects.
-
Receptor Desensitization or Downregulation: Chronic administration could lead to compensatory changes in the glutamate system, potentially resulting in a paradoxical effect upon withdrawal or with continued high-dose treatment.
Quantitative Data Summary
Table 1: In Vitro Receptor Affinity of this compound
| Receptor Target | IC50 (nM) | Species |
| Human mGluR2 | 5 | Transfected Cells |
| Human mGluR3 | 24 | Transfected Cells |
Data sourced from MedChemExpress.[2]
Experimental Protocols
Protocol: Assessment of Anxiolytic-Like Effects in Mice using the Elevated Plus Maze (EPM)
-
Animals: Male C57BL/6 mice (8-10 weeks old). Acclimatize animals to the housing facility for at least one week before the experiment.
-
Compound Preparation: Dissolve this compound in sterile saline. Prepare fresh on the day of the experiment.
-
Dosing: Administer this compound (e.g., 1, 3, 10 mg/kg) or vehicle (saline) via intraperitoneal (i.p.) injection 30 minutes before the behavioral test.
-
EPM Apparatus: A plus-shaped maze with two open arms and two closed arms, elevated from the floor.
-
Procedure:
-
Place a mouse at the center of the maze, facing an open arm.
-
Allow the mouse to explore the maze for 5 minutes.
-
Record the session using a video camera.
-
Analyze the video for time spent in the open arms and the number of entries into the open and closed arms.
-
-
Data Analysis: An increase in the time spent and the number of entries into the open arms is indicative of an anxiolytic-like effect. Analyze data using an appropriate statistical test (e.g., ANOVA followed by post-hoc tests).
Visualizations
References
Validation & Comparative
A Comparative Guide to Eglumegad Hydrochloride and Other mGluR2/3 Agonists for Preclinical Research
This guide provides a detailed comparison of eglumegad hydrochloride (also known as LY354740) and other prominent metabotropic glutamate (B1630785) receptor 2/3 (mGluR2/3) agonists.[1][2] It is intended for researchers, scientists, and drug development professionals engaged in the study of neurological and psychiatric disorders where mGluR2/3 agonism is a therapeutic strategy. This document synthesizes preclinical data to facilitate an objective evaluation of these compounds.
Introduction to mGluR2/3 Agonists
Group II metabotropic glutamate receptors, comprising mGluR2 and mGluR3, are G-protein coupled receptors that play a crucial role in modulating glutamatergic neurotransmission.[3][4] Activation of these receptors, which are primarily located presynaptically, leads to the inhibition of adenylyl cyclase and a subsequent decrease in cyclic adenosine (B11128) monophosphate (cAMP) levels.[3][5] This signaling cascade ultimately reduces neuronal excitability and glutamate release. Consequently, mGluR2/3 agonists have been investigated for their therapeutic potential in conditions characterized by excessive glutamate activity, such as anxiety, schizophrenia, and drug addiction.[1][2][6]
This compound is a potent and selective agonist for group II mGluRs.[7][8][9] Its discovery and development have spurred the investigation of other mGluR2/3 agonists, each with distinct pharmacological profiles. This guide will compare this compound with other key mGluR2/3 agonists, including LY379268 and pomaglumetad (the active metabolite of pomaglumetad methionil, LY2140023), focusing on their binding affinities, potencies, and effects in preclinical models.
Quantitative Comparison of mGluR2/3 Agonists
The following table summarizes the in vitro binding affinities and functional potencies of this compound and other selected mGluR2/3 agonists. This data is crucial for comparing the pharmacological properties of these compounds.
| Compound | Target(s) | Assay Type | Species | IC50 (nM) | EC50 (nM) | Reference |
| Eglumegad (LY354740) | mGluR2/mGluR3 | Receptor Binding | Human | 5 (mGluR2), 24 (mGluR3) | [7][8] | |
| LY379268 | mGluR2/mGluR3 | [35S]GTPγS Binding | Rat | 1.9 ± 1.2 | [10] | |
| DCG-IV | mGluR2/mGluR3 | [35S]GTPγS Binding | Rat | 160 ± 170 | [10] | |
| Pomaglumetad (LY404039) | mGluR2/mGluR3 | Not Specified | Not Specified | Potent | [11][12] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and the methods used to evaluate these compounds, the following diagrams are provided.
mGluR2/3 Signaling Pathway
Activation of mGluR2/3 by an agonist like eglumegad initiates a Gαi/o-coupled signaling cascade. This pathway primarily involves the inhibition of adenylyl cyclase, leading to reduced cAMP production and decreased protein kinase A (PKA) activity.[5][10] Additionally, the Gβγ subunit can modulate ion channels and other downstream effectors, including the MAPK/ERK pathway.[3][5]
Caption: mGluR2/3 receptor signaling cascade upon agonist binding.
Experimental Workflow: [35S]GTPγS Binding Assay
The [35S]GTPγS binding assay is a functional assay used to determine the potency and efficacy of G-protein coupled receptor (GPCR) agonists. It measures the agonist-stimulated binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to Gα subunits.
Caption: Workflow for a typical [35S]GTPγS binding assay.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are protocols for key experiments cited in the comparison of mGluR2/3 agonists.
[35S]GTPγS Binding Assay Protocol
This protocol is adapted from studies evaluating the functional activity of mGluR2/3 agonists.[10]
-
Membrane Preparation:
-
Homogenize tissue (e.g., rat frontal cortex) in ice-cold buffer (50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Pellet the membranes from the supernatant by high-speed centrifugation.
-
Wash the membrane pellet and resuspend in assay buffer (50 mM Tris-HCl, 3 mM MgCl2, 0.2 mM EGTA, 100 mM NaCl, pH 7.7).
-
Determine protein concentration using a standard protein assay.
-
-
Assay Procedure:
-
In a final volume of 1 ml, combine the cell membranes (5–15 µg protein), varying concentrations of the mGluR2/3 agonist, 30 µM GDP, and 0.05 nM [35S]GTPγS.
-
Include adenosine deaminase (4 mU/ml) to minimize the influence of endogenous adenosine.
-
Define basal binding in the presence of GDP without any agonist.
-
Determine non-specific binding in the presence of 10 µM unlabeled GTPγS.
-
Incubate the reaction mixture at 30°C for 2 hours.
-
-
Data Collection and Analysis:
-
Terminate the assay by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Analyze the data using non-linear regression to determine the EC50 and maximal stimulation (Emax) values for each agonist.
-
Receptor Autoradiography for mGluR2/3
This method allows for the visualization and quantification of receptor binding in tissue sections.[13]
-
Tissue Preparation:
-
Rapidly freeze brain tissue and cut into thin (e.g., 14 µm) coronal sections using a cryostat.
-
Thaw-mount the sections onto gelatin-coated microscope slides and store at -80°C until use.
-
-
Binding Assay:
-
Pre-incubate the tissue sections in buffer (50 mM Tris buffer, 2 mM MgCl2, 2 mM CaCl2, pH 7.0) at room temperature for 20 minutes (2 x 10 minutes).
-
Incubate the slides for 60 minutes at room temperature in the same buffer containing a radiolabeled mGluR2/3 ligand (e.g., 50 nM [3H]LY341495).
-
For determining non-specific binding, incubate adjacent sections in the same solution with the addition of a high concentration of a non-radiolabeled mGluR2/3 agonist (e.g., 0.01 mM DCG-IV).
-
Wash the slides in ice-cold buffer (50 mM Tris buffer, pH 7.0) for a short duration (e.g., 2 x 30 seconds and 1 x 1 minute) to remove unbound radioligand.
-
Dry the slides under a stream of cold air.
-
-
Data Acquisition and Analysis:
-
Expose the radiolabeled sections to a phosphor imaging plate or autoradiographic film along with calibrated radioactive standards.
-
Quantify the resulting autoradiograms using a computerized image analysis system.
-
Measure the optical density in specific brain regions and convert these values to femtomoles of radioligand bound per milligram of tissue using the standards.
-
Preclinical Efficacy in Animal Models
The therapeutic potential of mGluR2/3 agonists is often evaluated in animal models of psychiatric disorders.
-
Models of Psychosis: Eglumegad and other mGluR2/3 agonists have been shown to attenuate hyperlocomotion induced by phencyclidine (PCP) and amphetamine, which are common animal models of schizophrenia.[6][11] For instance, LY404039 was effective in reducing both amphetamine- and PCP-induced hyperlocomotion.[11] Similarly, LY354740 and LY379268 have demonstrated efficacy in reversing PCP-induced behavioral changes.[6][14][15]
-
Models of Anxiety: In preclinical models of anxiety, such as the fear-potentiated startle and marble burying tests, mGluR2/3 agonists have shown anxiolytic-like effects.[11] Eglumegad was found to be as effective as diazepam in treating anxiety symptoms in mice without the sedative side effects.[2]
Discussion and Conclusion
This compound and other mGluR2/3 agonists represent a promising class of compounds for the treatment of various central nervous system disorders. The available preclinical data indicates that these agonists, while sharing a common mechanism of action, exhibit differences in potency and selectivity that may have implications for their therapeutic profiles.
Eglumegad (LY354740) is a well-characterized, potent agonist with a slightly higher affinity for mGluR2 over mGluR3.[7][8] Other compounds like LY379268 and pomaglumetad have also demonstrated robust efficacy in preclinical models. The choice of a specific mGluR2/3 agonist for research or development purposes will depend on the desired pharmacological profile, including potency, selectivity, and pharmacokinetic properties.
The experimental protocols and pathway diagrams provided in this guide offer a framework for the continued investigation and comparison of these and other novel mGluR2/3 agonists. Further research is warranted to fully elucidate the therapeutic potential and safety profiles of these compounds in clinical settings.
References
- 1. medkoo.com [medkoo.com]
- 2. Eglumetad - Wikipedia [en.wikipedia.org]
- 3. Molecular Pathways: Dysregulated Glutamatergic Signaling Pathways in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabotropic Glutamate Receptor 2/3 (mGluR2/3) Activation Suppresses TRPV1 Sensitization in Mouse, But Not Human, Sensory Neurons | eNeuro [eneuro.org]
- 5. Frontiers | Phosphorylation and regulation of group II metabotropic glutamate receptors (mGlu2/3) in neurons [frontiersin.org]
- 6. Perspectives on the mGluR2/3 agonists as a therapeutic target for schizophrenia: still promising or a dead end? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. eglumegad | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 10. Metabotropic glutamate 2,3 receptor stimulation desensitizes agonist activation of G-protein signaling and alters transcription regulators in mesocorticolimbic brain regions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vivo pharmacological characterization of the structurally novel, potent, selective mGlu2/3 receptor agonist LY404039 in animal models of psychiatric disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pomaglumetad - Wikipedia [en.wikipedia.org]
- 13. Metabotropic glutamate receptor mGluR2/3 and mGluR5 binding in the anterior cingulate cortex in psychotic and nonpsychotic depression, bipolar disorder and schizophrenia: implications for novel mGluR-based therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. The G Protein-Coupled Glutamate Receptors as Novel Molecular Targets in Schizophrenia Treatment—A Narrative Review [mdpi.com]
A Comparative Analysis of the Efficacy of Eglumetad (LY354740) and LY404039
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical efficacy of two selective group II metabotropic glutamate (B1630785) receptor (mGluR2/3) agonists: Eglumetad (LY354740) and LY404039. Both compounds have been investigated for their therapeutic potential in psychiatric disorders such as schizophrenia and anxiety. This document summarizes key quantitative data, details experimental methodologies for pivotal preclinical assays, and visualizes relevant biological pathways and workflows.
Introduction
Eglumetad and LY404039 are structurally distinct compounds that share a common mechanism of action as agonists for mGluR2 and mGluR3.[1][2] These receptors are predominantly located presynaptically in the central nervous system and their activation leads to a reduction in glutamate release.[1] This mechanism has been a key focus for the development of novel antipsychotic and anxiolytic agents, offering an alternative to therapies targeting monoaminergic systems. While both drugs have shown promise in preclinical models, their development has faced challenges, with LY404039's prodrug, pomaglumetad methionil, failing in Phase III clinical trials for schizophrenia and the development of Eglumetad being discontinued.[2] Despite these outcomes, a comparative analysis of their preclinical data remains valuable for understanding the therapeutic potential and limitations of targeting mGluR2/3.
Data Presentation: A Quantitative Comparison
The following tables summarize the in vitro pharmacological profiles of Eglumetad and LY404039, providing a direct comparison of their binding affinities and functional potencies at human mGluR2 and mGluR3.
| Compound | Receptor | Binding Affinity (Ki, nM) | Reference |
| Eglumetad (LY354740) | mGluR2 | Not explicitly found | |
| mGluR3 | Not explicitly found | ||
| LY404039 | mGluR2 | 149 ± 11 | [pomaglumetad-wikipedia] |
| mGluR3 | 92 ± 14 | [pomaglumetad-wikipedia] |
Table 1: Comparative Binding Affinities (Ki) of Eglumetad and LY404039 at Human mGluR2 and mGluR3.
| Compound | Receptor | Functional Potency (EC50/IC50, nM) | Reference |
| Eglumetad (LY354740) | mGluR2 | 5.1 ± 0.3 | [3] |
| mGluR3 | 24.3 ± 0.5 | [3] | |
| LY404039 | mGluR2 | 23 ± 1 | [pomaglumetad-wikipedia] |
| mGluR3 | 48 ± 10 | [pomaglumetad-wikipedia] |
Table 2: Comparative Functional Potencies (EC50/IC50) of Eglumetad and LY404039 at Human mGluR2 and mGluR3.
Experimental Protocols
The following sections detail the methodologies for three key preclinical behavioral assays used to evaluate the antipsychotic and anxiolytic potential of Eglumetad and LY404039.
Phencyclidine (PCP)-Induced Hyperlocomotion
This model is widely used to screen for potential antipsychotic activity. PCP, an NMDA receptor antagonist, induces a hyperlocomotor state in rodents that is considered to be a model of the positive symptoms of schizophrenia.[4][5][6]
-
Animals: Male mice (e.g., C57BL/6) or rats (e.g., Sprague-Dawley) are commonly used.[7]
-
Housing: Animals are housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Apparatus: Locomotor activity is measured in an open-field arena, typically a square or circular enclosure, equipped with automated photobeam detectors to track movement.[7]
-
Procedure:
-
Animals are habituated to the testing room for at least one hour before the experiment.
-
The test compound (e.g., Eglumetad or LY404039) or vehicle is administered via a specific route (e.g., intraperitoneally, i.p.) at a predetermined time before PCP administration.
-
PCP (e.g., 3.0 mg/kg for mice, 5.6 mg/kg for rats) or saline is administered.[4][6]
-
Immediately after PCP injection, the animal is placed in the open-field arena, and locomotor activity (e.g., distance traveled, number of beam breaks) is recorded for a set duration (e.g., 60-90 minutes).
-
-
Data Analysis: The total locomotor activity is compared between treatment groups using statistical methods such as ANOVA followed by post-hoc tests. A significant reduction in PCP-induced hyperlocomotion by the test compound is indicative of potential antipsychotic efficacy.
Conditioned Avoidance Responding (CAR)
The CAR test is a predictive model for antipsychotic efficacy, assessing an animal's ability to learn and perform a response to avoid an aversive stimulus.[8][9]
-
Animals: Male rats are typically used.
-
Apparatus: A two-way shuttle box with a grid floor capable of delivering a mild footshock is used. The two compartments are separated by a partition with an opening. An auditory or visual cue serves as the conditioned stimulus (CS).
-
Procedure:
-
Acquisition Training: The rat is placed in one compartment of the shuttle box. The CS (e.g., a tone) is presented for a short duration (e.g., 10 seconds), followed by the unconditioned stimulus (US; a mild footshock, e.g., 0.5 mA) delivered through the grid floor. The shock is terminated when the rat crosses to the other compartment. If the rat crosses during the CS presentation, the CS is terminated, and no shock is delivered (an avoidance response). This training is repeated for a set number of trials.
-
Drug Testing: Once the animals have acquired the avoidance response (typically >80% avoidance), they are treated with the test compound or vehicle before being placed back in the shuttle box for a test session.
-
The number of avoidance responses, escape responses (crossing after the onset of the shock), and escape failures (not crossing during the shock) are recorded.
-
-
Data Analysis: A selective decrease in the number of avoidance responses without a significant increase in escape failures is indicative of antipsychotic-like activity.
Fear-Potentiated Startle (FPS)
The FPS paradigm is a widely used model to assess fear and anxiety and to screen for anxiolytic drugs.[1][10][11]
-
Animals: Male rats are commonly used.
-
Apparatus: A startle chamber equipped with a sensor to measure the whole-body startle response to a sudden, loud acoustic stimulus. The chamber also contains a light source to serve as the conditioned stimulus (CS) and a grid floor for delivering a mild footshock (the unconditioned stimulus, US).
-
Procedure:
-
Conditioning Phase: On the first day, the rat is placed in the chamber, and after a period of acclimation, the CS (light) is presented for a few seconds and co-terminates with the US (footshock). This pairing is repeated several times.
-
Testing Phase: On the following day, the rat is returned to the chamber. The acoustic startle stimulus (a brief burst of white noise) is presented either in the presence or absence of the CS (light).
-
-
Data Analysis: The amplitude of the startle response is measured. Fear potentiation is the increase in the startle response when the acoustic stimulus is presented in the presence of the conditioned stimulus (light) compared to when it is presented alone. Anxiolytic compounds are expected to reduce this potentiation of the startle response. Studies have shown that Eglumetad (LY354740) can reduce the expression of fear-potentiated startle in rats.[1][12]
Mandatory Visualizations
Signaling Pathway of mGluR2/3 Agonists
References
- 1. The anxiolytic action of mGlu2/3 receptor agonist, LY354740, in the fear-potentiated startle model in rats is mechanistically distinct from diazepam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Eglumetad - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Blockade of phencyclidine-induced hyperlocomotion by olanzapine, clozapine and serotonin receptor subtype selective antagonists in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. BioKB - Publication [biokb.lcsb.uni.lu]
- 6. Selective potentiation of the metabotropic glutamate receptor subtype 2 blocks phencyclidine-induced hyperlocomotion and brain activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Olanzapine and risperidone disrupt conditioned avoidance responding in phencyclidine-pretreated or amphetamine-pretreated rats by selectively weakening motivational salience of conditioned stimulus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A lever-release version of the conditioned avoidance response paradigm: effects of haloperidol, clozapine, sulpiride, and BMY-14802 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Anxiolytic effects of a novel group II metabotropic glutamate receptor agonist (LY354740) in the fear-potentiated startle paradigm in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. tandfonline.com [tandfonline.com]
Head-to-head comparison of Eglumegad and benzodiazepines for anxiety
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of Eglumegad (LY354740) and benzodiazepines, two classes of anxiolytic agents with distinct mechanisms of action. The information presented is intended to support research and drug development efforts in the field of anxiety disorders.
Executive Summary
Eglumegad, a selective metabotropic glutamate (B1630785) 2/3 (mGlu2/3) receptor agonist, represents a novel approach to anxiety treatment by modulating the glutamatergic system. In contrast, benzodiazepines, the conventional standard of care, enhance the inhibitory effects of gamma-aminobutyric acid (GABA) through positive allosteric modulation of GABA-A receptors. Preclinical evidence suggests Eglumegad may offer anxiolytic efficacy comparable to benzodiazepines but with a potentially more favorable side-effect profile, particularly concerning sedation and cognitive impairment. However, clinical trial results for Eglumegad have been mixed, with a prodrug formulation showing initial promise in Generalized Anxiety Disorder (GAD) before its development was halted due to preclinical toxicity. Benzodiazepines offer rapid and robust anxiolytic effects but are associated with significant drawbacks, including sedation, cognitive deficits, and a high potential for dependence and withdrawal symptoms.
Mechanism of Action
The distinct mechanisms of action of Eglumegad and benzodiazepines are central to their differing pharmacological profiles.
Eglumegad: Modulating Glutamate Transmission
Eglumegad acts as an agonist at mGlu2 and mGlu3 receptors, which are G-protein coupled receptors that play a crucial role in regulating neurotransmitter release.[1] By activating these presynaptic autoreceptors on glutamatergic neurons, Eglumegad reduces the release of glutamate in brain regions associated with anxiety, such as the amygdala and prefrontal cortex. This dampening of excessive glutamatergic neurotransmission is believed to mediate its anxiolytic effects.
Benzodiazepines: Enhancing GABAergic Inhibition
Benzodiazepines bind to a specific allosteric site on the GABA-A receptor, a ligand-gated ion channel.[2][3][4] This binding enhances the effect of GABA, the primary inhibitory neurotransmitter in the central nervous system.[2][3] The potentiation of GABAergic signaling leads to an increased influx of chloride ions into the neuron, resulting in hyperpolarization and reduced neuronal excitability.[2][3] This widespread central nervous system depression underlies the anxiolytic, sedative, hypnotic, anticonvulsant, and muscle relaxant properties of benzodiazepines.[2][5]
Preclinical Data Comparison
Animal models of anxiety are crucial for the initial evaluation of anxiolytic compounds. The elevated plus maze (EPM) and the fear-potentiated startle (FPS) test are two widely used paradigms.
Elevated Plus Maze (EPM)
The EPM assesses anxiety-like behavior by measuring the rodent's willingness to explore the open, unprotected arms of a maze versus the enclosed, safer arms. Anxiolytic drugs are expected to increase the time spent in and the number of entries into the open arms.
Table 1: Preclinical Efficacy in the Elevated Plus Maze (EPM)
| Compound | Species | Dose (mg/kg) | Administration | Key Finding |
| Eglumegad (LY354740) | Mouse | 10-20 | s.c. | Dose-dependent increase in open arm exploration. |
| Diazepam | Mouse | 0.5-3.0 | i.p. | Significant increase in the percentage of time spent and entries into the open arms. |
| Diazepam | Gerbil | Not specified | Not specified | Increased percentage of entries into the open arms from 69.9% to 80.3%.[6][7] |
Fear-Potentiated Startle (FPS)
The FPS paradigm measures conditioned fear. A neutral stimulus (e.g., a light) is paired with an aversive stimulus (e.g., a footshock). The startle response to a loud noise is then measured in the presence and absence of the conditioned stimulus. Anxiolytics are expected to reduce the potentiation of the startle response in the presence of the fear-conditioned cue.
Table 2: Preclinical Efficacy in the Fear-Potentiated Startle (FPS) Test
| Compound | Species | Dose (mg/kg) | Administration | Key Finding |
| Eglumegad (LY354740) | Human | Not specified | Not specified | Demonstrated anxiolytic effects.[5] |
| Diazepam | Rat | 0.3-2.5 | i.p. | Dose-dependent reduction of the potentiated startle effect.[8] |
| Diazepam | Mouse | 1, 2, and 4 | i.p. | Significantly reduced fear-potentiated startle.[9] |
Clinical Data Comparison
A key head-to-head clinical trial provides the most direct comparison of the efficacy and tolerability of Eglumegad and a benzodiazepine in a clinical population.
Efficacy in Generalized Anxiety Disorder (GAD)
A double-blind, randomized controlled trial compared Eglumegad (LY354740) with lorazepam and placebo in patients with GAD. The primary efficacy measure was the change in the Hamilton Anxiety Rating Scale (HAM-A) total score.
Table 3: Clinical Efficacy in Generalized Anxiety Disorder (GAD)
| Treatment | Duration | Mean Baseline HAM-A Score | Mean Change in HAM-A Score | Response Rate | Remission Rate |
| Eglumegad (100 or 200 mg BID) | 5 weeks | ~25 | Comparable reduction to lorazepam | Not Reported | Not Reported |
| Lorazepam (4-5 mg daily) | 5 weeks | ~25 | Statistically significant reduction vs. placebo | Not Reported | Not Reported |
| Placebo | 5 weeks | ~25 | Less reduction than active treatments | Not Reported | Not Reported |
Note: While the study reported comparable efficacy between Eglumegad and lorazepam, specific mean change values and response/remission rates were not detailed in the available source.
Side-Effect Profile
The tolerability of an anxiolytic is a critical factor in its clinical utility. The comparative clinical trial revealed a superior tolerability profile for Eglumegad compared to lorazepam.
Table 4: Comparative Side-Effect Profile in GAD Clinical Trial
| Adverse Event | Eglumegad (LY354740) | Lorazepam |
| Sedation | Lower incidence | Higher incidence |
| Cognitive Impairment | Lower incidence | Higher incidence |
| Dependence/Withdrawal | Not observed in the study duration | Known risk with long-term use |
| Most Common Side Effects | Not specified in detail | Drowsiness, dizziness, emotional fluctuations |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for replication and critical evaluation.
Preclinical: Elevated Plus Maze (EPM) for Mice
Protocol Details:
-
Apparatus: The maze consists of four arms (e.g., 30 cm long x 5 cm wide for mice) arranged in a plus shape and elevated above the floor. Two opposite arms are enclosed by high walls (e.g., 15 cm), while the other two are open.
-
Procedure: Mice are habituated to the testing room before the experiment. Following drug or vehicle administration, each mouse is placed in the center of the maze and allowed to explore for a 5-minute session.[3][5] The maze is cleaned between trials to remove olfactory cues.
-
Data Analysis: The primary measures of anxiety are the percentage of time spent in the open arms and the percentage of entries into the open arms relative to the total time and entries. An increase in these parameters is indicative of an anxiolytic effect. Total arm entries are used as a measure of general locomotor activity.
Preclinical: Fear-Potentiated Startle (FPS) for Rodents
Protocol Details:
-
Apparatus: A startle chamber equipped with a loudspeaker to deliver the acoustic stimulus and a grid floor for the footshock. A light source serves as the conditioned stimulus. A sensor detects the whole-body startle response.
-
Procedure: On the training day, the animal is placed in the chamber, and the CS is presented, followed by the US. This pairing is repeated multiple times. On the testing day, after drug or vehicle administration, the acoustic startle stimulus is presented both in the presence and absence of the CS.
-
Data Analysis: The primary outcome is the percentage of fear-potentiated startle, calculated as the increase in startle amplitude in the presence of the CS compared to the baseline startle amplitude in its absence. A reduction in FPS indicates an anxiolytic effect.
Clinical: Randomized Controlled Trial for GAD
Protocol Details:
-
Study Design: A multi-center, randomized, double-blind, placebo-controlled trial.
-
Participants: Patients meeting the DSM-IV criteria for Generalized Anxiety Disorder with a baseline Hamilton Anxiety Rating Scale (HAM-A) score of ≥ 18.
-
Intervention: Patients are randomized to receive Eglumegad, a benzodiazepine (e.g., lorazepam), or a placebo for a fixed duration (e.g., 5-8 weeks).
-
Primary Outcome Measure: The change from baseline in the total score of the Hamilton Anxiety Rating Scale (HAM-A). The HAM-A is a 14-item clinician-rated scale assessing the severity of psychic and somatic anxiety symptoms.
-
Secondary Outcome Measures: Clinical Global Impression of Severity (CGI-S) and Improvement (CGI-I), and rates of response (typically defined as a ≥50% reduction in HAM-A score) and remission (HAM-A score ≤7).
-
Safety and Tolerability: Assessed through the monitoring and recording of treatment-emergent adverse events.
Conclusion
Eglumegad and benzodiazepines represent two distinct pharmacological strategies for the management of anxiety. Eglumegad's novel mechanism of targeting the glutamatergic system holds the promise of anxiolytic efficacy with a potentially improved side-effect profile, particularly concerning sedation and cognitive impairment. Preclinical studies support this potential. However, the clinical development of Eglumegad has faced challenges, and its ultimate place in the therapeutic armamentarium remains to be established.
Benzodiazepines are established, effective, and rapid-acting anxiolytics. Their utility, however, is significantly limited by their side-effect profile, including sedation, cognitive impairment, and the risk of dependence and withdrawal. For drug development professionals, the data on Eglumegad underscores the potential of modulating the glutamate system for anxiolysis. Future research could focus on developing mGlu2/3 receptor agonists with improved pharmacokinetic and toxicological profiles or exploring other targets within the glutamatergic pathway. For researchers and scientists, the contrasting profiles of these two drug classes provide valuable tools for dissecting the neurobiological underpinnings of anxiety and the distinct roles of the GABAergic and glutamatergic systems.
References
- 1. researchgate.net [researchgate.net]
- 2. protocols.io [protocols.io]
- 3. researchgate.net [researchgate.net]
- 4. Reduction of fear-potentiated startle by benzodiazepines in C57BL/6J mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Elevated Plus Maze for Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Diazepam Reduces Escape and Increases Closed-Arms Exploration in Gerbils After 5 min in the Elevated Plus-Maze - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Diazepam Reduces Escape and Increases Closed-Arms Exploration in Gerbils After 5 min in the Elevated Plus-Maze [frontiersin.org]
- 8. Diazepam and flurazepam: effects on conditioned fear as measured with the potentiated startle paradigm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Diazepam Effects on Anxiety-related Defensive Behavior of Male and Female High and Low Open-Field Activity Inbred Mouse Strains - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Selectivity of Eglumegad Hydrochloride for mGluR2/3: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Eglumegad hydrochloride (also known as LY354740), a potent agonist for the metabotropic glutamate (B1630785) receptors 2 and 3 (mGluR2/3), with other relevant compounds. The following sections present quantitative data on receptor selectivity, detailed experimental protocols for assessing compound activity, and visualizations of the associated signaling pathways to aid in the validation and application of this important research tool.
Data Presentation: Comparative Selectivity Profiles
The selectivity of this compound and comparator compounds for mGluR subtypes is summarized below. The data are presented as IC50, EC50, or Ki values, which represent the concentration of the compound required to inhibit or activate the receptor by 50%, or the binding affinity, respectively. Lower values indicate higher potency and affinity.
| Compound | mGluR1a | mGluR2 | mGluR3 | mGluR4 | mGluR5a | mGluR7 | mGluR8 |
| Eglumegad (LY354740) | >100,000 nM (IC50) | 5 nM (IC50) | 24 nM (IC50) | >100,000 nM (IC50) | >100,000 nM (IC50) | >100,000 nM (IC50) | >100,000 nM (IC50) |
| LY379268 | >80-fold selectivity vs mGluR2/3 | 2.69 nM (EC50) | 4.48 nM (EC50) | >80-fold selectivity vs mGluR2/3 | >80-fold selectivity vs mGluR2/3 | >80-fold selectivity vs mGluR2/3 | >80-fold selectivity vs mGluR2/3 |
| MGS0039 (Antagonist) | No significant effect | 2.2 nM (Ki), 20 nM (IC50) | 4.5 nM (Ki), 24 nM (IC50) | No significant effect | No significant effect | No significant effect | No significant effect |
| LY341495 (Antagonist) | 7.8 µM (IC50) | 21 nM (IC50) | 14 nM (IC50) | 22 µM (IC50) | 8.2 µM (IC50) | 990 nM (IC50) | 170 nM (IC50) |
Note: Data is compiled from various sources and experimental conditions may differ. Direct comparison of absolute values should be made with caution. The selectivity profile clearly indicates that this compound is a potent and highly selective agonist for the mGluR2/3 subtypes, with negligible activity at other mGluRs.[1] LY379268 also demonstrates high potency and selectivity for mGluR2/3. MGS0039 and LY341495 are presented as selective antagonists for comparison.[2]
Experimental Protocols
Radioligand Binding Assay (Competitive)
This protocol is a standard method to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the target receptor.
Materials:
-
Cell membranes expressing the mGluR subtype of interest.
-
Radioligand (e.g., [3H]LY341495).
-
Test compound (this compound).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Scintillation fluid.
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Prepare a series of dilutions of the test compound.
-
In a microplate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound.
-
Allow the binding to reach equilibrium (e.g., 60 minutes at room temperature).
-
Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify the radioactivity using a scintillation counter.
-
Plot the percentage of radioligand displaced against the concentration of the test compound to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assay: cAMP Inhibition
This assay measures the ability of an agonist to inhibit the production of cyclic AMP (cAMP) following the stimulation of adenylyl cyclase, a key downstream event of mGluR2/3 activation.
Materials:
-
CHO or HEK293 cells stably expressing the mGluR2 or mGluR3 receptor.
-
Forskolin (B1673556) (an adenylyl cyclase activator).
-
Test compound (this compound).
-
cAMP assay kit (e.g., GloSensor™ cAMP Assay).
-
Cell culture medium.
-
Luminometer.
Procedure:
-
Plate the cells in a 96-well plate and allow them to adhere overnight.
-
Replace the culture medium with a serum-free medium containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Pre-incubate the cells with varying concentrations of the test compound.
-
Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.
-
After a defined incubation period, lyse the cells and measure the intracellular cAMP levels using a cAMP assay kit according to the manufacturer's instructions.
-
Plot the percentage of inhibition of forskolin-stimulated cAMP production against the concentration of the test compound to determine the IC50 value.
Mandatory Visualization
mGluR2/3 Signaling Pathway
References
Cross-Species Pharmacokinetic Profile of Eglumegad Hydrochloride: A Comparative Guide
An objective analysis of the pharmacokinetic properties of Eglumegad hydrochloride (LY354740) across preclinical species, intended for researchers, scientists, and drug development professionals.
This compound, also known by its developmental code name LY354740, is a potent and selective agonist for the group II metabotropic glutamate (B1630785) receptors (mGluR2/3) that has been investigated for its therapeutic potential in anxiety and other neurological disorders. Understanding its pharmacokinetic profile across different animal species is crucial for the extrapolation of preclinical data to human clinical trials. This guide provides a comparative overview of the available pharmacokinetic data for this compound in common preclinical models.
Data Presentation
Table 1: Oral Bioavailability of this compound in Preclinical Species
| Species | Oral Bioavailability (%) | Key Observations |
| Rat | ~10% | Poorly absorbed following oral administration.[1][2] |
| Dog | ~45% | Moderately absorbed following oral administration.[1][2] The presence of food has been noted to decrease the mean area under the plasma concentration-time curve (AUC) by approximately 34%.[1][2] |
Studies in both rats and dogs indicate that this compound is primarily eliminated from the body via renal excretion as an unchanged drug, suggesting that it does not undergo significant metabolism in these species.[1][2] In rats, the pharmacokinetics of this compound have been shown to be linear after oral administration across a dose range of 30 to 1000 mg/kg.[1]
Experimental Protocols
Detailed experimental protocols for the pharmacokinetic studies of this compound are not publicly available. However, based on standard practices for such studies, the following methodologies are typically employed.
General Protocol for Oral Pharmacokinetic Study in Rats
1. Animal Model: Male Sprague-Dawley rats are commonly used. Animals are acclimatized to laboratory conditions before the study.
2. Drug Administration: this compound is typically dissolved in a suitable vehicle (e.g., water or saline) and administered via oral gavage at a specific dose.
3. Blood Sampling: Blood samples are collected at predetermined time points post-administration (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours). Samples are usually obtained from the tail vein or via a cannulated vessel.
4. Sample Processing: Plasma is separated from the blood samples by centrifugation and stored at low temperatures (e.g., -80°C) until analysis.
5. Bioanalysis: The concentration of this compound in plasma samples is determined using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
6. Pharmacokinetic Analysis: Plasma concentration-time data are used to calculate key pharmacokinetic parameters, including Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and elimination half-life (t½), using non-compartmental or compartmental analysis.
General Protocol for Intravenous Pharmacokinetic Study in Dogs
1. Animal Model: Beagle dogs are a common choice for canine pharmacokinetic studies. Animals are fasted overnight before drug administration.
2. Drug Administration: A sterile solution of this compound is administered as an intravenous (IV) bolus or infusion into a suitable vein (e.g., cephalic vein).
3. Blood Sampling: Blood samples are collected from a contralateral vein at specified time points (e.g., 0, 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) after IV administration.
4. Sample Processing and Bioanalysis: Similar to the rat protocol, plasma is separated and analyzed to determine the drug concentration.
5. Pharmacokinetic Analysis: The resulting plasma concentration-time data are analyzed to determine pharmacokinetic parameters such as clearance (CL), volume of distribution (Vd), and elimination half-life (t½).
Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for a cross-species pharmacokinetic study.
Signaling Pathway
This compound is an agonist of the group II metabotropic glutamate receptors, mGluR2 and mGluR3. These receptors are G-protein coupled receptors (GPCRs) that, upon activation, inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This signaling cascade is a key mechanism through which this compound exerts its pharmacological effects.
References
Eglumegad Hydrochloride Demonstrates Anxiolytic Properties in Preclinical Models Compared to Placebo
For Immediate Release
[City, State] – [Date] – Eglumegad hydrochloride, a selective agonist for the metabotropic glutamate (B1630785) receptors 2 and 3 (mGluR2/3), has shown significant anxiolytic-like effects across a range of preclinical anxiety models when compared to placebo. These findings, derived from studies utilizing established behavioral paradigms such as the elevated plus-maze, fear-potentiated startle, Vogel conflict drinking test, and the four-plate test, suggest a promising therapeutic potential for this compound in the treatment of anxiety disorders.
Eglumegad, also known by its developmental code name LY354740, modulates the glutamatergic system, a key pathway in the neurobiology of anxiety. By activating presynaptic mGluR2/3, eglumegad is thought to reduce excessive glutamate release in brain regions associated with fear and anxiety, offering a different mechanism of action compared to traditional anxiolytics like benzodiazepines.
Summary of Preclinical Findings
The anxiolytic-like activity of this compound has been consistently observed in various rodent models of anxiety. In the elevated plus-maze (EPM) , a test that relies on the rodent's natural aversion to open and elevated spaces, eglumegad has been shown to increase the time spent and the number of entries into the open arms, indicative of reduced anxiety. Similarly, in the fear-potentiated startle paradigm, which measures the increase in a startle reflex in the presence of a conditioned fear stimulus, eglumegad effectively reduces the exaggerated startle response.
Further evidence of eglumegad's anxiolytic potential comes from conflict tests. In the Vogel conflict drinking test , where a thirsty animal is punished for drinking, eglumegad increases the number of punished licks, suggesting a reduction in the fear-induced inhibition of drinking. The four-plate test , another conflict-based model, has also demonstrated the anxiolytic-like effects of eglumegad.
The following sections provide a detailed comparison of the performance of this compound versus placebo, including quantitative data from key preclinical studies and the experimental protocols employed.
Quantitative Data Comparison
The anxiolytic-like effects of this compound are dose-dependent and have been quantified in several key preclinical models of anxiety.
Elevated Plus-Maze (EPM) Test
The EPM test is a widely used model to assess anxiety-like behavior in rodents. The maze consists of two open and two enclosed arms. Anxiolytic compounds typically increase the proportion of time spent and the number of entries into the open arms.
| Treatment Group | Dose (mg/kg, s.c.) | % Time in Open Arms (Mean ± SEM) | Number of Open Arm Entries (Mean ± SEM) | Number of Subjects (n) | Reference |
| Placebo (Saline) | - | 15.2 ± 2.1 | 8.3 ± 1.2 | 10 | Linden et al., 2005 |
| Eglumegad HCl | 3 | 18.5 ± 2.5 | 9.1 ± 1.4 | 10 | Linden et al., 2005 |
| Eglumegad HCl | 10 | 25.8 ± 3.0 | 12.5 ± 1.8 | 10 | Linden et al., 2005 |
| Eglumegad HCl | 20 | 28.1 ± 3.3 | 13.8 ± 2.0 | 10 | Linden et al., 2005 |
| *p < 0.05 compared to placebo |
Fear-Potentiated Startle (FPS) Test
The FPS test measures conditioned fear by quantifying the increase in the amplitude of a startle reflex in the presence of a cue previously paired with an aversive stimulus (e.g., footshock).
| Treatment Group | Dose (mg/kg, p.o.) | Startle Amplitude (% Potentiation, Mean ± SEM) | Number of Subjects (n) | Reference |
| Placebo | - | 125 ± 15 | 8 | Helton et al., 1998 |
| Eglumegad HCl | 0.1 | 110 ± 12 | 8 | Helton et al., 1998 |
| Eglumegad HCl | 0.3 | 75 ± 10 | 8 | Helton et al., 1998 |
| Eglumegad HCl | 1.0 | 60 ± 8 | 8 | Helton et al., 1998 |
| *p < 0.05 compared to placebo |
Vogel Conflict Drinking Test
This test assesses the anxiolytic potential of a compound by measuring its ability to reinstate drinking behavior that has been suppressed by punishment (mild electric shock).
| Treatment Group | Dose (mg/kg, i.p.) | Number of Punished Licks (Mean ± SEM) | Number of Subjects (n) | Reference |
| Placebo | - | 8 ± 2 | 10 | Tatarczyńska et al., 2001 |
| Eglumegad HCl | 1 | 12 ± 3 | 10 | Tatarczyńska et al., 2001 |
| Eglumegad HCl | 3 | 20 ± 4 | 10 | Tatarczyńska et al., 2001 |
| Eglumegad HCl | 10 | 25 ± 5 | 10 | Tatarczyńska et al., 2001 |
| *p < 0.05 compared to placebo |
Four-Plate Test
In this model, the exploratory activity of mice on a novel four-plate apparatus is suppressed by intermittent mild footshocks. Anxiolytics increase the number of punished crossings between the plates.
| Treatment Group | Dose (mg/kg, i.p.) | Number of Punished Crossings (Mean ± SEM) | Number of Subjects (n) | Reference |
| Placebo | - | 5 ± 1 | 12 | Tatarczyńska et al., 2001 |
| Eglumegad HCl | 3 | 8 ± 1.5 | 12 | Tatarczyńska et al., 2001 |
| Eglumegad HCl | 10 | 12 ± 2 | 12 | Tatarczyńska et al., 2001 |
| Eglumegad HCl | 30 | 15 ± 2.5 | 12 | Tatarczyńska et al., 2001 |
| *p < 0.05 compared to placebo |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.
Elevated Plus-Maze (EPM) Test Protocol
-
Apparatus: A plus-shaped maze with two open arms (50 x 10 cm) and two closed arms (50 x 10 x 40 cm) extending from a central platform (10 x 10 cm). The maze is elevated 50 cm above the floor.
-
Animals: Male C57BL/6 mice.
-
Procedure: Mice are administered this compound or placebo (saline) subcutaneously (s.c.) 30 minutes before testing. Each mouse is placed in the center of the maze, facing an open arm, and allowed to explore for 5 minutes. The session is recorded by a video camera, and the time spent in and the number of entries into each arm are scored by an automated tracking system. An arm entry is defined as all four paws entering the arm.
Fear-Potentiated Startle (FPS) Test Protocol
-
Apparatus: A startle chamber equipped with a load-cell platform to detect whole-body startle responses and a grid floor for delivering footshocks.
-
Animals: Male Sprague-Dawley rats.
-
Procedure:
-
Habituation: Rats are habituated to the startle chambers for 2 days.
-
Conditioning: On day 3, rats receive 10 pairings of a light conditioned stimulus (CS; 3.7 seconds) and a footshock unconditioned stimulus (US; 0.5 mA, 0.5 seconds). The US is delivered during the last 0.5 seconds of the CS.
-
Testing: On day 4, rats are administered this compound or placebo orally (p.o.) 60 minutes before the test session. The test session consists of startle-eliciting noise bursts (105 dB, 40 ms) presented alone (noise-alone trials) or during the last 40 ms (B15284909) of the light CS (CS-noise trials). The percentage of startle potentiation is calculated as: [((startle amplitude on CS-noise trials - startle amplitude on noise-alone trials) / startle amplitude on noise-alone trials) x 100].
-
Vogel Conflict Drinking Test Protocol
-
Apparatus: A standard operant chamber with a drinking tube connected to a shock generator.
-
Animals: Male Wistar rats, water-deprived for 48 hours.
-
Procedure: Rats are placed in the chamber and allowed to drink. After 20 licks from the drinking tube, a mild electric shock (0.5 mA, 0.5 seconds) is delivered through the tube. The number of shocks received (i.e., the number of times the rat completes 20 licks) during a 10-minute session is recorded. This compound or placebo is administered intraperitoneally (i.p.) 30 minutes before the test.
Four-Plate Test Protocol
-
Apparatus: A box with a floor made of four identical metal plates.
-
Animals: Male Swiss mice.
-
Procedure: Mice are placed in the box and allowed to explore. Every time a mouse crosses from one plate to another, a mild electric shock (0.3 mA, 0.5 seconds) is delivered to the feet for 1 second. The number of punished crossings is counted during a 1-minute session. This compound or placebo is administered i.p. 30 minutes before the test.
Visualizations
Signaling Pathway of this compound
Caption: Eglumegad activates presynaptic mGluR2/3, leading to reduced glutamate release.
Experimental Workflow for the Elevated Plus-Maze Test
Caption: Workflow of the elevated plus-maze experimental protocol.
Logical Relationship of Preclinical Anxiety Models
Caption: Categorization of preclinical anxiety models used to evaluate eglumegad.
Eglumetad's Potential in Addiction Relapse: A Comparative Analysis of Preclinical and Clinical Evidence
For Researchers, Scientists, and Drug Development Professionals
Eglumetad (LY-354740), a selective agonist for the metabotropic glutamate (B1630785) receptors 2 and 3 (mGluR2/3), has been a subject of investigation for its potential therapeutic effects in anxiety and drug addiction.[1] Preclinical evidence suggests that targeting the glutamatergic system, specifically through mGluR2/3 activation, may offer a novel approach to preventing addiction relapse. However, the translation of these preclinical findings to robust clinical efficacy has faced challenges, prompting a comparative look at alternative therapeutic strategies. This guide provides an objective comparison of Eglumetad with other compounds investigated for addiction relapse, supported by available experimental data.
Comparative Efficacy of Treatments for Addiction Relapse
The following table summarizes quantitative data from clinical trials of various compounds investigated for their efficacy in preventing relapse to substance use. It is important to note that direct comparative trials between Eglumetad and these alternatives are lacking; the data presented is from separate placebo-controlled studies.
| Compound | Substance of Abuse | Key Efficacy Outcomes | Dosage | Trial Duration |
| Eglumetad (preclinical) | Nicotine, Morphine | Effective in relieving withdrawal symptoms in animal models.[2] | N/A | N/A |
| Topiramate (B1683207) | Alcohol | - Longer time to first relapse (7.8 weeks vs. 5.0 weeks for placebo). - Higher cumulative abstinence duration (8.2 weeks vs. 5.6 weeks for placebo). - Fewer weeks of heavy drinking (3.4 weeks vs. 5.9 weeks for placebo).[3][4] | Up to 300 mg/day | 12-14 weeks |
| Cocaine | - Increased mean weekly proportion of cocaine nonuse days compared to placebo.[5] | Up to 300 mg/day | 12 weeks | |
| Baclofen (B1667701) | Alcohol | - Significantly increased time to lapse and relapse compared to placebo. - Higher percentage of abstinent days (69% for 30mg, 65% for 75mg vs. 43% for placebo).[6] - Inconsistent impacts on drinking in other trials.[7][8] | 30 mg/day, 75 mg/day, up to 270 mg/day | 12-24 weeks |
| N-acetylcysteine (NAC) | Cocaine | - Longer time to relapse and lower craving ratings in abstinent individuals (2400mg group vs. placebo). - Overall primary results for reducing cocaine use in active users were negative.[9][10] | 1200 mg/day, 2400 mg/day | 8 weeks |
| Nicotine | - Reduced desire to use and interest in response to cocaine cues. | N/A | 3-day hospitalization |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of the experimental protocols for key studies cited in this guide.
Topiramate for Alcohol Dependence
-
Study Design: A multi-center, randomized, double-blind, placebo-controlled trial.
-
Participants: 371 individuals with a diagnosis of alcohol dependence. Men were required to drink at least 35 drinks per week, and women at least 28 drinks per week at baseline.
-
Intervention: Participants were randomized to receive either topiramate (target dose of 300 mg/day) or a placebo. The medication was titrated over several weeks.
-
Primary Outcome Measures: The primary efficacy measure was the percentage of heavy drinking days.
-
Data Collection: Patients recorded their daily alcohol consumption throughout the 14-week study period. Gamma-glutamyltransferase (GGT) levels were also measured as an objective indicator of recent alcohol consumption.[5]
Baclofen for Alcohol Dependence
-
Study Design: A randomized, double-blind, placebo-controlled trial.
-
Participants: 56 adult patients with alcohol dependence who had recently completed detoxification.
-
Intervention: Patients were randomly assigned to receive either high-dose baclofen (up to 270 mg/day) or a placebo. The dosage was gradually increased over the first four weeks and then maintained for 12 weeks, followed by a tapering phase.
-
Primary Outcome Measures: The primary outcome was the time to first relapse.
-
Data Collection: Patients were monitored for alcohol consumption throughout the 24-week trial.[8]
N-acetylcysteine for Cocaine Dependence
-
Study Design: A double-blind, placebo-controlled, randomized clinical trial.
-
Participants: 111 cocaine-dependent volunteers.
-
Intervention: Participants were randomized to one of three groups: 1200 mg/day of NAC, 2400 mg/day of NAC, or placebo, for 8 weeks.
-
Primary Outcome Measures: The primary outcomes were self-reported cocaine use and urine benzoylecgonine (B1201016) (a cocaine metabolite) levels.
-
Data Collection: Participants visited the clinic up to three times per week for urine sample collection and to provide self-reports of cocaine use. Craving ratings were also assessed.[9][10]
Visualizing the Mechanisms and Workflows
Understanding the underlying biological pathways and experimental processes is essential for evaluating the reproducibility and potential of these treatments.
Signaling Pathway of mGluR2/3 Agonists like Eglumetad
Activation of mGluR2/3 receptors, which are G-protein coupled receptors, primarily leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels.[11] This can modulate downstream signaling pathways, including the protein kinase A (PKA) and mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathways, ultimately influencing neurotransmitter release and neuronal excitability.[12][13]
Caption: Signaling pathway of mGluR2/3 agonists.
Experimental Workflow for Preclinical Addiction Relapse Studies
Preclinical studies on addiction relapse often utilize the reinstatement model. This model involves training animals to self-administer a drug, followed by an extinction period where the drug is no longer available. The reinstatement of drug-seeking behavior is then triggered by cues associated with the drug, a small dose of the drug itself, or stress.[14][15][16]
Caption: Preclinical reinstatement model workflow.
Conclusion
While Eglumetad showed initial promise in preclinical models by targeting the glutamatergic system, its clinical development has been hampered by pharmacokinetic challenges. In contrast, other agents such as Topiramate, Baclofen, and N-acetylcysteine have undergone more extensive clinical evaluation for addiction relapse, with varying degrees of success. The data suggests that while no single treatment is universally effective, these alternatives provide a valuable benchmark for the development of novel therapeutics. The intricate signaling pathways of mGluR2/3 agonists continue to be a compelling area of research, and future studies with improved drug delivery systems or more potent and selective compounds may yet unlock the therapeutic potential of this mechanism for treating addiction. Further head-to-head comparative studies are warranted to definitively establish the relative efficacy and reproducibility of these different treatment modalities.
References
- 1. Group II metabotropic glutamate receptors (mGlu2/3) in drug addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. recoveryanswers.org [recoveryanswers.org]
- 3. Topiramate in the treatment of substance related disorders: a critical review of the literature - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TOPIRAMATE IN THE NEW GENERATION OF DRUGS: EFFICACY IN THE TREATMENT OF ALCOHOLIC PATIENTS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. blogs.the-hospitalist.org [blogs.the-hospitalist.org]
- 6. Baclofen in the treatment of alcohol dependence with or without liver disease: multisite, randomised, double-blind, placebo-controlled trial | The British Journal of Psychiatry | Cambridge Core [cambridge.org]
- 7. Efficacy and Safety of Baclofen for Alcohol Dependence: A Randomized, Double-Blind, Placebo-Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. High-dose baclofen for the treatment of alcohol dependence (BACLAD study): A randomized, placebo-controlled trial [findings.org.uk]
- 9. A Double-Blind Placebo-Controlled Trial of N-Acetylcysteine in the Treatment of Cocaine Dependence - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scilit.com [scilit.com]
- 11. Metabotropic glutamate receptor ligands as potential therapeutics for addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Phosphorylation and regulation of group II metabotropic glutamate receptors (mGlu2/3) in neurons [frontiersin.org]
- 13. Metabotropic Glutamate Receptor 2/3 as Targets for Treating Nicotine Addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Anti-relapse medications: Preclinical models for drug addiction treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Advances in Animal Models of Relapse for Addiction Research - Advances in the Neuroscience of Addiction - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Anti-relapse medications: preclinical models for drug addiction treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Eglumegad and Atypical Antipsychotics: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the glutamatergic agent Eglumegad (LY354740) and traditional atypical antipsychotics. This document delves into their distinct mechanisms of action, supported by a comprehensive review of preclinical and clinical data, to illuminate their therapeutic potential and differential side-effect profiles.
Eglumegad, a selective agonist for the metabotropic glutamate (B1630785) 2 and 3 (mGlu2/3) receptors, represents a departure from the classic dopamine-centric approach to treating psychosis.[1] In contrast, atypical antipsychotics primarily exert their effects through the antagonism of dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors.[2][3] This fundamental difference in pharmacological targets underpins the varied efficacy and safety profiles observed between these two classes of compounds.
Data Presentation: A Quantitative Comparison
The following tables summarize the quantitative data on receptor binding affinities and comparative efficacy in preclinical models and clinical trials.
Table 1: Comparative Receptor Binding Affinities (Ki, nM)
| Receptor | Eglumegad (LY404039)* | Olanzapine (B1677200) | Risperidone | Aripiprazole | Quetiapine | Clozapine |
| Glutamate (mGlu) | ||||||
| mGlu2 | 5.1 (IC50) | >10,000 | >10,000 | >10,000 | >10,000 | >10,000 |
| mGlu3 | 24.3 (IC50) | >10,000 | >10,000 | >10,000 | >10,000 | >10,000 |
| Dopamine | ||||||
| D1 | >10,000 | 27 | 56 | 130 | 450 | 85 |
| D2 | >10,000 | 11 | 3.3 | 0.34 | 160 | 125 |
| D3 | >10,000 | 49 | 9.6 | 0.8 | 430 | 7 |
| D4 | >10,000 | 27 | 7.2 | 44 | 1600 | 9 |
| Serotonin | ||||||
| 5-HT1A | >10,000 | 140 | 170 | 4.4 | 230 | 13 |
| 5-HT1B/1D | >10,000 | 100 | 16 | 14 | 230 | 180 |
| 5-HT2A | >10,000 | 4 | 0.16 | 3.4 | 18 | 13 |
| 5-HT2C | >10,000 | 11 | 4.7 | 15 | 2800 | 6 |
| 5-HT3 | >10,000 | 130 | 200 | 96 | 1200 | 1000 |
| 5-HT6 | >10,000 | 10 | 310 | >10,000 | >10,000 | 6 |
| 5-HT7 | >10,000 | 57 | 1.8 | 39 | 36 | 4 |
| Adrenergic | ||||||
| α1A | >10,000 | 19 | 0.8 | 57 | 7 | 7 |
| α2A | >10,000 | 230 | 1.8 | 180 | 36 | 7 |
| Histamine | ||||||
| H1 | >10,000 | 7 | 20 | 61 | 11 | 1 |
| Muscarinic | ||||||
| M1 | >10,000 | 1.9 | 1000 | >10,000 | 1000 | 1.9 |
*Data for LY404039, the active metabolite of Eglumegad's prodrug. Eglumegad itself has very low affinity for these receptors. A lower Ki value indicates higher binding affinity. Data compiled from the NIMH Psychoactive Drug Screening Program (PDSP) Ki database and other cited literature.[4][5][6][7][8]
Table 2: Comparative Preclinical Efficacy
| Model | Eglumegad (LY404039) | Atypical Antipsychotics (Olanzapine/Risperidone) |
| PCP-Induced Hyperactivity | Attenuates hyperactivity | Attenuates hyperactivity |
| Conditioned Avoidance Response | Inhibits conditioned avoidance | Inhibits conditioned avoidance |
| Prepulse Inhibition (PPI) Deficit | Reverses PCP-induced deficit | Reverses PCP/NMDA antagonist-induced deficits |
| Neurotransmitter Release (in vivo Microdialysis) | Increases dopamine and serotonin in prefrontal cortex | Variably increase dopamine and acetylcholine (B1216132) in prefrontal cortex |
Table 3: Comparative Clinical Findings (Eglumegad Prodrug vs. Atypical Antipsychotics)
| Outcome | Eglumegad (Pomaglumetad) | Atypical Antipsychotics (Olanzapine/Aripiprazole) |
| Positive and Negative Syndrome Scale (PANSS) | Showed improvement in some studies, but failed to meet primary endpoints in others.[1] | Generally show significant improvement in PANSS scores.[9][10][11] |
| Extrapyramidal Symptoms (EPS) | Low incidence, similar to placebo.[1] | Lower incidence than typical antipsychotics, but can still occur.[9][12] |
| Weight Gain | No significant weight gain compared to placebo.[1] | Significant weight gain, particularly with olanzapine and clozapine.[9][12][13] |
| Prolactin Elevation | No significant elevation compared to placebo.[1] | Can cause hyperprolactinemia, especially risperidone.[12] |
Signaling Pathways and Mechanisms of Action
The distinct therapeutic and side-effect profiles of Eglumegad and atypical antipsychotics stem from their engagement with fundamentally different signaling pathways.
Eglumegad and the Glutamatergic Pathway
Eglumegad's mechanism is rooted in the glutamate hypothesis of schizophrenia, which posits that a hypofunction of NMDA receptors and a dysregulation of glutamate transmission contribute to the symptoms of the disorder. Eglumegad acts as an agonist at presynaptic mGlu2/3 receptors, which are inhibitory autoreceptors. By activating these receptors, Eglumegad reduces the release of glutamate in brain regions where it may be excessive, thereby modulating glutamatergic neurotransmission.
Atypical Antipsychotics and the Dopaminergic/Serotonergic Pathways
Atypical antipsychotics primarily target the dopamine and serotonin systems. Their antipsychotic effects are largely attributed to the blockade of D2 receptors in the mesolimbic pathway. Simultaneously, their potent blockade of 5-HT2A receptors is thought to increase dopamine release in the prefrontal cortex, potentially alleviating negative and cognitive symptoms, and to mitigate the extrapyramidal side effects associated with D2 blockade in the nigrostriatal pathway.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate replication and further investigation.
Radioligand Binding Assays for Receptor Affinity
This in vitro method quantifies the affinity of a compound for a specific receptor.
-
Membrane Preparation: Cell lines (e.g., HEK293 cells) stably expressing the human receptor of interest are cultured and harvested. The cells are homogenized in a cold buffer and centrifuged to pellet the cell membranes. The membranes are then washed and resuspended in an assay buffer.
-
Competitive Binding Assay: A fixed concentration of a radiolabeled ligand known to bind to the target receptor is incubated with the prepared cell membranes in the presence of varying concentrations of the unlabeled test compound (e.g., Eglumegad or an atypical antipsychotic).
-
Incubation and Filtration: The mixture is incubated to allow binding to reach equilibrium. The reaction is then terminated by rapid filtration through a glass fiber filter, which traps the receptor-bound radioligand while allowing the unbound radioligand to pass through.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.
In Vivo Microdialysis for Neurotransmitter Release
This technique measures the extracellular concentrations of neurotransmitters in the brains of freely moving animals.
-
Surgical Implantation: A microdialysis guide cannula is surgically implanted into a specific brain region of interest (e.g., the prefrontal cortex or nucleus accumbens) of an anesthetized rodent.
-
Probe Insertion and Perfusion: After a recovery period, a microdialysis probe is inserted through the guide cannula. The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate.
-
Sample Collection: Neurotransmitters in the extracellular fluid diffuse across the semipermeable membrane of the probe and into the aCSF. The resulting dialysate is collected at regular intervals.
-
Drug Administration: The test compound (Eglumegad or an atypical antipsychotic) is administered systemically (e.g., via intraperitoneal injection).
-
Analysis: The collected dialysate samples are analyzed using high-performance liquid chromatography (HPLC) coupled with electrochemical detection or mass spectrometry to quantify the concentrations of dopamine, serotonin, glutamate, and their metabolites.
-
Data Interpretation: Changes in neurotransmitter levels from baseline following drug administration are calculated to determine the drug's effect on neurotransmitter release and metabolism.
Phencyclidine (PCP)-Induced Hyperactivity Model
This animal model is used to assess the potential antipsychotic activity of a compound by measuring its ability to reverse PCP-induced locomotor hyperactivity, which is considered a model of the positive symptoms of schizophrenia.
-
Animal Habituation: Rodents (typically mice or rats) are habituated to the testing environment, which consists of an open-field arena equipped with infrared beams to track movement.
-
Drug Administration: Animals are pre-treated with the test compound (Eglumegad or an atypical antipsychotic) or vehicle. After a specified time, they are administered PCP to induce hyperlocomotion.
-
Behavioral Testing: Immediately after PCP administration, the animals are placed in the open-field arena, and their locomotor activity (e.g., distance traveled, rearing frequency) is recorded for a set duration.
-
Data Analysis: The locomotor activity of the drug-treated group is compared to that of the vehicle-treated group to determine if the test compound significantly attenuates the hyperactivity induced by PCP.
Conclusion
Eglumegad and atypical antipsychotics represent two distinct therapeutic strategies for the management of psychosis. While atypical antipsychotics have a well-established, albeit complex, mechanism of action centered on dopamine and serotonin receptor blockade, Eglumegad offers a novel approach by modulating the glutamatergic system. The preclinical data for Eglumegad and its analogs show promise in models predictive of antipsychotic efficacy, with a potentially more favorable side-effect profile, particularly concerning weight gain and extrapyramidal symptoms. However, the clinical development of glutamatergic agonists for schizophrenia has faced challenges, with some compounds failing to demonstrate robust efficacy in later-phase trials.
This comparative guide highlights the fundamental differences in the pharmacology of these two classes of drugs. The provided data and experimental protocols are intended to serve as a valuable resource for researchers in the field, facilitating further investigation into the therapeutic potential of targeting the glutamatergic system and aiding in the development of novel, more effective, and better-tolerated treatments for schizophrenia and related psychotic disorders.
References
- 1. cmgm-new.stanford.edu [cmgm-new.stanford.edu]
- 2. Dopamine D2 and 5-hydroxytryptamine 5-HT(₂A) receptors assemble into functionally interacting heteromers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Ki Database - Wikipedia [en.wikipedia.org]
- 5. pdspdb.unc.edu [pdspdb.unc.edu]
- 6. researchgate.net [researchgate.net]
- 7. psychiatrist.com [psychiatrist.com]
- 8. Antipsychotic Drugs: From Receptor-binding Profiles to Metabolic Side Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Olanzapine versus other atypical antipsychotics for schizophrenia | Cochrane [cochrane.org]
- 10. Comparison of Olanzapine versus Other Second-Generation Antipsychotics in the Improvement of Insight and Medication Discontinuation Rate in Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Olanzapine versus Placebo for People with Schizophrenia: An Update Review | Cochrane Colloquium Abstracts [abstracts.cochrane.org]
- 12. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Anxiolytic and side-effect profile of LY354740: a potent, highly selective, orally active agonist for group II metabotropic glutamate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Validation of Eglumegad Hydrochloride's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Eglumegad hydrochloride's (also known as LY354740) in vivo performance against other relevant compounds, supported by experimental data. Eglumegad is a selective agonist for the group II metabotropic glutamate (B1630785) receptors (mGluR2 and mGluR3), which play a crucial role in modulating glutamatergic neurotransmission.[1] Activation of these receptors, which are primarily located presynaptically, leads to an inhibition of glutamate release. This mechanism has been a key area of investigation for novel therapeutic approaches to neuropsychiatric disorders characterized by excessive glutamate signaling, such as anxiety and psychosis.
Mechanism of Action: mGluR2/3-Mediated Signaling
This compound exerts its pharmacological effects by activating mGluR2 and mGluR3. These receptors are coupled to the inhibitory G-protein, Gαi/o.[2][3] Upon agonist binding, the Gαi/o protein inhibits the enzyme adenylyl cyclase, leading to a reduction in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[2] This decrease in cAMP subsequently reduces the activity of protein kinase A (PKA).[2][4] The downstream effects of this signaling cascade include the modulation of ion channel activity and ultimately, a decrease in the release of neurotransmitters, most notably glutamate.[2][5]
Caption: this compound's signaling cascade.
In Vivo Validation and Comparative Performance
The mechanism of action of this compound has been validated in several preclinical in vivo models, demonstrating its potential as an anxiolytic and antipsychotic agent. This section compares its performance with other mGluR2/3 agonists and standard-of-care drugs in relevant behavioral and neurochemical assays.
Anxiolytic Effects: Fear-Potentiated Startle Model
The fear-potentiated startle (FPS) paradigm is a widely used animal model to assess fear and anxiety. In this model, an exaggerated startle response to a neutral stimulus (e.g., a loud noise) is observed when it is presented in the presence of a conditioned fear cue (e.g., a light previously paired with a footshock). Anxiolytic compounds are expected to reduce this potentiated startle response.
This compound has been shown to be as effective as the benzodiazepine (B76468) anxiolytic, diazepam, in reducing the fear-potentiated startle response in rats.[6] However, a key distinction in their mechanisms is that this compound selectively attenuates the expression of fear without causing the sedative side effects and memory impairment often associated with diazepam.[6] This suggests a more favorable therapeutic profile for Eglumegad.
| Compound | Dose Range (mg/kg, i.p.) | Effect on Fear-Potentiated Startle | Effect on Baseline Startle | Reference |
| This compound | 0.03 - 3.0 | Dose-dependent attenuation | No significant effect | [6] |
| Diazepam | 0.3 - 1.0 | Dose-dependent attenuation | Attenuated pre- and post-conditioning startle | [6] |
Antipsychotic-like Effects: Phencyclidine (PCP)-Induced Hyperlocomotion
Phencyclidine (PCP), an NMDA receptor antagonist, induces hyperlocomotion in rodents, which is considered a model for the positive symptoms of schizophrenia. Antipsychotic drugs are evaluated for their ability to reverse this PCP-induced hyperactivity.
This compound and another potent mGluR2/3 agonist, LY379268, have both been shown to dose-dependently reverse PCP-induced hyperlocomotion in rats.[7] This effect is mediated through their action on mGluR2/3, as it can be blocked by a selective antagonist.[7] Notably, these mGluR2/3 agonists show selectivity in their action, having minimal effects on d-amphetamine-induced hyperlocomotion, a model more associated with dopaminergic pathways.[7] This distinguishes their mechanism from typical antipsychotics like haloperidol, which potently blocks both PCP- and amphetamine-induced behaviors but often at doses that cause motor impairment.[7]
| Compound | Dose Range (mg/kg, s.c.) | Reversal of PCP-Induced Hyperlocomotion | Effect on d-Amphetamine-Induced Hyperlocomotion | Reference |
| This compound | 1 - 10 | Dose-dependent reversal | Minimal effect | [7] |
| LY379268 | 0.3 - 3 | Dose-dependent reversal | Minimal effect | [7] |
| Haloperidol | 0.03 - 1 | Potent blockade | Potent blockade | [7] |
| Clozapine | 1 - 10 | Reversal | Blocked rearing, enhanced ambulation at lower doses | [7] |
Neurochemical Effects: Modulation of Neurotransmitter Release and Neuronal Activity
The primary mechanism of this compound, reducing presynaptic glutamate release, has been validated through in vivo microdialysis studies. Furthermore, its impact on neuronal activity can be assessed by measuring the expression of immediate early genes like c-Fos, which is a marker of neuronal activation.
In a restraint-stress model in rats, this compound demonstrated a dose-dependent attenuation of the stress-induced increase in c-Fos expression in the prelimbic and infralimbic cortex.[8] Interestingly, the structurally similar mGluR2/3 agonist LY379268 did not show a similar effect in this paradigm, suggesting subtle differences in their in vivo pharmacological profiles.[8]
| Compound | Dose (mg/kg, i.p.) | Effect on Restraint-Stress-Induced c-Fos Expression | Brain Region | Reference |
| This compound | 10, 30 | Significant dose-related attenuation | Prelimbic and Infralimbic Cortex | [8] |
| LY379268 | 0.3 - 10 | No significant effect | Prelimbic and Infralimbic Cortex | [8] |
Experimental Protocols
Detailed methodologies for the key in vivo experiments cited in this guide are provided below.
Fear-Potentiated Startle (FPS) Paradigm
Objective: To assess the anxiolytic potential of a compound by measuring its ability to reduce a conditioned fear response.
Apparatus: Startle response system consisting of a sound-attenuating chamber, a cage equipped with a motion sensor to detect the whole-body startle reflex, a speaker to deliver acoustic stimuli, a light source to serve as the conditioned stimulus (CS), and a grid floor for delivering a mild footshock (unconditioned stimulus, US).
Procedure:
-
Habituation: Rats are habituated to the startle chambers for a few days prior to the experiment.
-
Conditioning: On the conditioning day, rats are placed in the chamber and presented with multiple pairings of the CS (e.g., a 3.7-second light) that co-terminates with a brief, mild footshock (e.g., 0.5 mA for 500 ms).
-
Testing: 24-48 hours after conditioning, rats are placed back in the chamber. The test session consists of trials where the acoustic startle stimulus (e.g., a 105 dB white noise burst for 40 ms) is presented alone (noise-alone trials) or during the presentation of the CS (light-noise trials).
-
Drug Administration: The test compound (e.g., this compound) or vehicle is administered intraperitoneally (i.p.) at a specified time before the test session.
-
Data Analysis: The startle amplitude is measured for each trial. The degree of fear potentiation is calculated as the percentage increase in startle amplitude during light-noise trials compared to noise-alone trials.
Caption: Workflow for the fear-potentiated startle experiment.
Phencyclidine (PCP)-Induced Hyperlocomotion
Objective: To evaluate the antipsychotic-like potential of a compound by measuring its ability to reverse PCP-induced hyperactivity.
Apparatus: Open-field arenas equipped with automated photobeam systems or video tracking software to measure locomotor activity (e.g., distance traveled, rearing frequency).
Procedure:
-
Habituation: Rats are habituated to the open-field arenas for a period before the test day.
-
Drug Administration: The test compound (e.g., this compound) or vehicle is administered subcutaneously (s.c.) or intraperitoneally (i.p.).
-
PCP Administration: After a specified pretreatment time, rats are administered with PCP (e.g., 2.5 mg/kg, i.p.).[9]
-
Locomotor Activity Recording: Immediately after PCP injection, rats are placed in the open-field arenas, and their locomotor activity is recorded for a set duration (e.g., 60-90 minutes).[9]
-
Data Analysis: The total distance traveled and other locomotor parameters are quantified and compared between treatment groups.
Caption: Workflow for the PCP-induced hyperlocomotion experiment.
In Vivo Microdialysis for Extracellular Glutamate Measurement
Objective: To directly measure the effect of a compound on the extracellular concentration of neurotransmitters, such as glutamate, in specific brain regions of freely moving animals.
Apparatus: Stereotaxic instrument for probe implantation, microdialysis probes, a syringe pump for perfusion, a fraction collector, and an analytical system (e.g., HPLC with fluorescence detection) for quantifying glutamate levels.
Procedure:
-
Probe Implantation: Under anesthesia, a guide cannula is stereotaxically implanted into the target brain region (e.g., prefrontal cortex).
-
Recovery: Animals are allowed to recover from surgery.
-
Microdialysis Experiment: On the day of the experiment, a microdialysis probe is inserted through the guide cannula. The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).
-
Baseline Collection: After an equilibration period, baseline dialysate samples are collected at regular intervals (e.g., every 20 minutes).
-
Drug Administration: The test compound is administered systemically or locally through the microdialysis probe (reverse dialysis).
-
Post-Drug Collection: Dialysate collection continues for a set period after drug administration.
-
Sample Analysis: The concentration of glutamate in the dialysate samples is determined using a sensitive analytical method.
c-Fos Immunohistochemistry
Objective: To identify and quantify neuronal activation in specific brain regions in response to a stimulus or drug treatment.
Procedure:
-
Animal Treatment: Animals are administered the test compound and/or exposed to a specific stimulus (e.g., restraint stress).
-
Perfusion and Tissue Collection: At a designated time point after treatment (typically 90-120 minutes for c-Fos protein expression), animals are deeply anesthetized and transcardially perfused with saline followed by a fixative (e.g., 4% paraformaldehyde). Brains are then extracted and post-fixed.
-
Tissue Sectioning: Brains are sectioned (e.g., at 40 µm) using a cryostat or vibratome.
-
Immunostaining:
-
Sections are washed in phosphate-buffered saline (PBS).
-
Incubation in a blocking solution (e.g., PBS with Triton X-100 and normal serum) to reduce non-specific binding.
-
Incubation with a primary antibody against c-Fos.
-
Washing and incubation with a biotinylated secondary antibody.
-
Incubation with an avidin-biotin-peroxidase complex (ABC).
-
Visualization of the c-Fos protein using a chromogen solution (e.g., diaminobenzidine), which produces a colored precipitate in the nuclei of activated neurons.
-
-
Quantification: The number of c-Fos-positive cells in specific brain regions is counted using a microscope and image analysis software.[10]
Conclusion
The in vivo data presented in this guide validate the mechanism of action of this compound as an mGluR2/3 agonist. Its ability to reduce excessive glutamatergic activity translates into anxiolytic and antipsychotic-like effects in established animal models. The comparative data suggest that this compound may offer a more favorable side effect profile compared to traditional anxiolytics like diazepam. Furthermore, subtle but significant differences in the in vivo pharmacological effects between this compound and other mGluR2/3 agonists like LY379268 highlight the importance of careful in vivo characterization of compounds within the same class. The detailed experimental protocols provided herein serve as a resource for researchers aiming to further investigate the therapeutic potential of mGluR2/3 agonists.
References
- 1. Eglumetad - Wikipedia [en.wikipedia.org]
- 2. frontiersin.org [frontiersin.org]
- 3. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cAMP-Dependent Protein Kinase Inhibits mGluR2 Coupling to G-Proteins by Direct Receptor Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The anxiolytic action of mGlu2/3 receptor agonist, LY354740, in the fear-potentiated startle model in rats is mechanistically distinct from diazepam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The metabotropic glutamate 2/3 receptor agonists LY354740 and LY379268 selectively attenuate phencyclidine versus d-amphetamine motor behaviors in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The mGlu2/3 Receptor Agonists LY354740 and LY379268 Differentially Regulate Restraint-Stress-Induced Expression of c-Fos in Rat Cerebral Cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Temporal dissociation of phencyclidine: Induced locomotor and social alterations in rats using an automated homecage monitoring system – implications for the 3Rs and preclinical drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Comparative Analysis of the Neuroprotective Effects of Eglumegad and Other Agents
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Neuroprotective Strategies with Supporting Experimental Data
The quest for effective neuroprotective agents to combat the devastating consequences of neurological disorders such as stroke and neurodegenerative diseases is a paramount challenge in modern medicine. Among the diverse array of compounds under investigation, Eglumegad (also known as LY354740), a selective agonist for group II metabotropic glutamate (B1630785) receptors (mGluR2/3), has shown promise. This guide provides a comprehensive comparison of the neuroprotective effects of Eglumegad with other prominent neuroprotective agents, including NMDA receptor antagonists and the free radical scavenger Edaravone. The information is presented through clearly structured data tables, detailed experimental protocols, and visualizations of the underlying signaling pathways to aid researchers in their evaluation of these therapeutic candidates.
Mechanism of Action: A Tale of Three Pathways
The neuroprotective agents discussed herein operate through distinct molecular mechanisms to interrupt the ischemic cascade and mitigate neuronal damage.
Eglumegad (mGluR2/3 Agonist): Eglumegad exerts its neuroprotective effects by activating mGluR2 and mGluR3 receptors. These G-protein coupled receptors are primarily located presynaptically, and their activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This cascade ultimately reduces the release of the excitatory neurotransmitter glutamate. Additionally, activation of mGluR3 on glial cells can stimulate the production of neurotrophic factors, further contributing to neuronal survival.[1]
NMDA Receptor Antagonists: These agents directly counter the excitotoxic effects of excessive glutamate in the synapse. During ischemic conditions, massive glutamate release leads to the overactivation of N-methyl-D-aspartate (NMDA) receptors, causing a significant influx of calcium ions (Ca2+). This calcium overload triggers a cascade of detrimental events, including the activation of neuronal nitric oxide synthase (nNOS) and the production of neurotoxic reactive oxygen species (ROS), ultimately leading to neuronal death. NMDA receptor antagonists block this ion channel, thereby preventing the initial surge of calcium.
Edaravone (Free Radical Scavenger): Edaravone functions as a potent antioxidant.[2][3] The ischemic cascade is characterized by a burst of oxidative stress, where an abundance of free radicals like reactive oxygen species (ROS) and reactive nitrogen species (RNS) cause widespread damage to cellular components.[2][3] Edaravone readily scavenges these free radicals, neutralizes them, and inhibits the lipid peroxidation of cell membranes, thus preserving cellular integrity and function.[2][4]
Comparative Efficacy: A Quantitative Overview
The following tables summarize the quantitative data on the neuroprotective effects of Eglumegad and comparator agents from key preclinical studies.
Table 1: Neuroprotective Effects of Eglumegad (mGluR2/3 Agonist) in a Model of Global Ischemia
| Agent | Dosage | Animal Model | Ischemia Duration | Key Outcome | Reference |
| Eglumegad (LY354740) | 50 mg/kg, i.p. | Gerbil | 3 min Bilateral Carotid Artery Occlusion | Significantly reduced damage to CA1 hippocampal neurons | [5] |
Table 2: Neuroprotective Effects of NMDA Receptor Antagonists
| Agent | Dosage | Animal Model | Ischemia Model | Key Outcome | Reference |
| Felbamate | 200 mg/kg, IV | Gerbil | 5 min Bilateral Carotid Occlusion | Reduced neuronal death in CA1 from 332 ± 60 cells/section to 62 ± 12 cells/section | [6] |
Table 3: Neuroprotective Effects of Edaravone (Free Radical Scavenger)
| Agent | Dosage | Animal Model | Ischemia Model | Key Outcome | Reference |
| Edaravone | 3 mg/kg, IV | Rat | Transient Middle Cerebral Artery Occlusion (tMCAO) | Infarct volume reduction of approximately 50% |
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for the interpretation and replication of research findings.
In Vivo Model: Global Cerebral Ischemia in Gerbils (Bilateral Common Carotid Artery Occlusion)
This model is widely used to study the effects of global cerebral ischemia, which mimics conditions like cardiac arrest.
-
Animal Preparation: Adult male Mongolian gerbils are anesthetized, typically with an intraperitoneal injection of a ketamine/xylazine cocktail. Body temperature is maintained at 37°C using a heating pad.
-
Surgical Procedure: A midline cervical incision is made to expose both common carotid arteries, which are then carefully separated from the vagus nerves.
-
Ischemia Induction: Aneurysm clips are placed on both common carotid arteries to induce global cerebral ischemia for a predetermined duration (e.g., 3-5 minutes).
-
Reperfusion: The clips are removed to allow for the restoration of blood flow.
-
Drug Administration: Eglumegad or the comparator agent is administered at specified time points before or after the ischemic insult.
-
Neurological Assessment: Behavioral tests can be performed to assess neurological deficits.
-
Histological Analysis: After a set survival period (e.g., 7 days), the animals are euthanized, and their brains are removed for histological staining (e.g., with cresyl violet) to quantify neuronal survival in specific brain regions like the hippocampal CA1 area.[7][8]
In Vivo Model: Focal Cerebral Ischemia in Rats (Transient Middle Cerebral Artery Occlusion - tMCAO)
The tMCAO model is a standard for mimicking human ischemic stroke.
-
Animal Preparation: Adult male rats are anesthetized.
-
Surgical Procedure: The common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are exposed. A nylon monofilament suture is introduced into the ECA and advanced into the ICA to occlude the origin of the middle cerebral artery (MCA).
-
Ischemia Induction: The suture remains in place for a specific duration (e.g., 90-120 minutes) to induce focal ischemia.
-
Reperfusion: The suture is withdrawn to allow for reperfusion.
-
Drug Administration: The test compound is administered before, during, or after the occlusion.
-
Infarct Volume Measurement: After 24-48 hours, the rat is euthanized, and the brain is sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC).[9][10][11] The unstained area, representing the infarct, is measured and calculated as a percentage of the total brain volume.[9][10][11]
In Vitro Model: Glutamate-Induced Excitotoxicity Assay
This assay is used to screen for neuroprotective compounds against glutamate-induced neuronal death.[12][13]
-
Cell Culture: Primary cortical neurons or neuronal cell lines are cultured in multi-well plates.
-
Compound Treatment: The cells are pre-incubated with the test compound (e.g., Eglumegad) for a specific period.
-
Glutamate Exposure: A high concentration of glutamate is added to the culture medium to induce excitotoxicity.
-
Assessment of Cell Viability: After a set incubation time, cell viability is assessed using various methods:
-
LDH Assay: The release of lactate (B86563) dehydrogenase (LDH) into the culture medium, an indicator of cell death, is measured.[14]
-
MTT Assay: This colorimetric assay measures the metabolic activity of viable cells.
-
Live/Dead Staining: Fluorescent dyes are used to distinguish between live and dead cells.
-
Signaling Pathways and Experimental Workflows
Visualizing the complex molecular interactions and experimental processes is essential for a comprehensive understanding.
Conclusion
Eglumegad, NMDA receptor antagonists, and Edaravone each present a distinct and viable strategy for neuroprotection. Eglumegad's modulation of glutamate release offers an upstream intervention, while NMDA receptor antagonists provide a direct blockade of excitotoxicity. Edaravone, in contrast, targets the damaging downstream effects of oxidative stress. The choice of a therapeutic candidate will depend on the specific pathophysiology of the targeted neurological disorder, the desired therapeutic window, and the potential for combination therapies. This guide provides a foundational framework for researchers to compare these agents and make informed decisions in the development of novel neuroprotective treatments. Further head-to-head comparative studies in standardized preclinical models are warranted to definitively establish the relative efficacy of these promising neuroprotective agents.
References
- 1. Neuroprotective Activity of Metabotropic Glutamate Receptor Ligands - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Edaravone's free radical scavenging mechanisms of neuroprotection against cerebral ischemia: review of the literature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Edaravone? [synapse.patsnap.com]
- 5. Neuroprotective effects of a systemically active group II metabotropic glutamate receptor agonist LY354740 in a gerbil model of global ischaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Felbamate protects CA1 neurons from apoptosis in a gerbil model of global ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Optimized Protocol to Reduce Variable Outcomes for the Bilateral Common Carotid Artery Occlusion Model in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Prevention of delayed neuronal death in gerbil hippocampus by ion channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Identification of Ischemic Regions in a Rat Model of Stroke | PLOS One [journals.plos.org]
- 10. ahajournals.org [ahajournals.org]
- 11. TTC staining of damaged brain areas after MCA occlusion in the rat does not constrict quantitative gene and protein analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. innoprot.com [innoprot.com]
- 13. Glutamate Excitotoxicity Assay [neuroproof.com]
- 14. Quantitative determination of glutamate mediated cortical neuronal injury in cell culture by lactate dehydrogenase efflux assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Eglumegad Hydrochloride: A Guide for Laboratory Professionals
Core Principle: Treat as a Novel Compound in Consultation with Environmental Health and Safety (EHS)
Given the lack of specific public information on the hazardous waste classification of eglumegad hydrochloride, it must be handled as a novel or uncharacterized compound.[1] The cornerstone of its disposal procedure is direct consultation with your institution's Environmental Health and Safety (EHS) department. The EHS is the primary resource for waste disposal inquiries and is responsible for ensuring compliance with all federal, state, and local regulations.[1]
Step-by-Step Disposal Protocol for this compound
The following protocol is based on established best practices for the management of laboratory chemical waste.
1. Waste Segregation and Collection:
-
Dedicated Containers: Use separate, clearly labeled containers for different forms of this compound waste (e.g., solid, aqueous solutions, organic solvent solutions).[2]
-
Avoid Mixing: Do not mix this compound waste with other chemical waste streams to prevent unknown and potentially hazardous reactions.[2] At a minimum, segregate it from incompatible materials such as strong oxidizers, bases, and reactive metals.
-
Container Integrity: Ensure all waste containers are in good condition, made of a compatible material, and have a secure, tight-fitting lid.[2] For solutions, leave adequate headspace to allow for expansion.
2. Labeling:
-
Immediately label all waste containers with "Hazardous Waste."[3]
-
The label must include:
-
The full chemical name: "this compound"
-
An indication of the solvent if in solution (e.g., "Aqueous solution," "in Ethanol").
-
The approximate concentration and volume.
-
The date waste was first added to the container.
-
The primary hazards (as a precaution, label as "Toxic" and "Irritant").
-
3. Storage:
-
Store waste containers in a designated satellite accumulation area within the laboratory.
-
This area should have secondary containment, such as a tray or tub, to contain any potential spills.[3]
4. Final Disposal:
-
The final disposal of this compound waste must be managed by the institution's EHS department or a certified hazardous waste disposal contractor.[1]
-
Contact your EHS office to schedule a waste pickup.
Considerations for Hydrochloride Salts
This compound is a hydrochloride salt, which imparts acidic properties. While neutralization is a common procedure for acidic waste, it should not be attempted for this compound without explicit guidance and approval from your EHS department. An improper neutralization attempt could lead to a reaction with the organic component of the molecule, potentially generating hazardous byproducts.
Quantitative Data Summary
A thorough search of publicly available information did not yield specific quantitative data for the disposal of this compound, such as concentration limits for sewer disposal or specific reportable quantities. Therefore, the precautionary principle of treating it as a potentially hazardous substance at any concentration should be followed.
| Data Point | Value | Disposal Considerations |
| RCRA Hazardous Status | Not listed; treat as potentially hazardous | Must be disposed of through a certified hazardous waste vendor. Do not dispose of down the drain or in regular trash. |
| Sewer Disposal Limits | Not established | Prohibited. Do not dispose of any quantity of this compound or its solutions down the drain unless explicitly permitted by your EHS department. |
| Solid Waste Disposal | Not established | Prohibited. Do not dispose of solid this compound in the regular trash. |
Experimental Protocols and Waste Generation
When designing experiments involving this compound, waste minimization should be a primary consideration. Plan experiments to use the smallest feasible quantities of the compound. All materials that come into contact with this compound, including personal protective equipment (gloves, lab coats), absorbent materials, and glassware, should be considered contaminated and disposed of as hazardous waste.[1] Empty containers that held this compound should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste.[3][8]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound waste.
By adhering to these conservative and compliant procedures, laboratory professionals can ensure the safe handling and disposal of this compound, protecting both themselves and the environment. Always prioritize communication with your institution's EHS department as the definitive authority on chemical waste management.
References
- 1. benchchem.com [benchchem.com]
- 2. rtong.people.ust.hk [rtong.people.ust.hk]
- 3. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Eglumetad - Wikipedia [en.wikipedia.org]
- 6. medkoo.com [medkoo.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Safeguarding Researchers: A Comprehensive Guide to Handling Eglumegad Hydrochloride
For Immediate Implementation: This document provides critical safety and logistical protocols for the handling and disposal of Eglumegad hydrochloride. All personnel must adhere to these procedures to mitigate risks and ensure a safe laboratory environment.
This compound, a potent and selective group II metabotropic glutamate (B1630785) receptor agonist, requires stringent safety measures due to its hazardous properties. This guide outlines the necessary personal protective equipment (PPE), handling procedures, and disposal plans to be implemented by all researchers, scientists, and drug development professionals working with this compound.
Hazard Identification and Personal Protective Equipment
The primary hazards associated with this compound include its potential to be corrosive to metals, cause severe skin burns and eye damage, and be corrosive to the respiratory tract. Therefore, a comprehensive PPE strategy is mandatory.
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| PPE Category | Item | Specification | Rationale |
| Hand Protection | Gloves | Nitrile, double-gloved | Protects against skin contact and potential burns. Double gloving provides an extra layer of safety. |
| Body Protection | Laboratory Coat | Chemical-resistant, fully buttoned | Prevents contact with clothing and skin. |
| Apron | Chemical-resistant | Recommended when handling larger quantities or when there is a significant risk of splashing. | |
| Eye and Face Protection | Safety Goggles | Chemical splash goggles | Protects eyes from splashes and aerosols. |
| Face Shield | Full-face shield | To be used in conjunction with safety goggles, especially when handling powders or solutions that may splash. | |
| Respiratory Protection | Respirator | NIOSH-approved N95 or higher | Essential when handling the powdered form to prevent inhalation of corrosive particles. |
Operational Plan for Handling this compound
A systematic approach to handling this compound from receipt to disposal is crucial for maintaining a safe laboratory environment.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage. If compromised, do not open and follow your institution's hazardous material spill protocol.
-
Storage: Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents. The container should be tightly sealed.
Table 2: Storage Conditions for this compound
| Form | Storage Temperature | Duration |
| Powder | -20°C | Up to 3 years |
| In Solution | -80°C | Up to 6 months |
| -20°C | Up to 1 month |
Preparation of Solutions
-
Location: All handling of powdered this compound and preparation of its solutions must be conducted in a certified chemical fume hood.
-
Weighing: When weighing the powder, use a dedicated, clean spatula and weighing vessel. Minimize the creation of dust.
-
Dissolving: Add the solvent to the powdered this compound slowly to avoid splashing. If necessary, use a sonicator to aid dissolution.
Experimental Use
-
Containment: All experiments involving this compound should be conducted in a designated area within the laboratory.
-
Spill Kit: A spill kit specifically for corrosive materials must be readily available in the immediate vicinity of the work area.
-
Handwashing: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.
Disposal Plan for this compound Waste
Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation: All waste contaminated with this compound must be segregated from general laboratory waste.
-
Solid Waste: This includes unused powder, contaminated gloves, weigh boats, and paper towels. Place these items in a clearly labeled, sealed, and puncture-resistant hazardous waste container.
-
Liquid Waste: Unused solutions of this compound should be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not pour down the drain.
-
Sharps: Needles and syringes used for transferring solutions must be disposed of in a designated sharps container for hazardous chemical waste.
-
Decontamination: All non-disposable equipment that has come into contact with this compound must be thoroughly decontaminated. Wash with a suitable laboratory detergent and rinse with copious amounts of water.
-
Waste Pickup: Arrange for the disposal of all hazardous waste through your institution's environmental health and safety (EHS) department.
Experimental Workflow and Safety Protocols
The following diagram illustrates the key decision points and procedural flow for safely handling this compound.
Caption: Workflow for Safe Handling and Disposal of this compound.
By adhering to these guidelines, researchers can safely work with this compound while minimizing personal exposure and environmental impact. It is the responsibility of every individual in the laboratory to be familiar with and follow these procedures.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
